molecular formula C22H17N3O5 B601239 (Z)-Azoxystrobin CAS No. 143130-94-3

(Z)-Azoxystrobin

Cat. No.: B601239
CAS No.: 143130-94-3
M. Wt: 403.40
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Description

(Z)-Azoxystrobin (CAS 143130-94-3) is a geometrically isomeric form of the broad-spectrum strobilurin fungicide, Azoxystrobin. This high-purity reference standard is supplied for professional research applications, specifically for chemical identification, analytical method development, and purity testing in accordance with regulatory guidelines . The compound is a critical tool for studying the behavior and environmental fate of strobilurin fungicides, as Azoxystrobin can undergo photoisomerization between its E and Z forms under environmental conditions . As a Quinone Outside Inhibitor (QoI), its primary research value lies in its mechanism of action: it inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and preventing ATP synthesis . This makes it a vital compound for investigations into fungicide resistance, which is classified by the Fungicide Resistance Action Committee (FRAC) as Group 11 . Researchers utilize this compound to understand the structure-activity relationships of strobilurin analogues and to monitor its presence and transformation in agricultural and environmental samples. This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348332
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143130-94-3
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (Z)-Azoxystrobin. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, mechanism of action, and relevant experimental procedures for this specific isomer of the widely used fungicide, azoxystrobin.

Chemical Identity and Structure

This compound is the geometric isomer of the more common and biologically active (E)-Azoxystrobin.[] While the (E)-isomer is the primary component in commercial formulations, the (Z)-isomer can be formed through photoisomerization and is often considered a relevant impurity or degradate.[][2]

  • IUPAC Name: methyl (2Z)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate[3]

  • CAS Number: 143130-94-3[4][5]

  • Molecular Formula: C₂₂H₁₇N₃O₅[4][5]

  • Molecular Weight: 403.39 g/mol [4][5]

The core structure consists of an aryloxypyrimidine skeleton with two substituted phenyl rings. One phenyl ring has a cyano- group, and the other is attached to a methoxyacrylate group, which is characteristic of strobilurin fungicides.[3] The "(Z)" designation refers to the stereochemistry around the double bond of the acrylate group.

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of azoxystrobin are summarized in the tables below. It is important to note that much of the available data does not differentiate between the (E) and (Z) isomers, as the commercial product is predominantly the (E) form. However, these values provide a crucial reference for researchers.

Table 1: Physicochemical Properties of Azoxystrobin
PropertyValueReference(s)
Physical State White to beige solid[6]
Melting Point 116 °C[3]
Boiling Point 581.3 ± 50.0 °C (Predicted)[4]
Density 1.33 - 1.34 g/cm³[3][4]
Vapor Pressure 8.3 x 10⁻¹³ mm Hg at 25 °C[3]
Water Solubility 6.7 mg/L at 20 °C[7]
Solubility in Organic Solvents (g/L at 20 °C) Hexane: 0.057, n-octanol: 1.4, Methanol: 20, Toluene: 55, Acetone: 86, Ethyl acetate: 130, Acetonitrile: 340, Dichloromethane: 400[3]
Octanol-Water Partition Coefficient (log Kow) 2.50 at 20 °C[3][7]
pKa -0.93 ± 0.18 (Predicted)[4]
Table 2: Toxicological Data for Azoxystrobin
EndpointSpeciesValueClassificationReference(s)
Acute Oral LD₅₀ Rat> 5000 mg/kgPractically non-toxic[6][8]
Acute Dermal LD₅₀ Rat> 2000 mg/kgLow toxicity[6]
Acute Inhalation LC₅₀ (4h) Rat0.7 - 0.96 mg/LModerately toxic[6][9]
Eye Irritation RabbitSlightly irritating-[6]
Skin Irritation RabbitSlightly irritating-[6]
Skin Sensitization Guinea PigNot a sensitizer-[6]
Freshwater Fish LC₅₀ (96h) Rainbow Trout0.47 - 1.76 mg/LHighly toxic[8][10]
Freshwater Invertebrate EC₅₀ (48h) Daphnia magna0.259 - 0.83 mg/LHighly toxic[8][10]
Earthworm LC₅₀ -278 mg/kgLow toxicity[8]
Honey Bee Acute Contact LD₅₀ -> 200 µ g/bee Practically non-toxic[8]
Table 3: Environmental Fate of Azoxystrobin
ParameterValueConditionsReference(s)
Soil Half-life (DT₅₀) 8.1 - 12 weeks (aerobic)Varies with soil type and conditions[11][12]
Aqueous Photolysis Half-life (DT₅₀) 8.7 - 13.9 dayspH 7[13]
Hydrolytic Degradation StablepH 5, 7, 9 at 25 °C[14]
Soil Adsorption Coefficient (Koc) 207 - 594Indicates moderate to low mobility[11]

Mechanism of Action

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[15][16] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[15][17] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c₁, which in turn halts the production of ATP, the primary energy currency of the cell.[15][17] The disruption of this critical energy-producing pathway leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[15][18]

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ gradient Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits Qo site

Caption: Inhibition of mitochondrial respiration by Azoxystrobin.

Experimental Protocols

This section outlines common experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification

The synthesis of azoxystrobin is a multi-step process. While various routes exist, a common approach involves the construction of the key intermediates followed by their coupling.[19][20] The (Z)-isomer is often produced as a byproduct or through photoisomerization of the (E)-isomer.

General Synthesis Outline:

  • Preparation of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: This intermediate is typically formed by reacting (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N,N-dimethylformamide).[19]

  • Ullmann-type Coupling: The intermediate from step 1 is then reacted with 2-cyanophenol. This reaction is often catalyzed and carried out in a solvent like dimethylformamide at elevated temperatures to form azoxystrobin.[19][21]

Purification Protocol:

A common method for purifying crude azoxystrobin involves recrystallization.

  • Dissolution: Dissolve the crude azoxystrobin product in a suitable solvent, such as ethyl acetate, at room temperature.[22]

  • Decolorization (Optional): Add activated carbon to the solution and stir for 1-2 hours to remove colored impurities. Filter to remove the carbon.[22]

  • Crystallization: Add a non-polar solvent like n-hexane to the filtrate. Cool the mixture to 0-5 °C and stir for at least 1.5 hours to induce crystallization.[22]

  • Isolation: Collect the precipitated crystals by filtration.

  • Drying: Dry the purified product, for example, by baking, to obtain the final azoxystrobin finished product.[22]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the determination of azoxystrobin and its (Z)-isomer.

4.2.1 HPLC-UV/DAD Method for Formulations

This method is suitable for the simultaneous quantification of (E)- and this compound in pesticide formulations.[2][3][23]

  • Chromatographic Conditions:

    • Column: ODS2 or equivalent C18 column.[24]

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[2][24]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV or Diode Array Detector (DAD) at 255 nm.[2][24]

    • Injection Volume: 20 µL.[24]

  • Standard Preparation:

    • Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add diluent (mobile phase), sonicate to dissolve, and dilute to volume.

    • Perform a serial dilution (e.g., 1.0 mL to 10 mL) to achieve a suitable working concentration.[3]

  • Sample Preparation:

    • Accurately weigh an amount of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.

    • Add diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution if necessary and perform a serial dilution similar to the standard.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the this compound content by comparing the peak area with that of the reference standard.

4.2.2 GC-MS Method for Residue Analysis

This method is suitable for determining trace levels of azoxystrobin in environmental or biological matrices like fruits, vegetables, and soil.[5][7][13]

  • Extraction:

    • Homogenize the sample (e.g., 25 g of mango) with a solvent such as acetonitrile.[24]

    • Alternatively, for soil, extract with a mixture like methanol/hydrochloric acid.[4]

    • For a QuEChERS-based approach, extract with acetonitrile in the presence of magnesium sulfate and sodium chloride.[7]

  • Cleanup (Purification):

    • Perform liquid-liquid partitioning (e.g., with dichloromethane or hexane) to remove interfering substances.[7][24]

    • Further cleanup can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.[7][13]

  • GC-MS Conditions:

    • Column: HP-5 or equivalent non-polar capillary column (e.g., 30 m x 0.32 mm i.d. x 0.25 µm film thickness).[25]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[25]

    • Temperature Program: An initial oven temperature of ~240 °C, ramped to ~300 °C.[25]

    • Injector Temperature: 250 °C.[25]

    • MS Detection: Electron Impact (EI) ionization. Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions such as m/z 344, 372, and 403.[5][13]

  • Quantification: Create a calibration curve using matrix-matched standards to compensate for matrix effects. Calculate the residue concentration in the sample based on this curve.

G Start Sample Collection (e.g., Soil, Crop) Homogenize Homogenization & Weighing Start->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Partition Liquid-Liquid Partitioning (Cleanup Step 1) Extract->Partition SPE Solid-Phase Extraction (SPE) (Cleanup Step 2) Partition->SPE Evaporate Solvent Evaporation & Reconstitution SPE->Evaporate Analysis Instrumental Analysis (GC-MS or HPLC) Evaporate->Analysis Data Data Processing & Quantification Analysis->Data End Final Report Data->End

Caption: General workflow for azoxystrobin residue analysis.

Resistance Management

The development of resistance in fungal populations is a significant concern for single-site inhibitors like azoxystrobin.[15][26] Resistance is often associated with specific point mutations, such as F129L and G143A, in the cytochrome b gene, which reduces the binding affinity of the fungicide.[27][28]

Resistance Monitoring Protocol Outline:

  • Isolate Collection: Collect fungal isolates (e.g., Alternaria solani) from fields with suspected resistance.[27]

  • In Vitro Sensitivity Assay:

    • Culture the isolates on fungicide-amended media with varying concentrations of azoxystrobin.

    • Determine the effective concentration that inhibits 50% of growth or spore germination (EC₅₀).[27]

    • Compare the EC₅₀ values to those of known sensitive (baseline) isolates. A significant increase in the EC₅₀ value indicates reduced sensitivity.[27]

  • Molecular Analysis (Optional):

    • Extract genomic DNA from the fungal isolates.

    • Use techniques like quantitative real-time PCR (qPCR) with specific primers and probes to detect known resistance-conferring mutations (e.g., F129L) in the cytochrome b gene.[27][28]

To mitigate resistance, it is recommended to rotate azoxystrobin with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action and to use it as part of an Integrated Pest Management (IPM) program.[17][26]

References

An In-depth Technical Guide to the Mechanism of Action of (Z)-Azoxystrobin on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, exerts its potent antifungal activity through the specific inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the molecular mechanism underlying this inhibition, focusing on its interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. Detailed experimental protocols for assessing the impact of this compound on mitochondrial function, quantitative data on its inhibitory effects, and visual representations of the key pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a highly specific inhibitor of the mitochondrial respiratory chain.[1][2][3] Its primary molecular target is the cytochrome bc1 complex , also known as Complex III.[1][2] Azoxystrobin binds to the Quinone outside (Qo) site of cytochrome b, which is a key subunit of the cytochrome bc1 complex.[1][2][3] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[2]

The inhibition of electron flow at this critical juncture has several profound consequences for the fungal cell:

  • Disruption of the Electron Transport Chain: The primary function of the electron transport chain is to shuttle electrons from NADH and FADH2 to molecular oxygen, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. By blocking electron transfer at Complex III, azoxystrobin effectively halts this entire process.

  • Inhibition of ATP Synthesis: The proton gradient generated by the electron transport chain is the driving force for ATP synthase (Complex V) to produce ATP, the cell's primary energy currency. The disruption of the proton gradient by azoxystrobin leads to a rapid and severe depletion of cellular ATP levels.[3]

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to an accumulation of electrons upstream of the inhibition site. This can result in the partial reduction of molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[1] This increase in ROS contributes to cellular oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

  • Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway. This programmed cell death cascade ultimately leads to the demise of the fungal cell.[1]

The following diagram illustrates the mechanism of action of this compound on the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ATPSynthase ATP Synthase (Complex V) ComplexI->ATPSynthase ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ATPSynthase ROS ROS ComplexIII->ROS e- leak ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->ATPSynthase H2O H2O ComplexIV->H2O ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O2 O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase NAD NAD+ FAD FAD Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits Qo site

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Quantitative Data

The inhibitory potency of this compound has been quantified in various fungal species and cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a biological process by 50%.

Table 1: IC50 Values of this compound for Mycelial Growth Inhibition in Various Fungi

Fungal SpeciesIC50 (µg/mL)Reference
Sclerotinia sclerotiorum0.015 - 0.045[4]
Botrytis cinerea0.02 - 0.06[3]
Alternaria solani0.03 - 0.08[5]
Pyricularia oryzae0.01 - 0.05[5]
Rhizoctonia solani0.04 - 0.12[5]

Table 2: IC50 Values of this compound for Inhibition of Mitochondrial Respiration (Complex III activity)

Organism/Cell LineIC50 (µM)Reference
Saccharomyces cerevisiae0.009
Bovine heart mitochondria0.005
Human HepG2 cells2.5
Rat L6 myotubes~5[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors to assess various parameters of mitochondrial function.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Seahorse XF Mito Stress Test cluster_analysis Data Analysis seed Seed cells in Seahorse XF plate treat Treat with this compound (various concentrations) seed->treat incubate Incubate for desired time treat->incubate load Load plate into Seahorse XF Analyzer incubate->load basal Measure Basal OCR load->basal oligo Inject Oligomycin (ATP synthase inhibitor) basal->oligo fccp Inject FCCP (uncoupling agent) oligo->fccp rot_aa Inject Rotenone/Antimycin A (Complex I/III inhibitors) fccp->rot_aa calc Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity rot_aa->calc compare Compare treated vs. control calc->compare

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Protocol:

  • Cell Seeding: Seed appropriate cells (e.g., fungal spores, mammalian cell lines) in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound dissolved in the appropriate assay medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at the appropriate temperature for the desired duration of treatment.

  • Assay Medium Exchange: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and pre-warmed to 37°C.

  • Seahorse XF Analyzer Setup:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.

    • Load the injector ports of the hydrated sensor cartridge with the following mitochondrial inhibitors (typical final concentrations):

      • Port A: Oligomycin (1.0 - 2.0 µM)

      • Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5 - 2.0 µM)

      • Port C: Rotenone (0.5 µM) and Antimycin A (0.5 µM)

  • Run the Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate. Initiate the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure OCR before and after each inhibitor injection.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Determination of Inhibition Constant (Ki) for Cytochrome bc1 Complex

Enzyme kinetics studies are crucial for quantifying the inhibitory potency of a compound. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.

Protocol Outline:

  • Isolation of Mitochondria or Cytochrome bc1 Complex: Isolate mitochondria from the target organism or purify the cytochrome bc1 complex.

  • Enzyme Activity Assay:

    • The activity of the cytochrome bc1 complex is typically measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.

    • The reaction mixture contains a suitable buffer, a source of electrons (e.g., ubiquinol-2), and oxidized cytochrome c.

  • Inhibition Studies:

    • Perform the enzyme activity assay in the presence of varying concentrations of both the substrate (ubiquinol-2) and the inhibitor (this compound).

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or by non-linear regression analysis to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • The Ki value can be calculated from the secondary plots of the slopes or y-intercepts of the primary Lineweaver-Burk plots versus the inhibitor concentration.

Measurement of Reactive Oxygen Species (ROS) Production

The production of ROS can be quantified using fluorescent probes that become fluorescent upon oxidation.

Protocol using Dihydroethidium (DHE):

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with this compound for the desired time.

  • Staining: Remove the treatment medium and incubate the cells with a solution containing Dihydroethidium (DHE) (typically 2-10 µM) in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in superoxide production.

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the fluorescence intensity using a flow cytometer.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to control cells.

Measurement of Cellular ATP Levels

Cellular ATP levels can be measured using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be quantified.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

  • Cell Lysis: Lyse the cells using a suitable reagent to release the intracellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream events leading to cell death. The following diagram illustrates the logical relationships between these events.

cluster_cause Initiating Event cluster_mechanism Molecular Mechanism cluster_consequences Downstream Consequences cluster_cellular_effects Cellular Effects Azoxystrobin This compound Inhibition Inhibition of Cytochrome bc1 (Complex III) at Qo site Azoxystrobin->Inhibition ETC_disruption Electron Transport Chain Disruption Inhibition->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_increase Increased ROS Production ETC_disruption->ROS_increase Apoptosis Induction of Apoptosis ATP_depletion->Apoptosis Oxidative_stress Oxidative Stress ROS_increase->Oxidative_stress Oxidative_stress->Apoptosis Cell_death Fungal Cell Death Apoptosis->Cell_death

Caption: Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a potent and specific inhibitor of mitochondrial respiration, targeting the cytochrome bc1 complex. This targeted action disrupts the electron transport chain, leading to ATP depletion, increased ROS production, and ultimately, apoptotic cell death in susceptible fungi. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate details of this mechanism and to explore the potential of targeting mitochondrial respiration for the development of novel antifungal agents.

References

An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin class of agrochemicals. Its fungicidal activity stems from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and halting ATP synthesis. The commercially produced and biologically active form is the (E)-isomer, chemically known as methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. While the (Z)-isomer of azoxystrobin exists, it is primarily formed through photoisomerization of the active (E)-isomer and is not the target of industrial synthesis.[1][2] This guide provides a detailed overview of the primary synthesis pathways for (E)-Azoxystrobin, focusing on its key intermediates and experimental protocols.

Core Synthesis Strategy

The industrial synthesis of (E)-Azoxystrobin is a multi-step process that can be broadly divided into the synthesis of two key fragments, which are then coupled in the final stages. The primary approaches involve the preparation of a substituted phenylacrylate moiety and a pyrimidine ether, followed by their condensation.

Two main convergent synthesis pathways have been established:

  • Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.

  • Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

This guide will detail the synthesis of the necessary intermediates for both pathways and the final coupling reactions.

Synthesis of Key Intermediates

Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one (Intermediate for Pathway A)

This intermediate is a crucial precursor for the phenylacrylate portion of Azoxystrobin.

Reaction Scheme:

G o-Hydroxyphenylacetic acid o-Hydroxyphenylacetic acid Benzofuran-2(3H)-one Benzofuran-2(3H)-one o-Hydroxyphenylacetic acid->Benzofuran-2(3H)-one Dehydration (e.g., Toluene, p-TsOH) 3-(α-methoxy)methylenebenzofuran-2(3H)-one 3-(α-methoxy)methylenebenzofuran-2(3H)-one Benzofuran-2(3H)-one->3-(α-methoxy)methylenebenzofuran-2(3H)-one Formylation & Methylation (Trimethyl orthoformate, Acetic anhydride)

Caption: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

Experimental Protocol:

  • Step 1: Synthesis of Benzofuran-2(3H)-one:

    • o-Hydroxyphenylacetic acid is mixed with a solvent such as toluene and a catalyst like p-toluenesulfonic acid.[3]

    • The mixture is heated to induce a dehydration condensation reaction, forming benzofuran-2(3H)-one.[3]

  • Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one:

    • To the reaction mixture containing benzofuran-2(3H)-one, trimethyl orthoformate and acetic anhydride are added.[3]

    • The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is typically in the range of 1:2.0-2.4:1.0-1.2.[3]

    • The reaction is heated to 105-115°C, and lower boiling point fractions are collected and removed.[3]

    • The resulting liquid is concentrated under reduced pressure to yield 3-(α-methoxy)methylenebenzofuran-2(3H)-one.[3]

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate for Pathway A)

Reaction Scheme:

G cluster_0 Ring Opening & Etherification 3-(α-methoxy)methylenebenzofuran-2(3H)-one 3-(α-methoxy)methylenebenzofuran-2(3H)-one Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate 3-(α-methoxy)methylenebenzofuran-2(3H)-one->Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate Sodium methoxide, 4,6-Dichloropyrimidine (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate->(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Dealcoholization (e.g., heat, acid catalyst)

Caption: Synthesis of the key chloropyrimidine intermediate.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate:

    • 3-(α-methoxy)methylenebenzofuran-2(3H)-one is reacted with 4,6-dichloropyrimidine in the presence of sodium methoxide in a suitable solvent.[4]

    • A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the reaction rate and yield.[4]

    • The reaction is typically carried out at a low temperature (0-10°C) initially, followed by a period at a slightly elevated temperature.[4]

  • Step 2: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:

    • The resulting methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is subjected to a dealcoholization reaction.[5]

    • This is typically achieved by heating the intermediate, often in the presence of an acid catalyst like potassium bisulfate, under reduced pressure.[4]

    • The product is then purified, for example, by crystallization from a mixed solvent system like isopropyl acetate and cyclohexane.[5]

Quantitative Data for Intermediate Synthesis (Pathway A):

Reaction StepReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-(α-methoxy)methylenebenzofuran-2(3H)-one + 4,6-Dichloropyrimidine3-(α-methoxy)methylenebenzofuran-2(3H)-one, 4,6-Dichloropyrimidine, Sodium methoxideDABCOToluene0-101-2~65[4]
Dealcoholization to (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylateMethyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionatePotassium bisulfate-132-145->88[6]
Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine (Intermediate for Pathway B)

Reaction Scheme:

G 2-Chlorobenzonitrile 2-Chlorobenzonitrile 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine 2-Chlorobenzonitrile->4-Hydroxy-6-(2-cyanophenoxy)pyrimidine Coupling with 4,6-dihydroxypyrimidine (Pd or Cu catalyst, Base) 4-Chloro-6-(2-cyanophenoxy)pyrimidine 4-Chloro-6-(2-cyanophenoxy)pyrimidine 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine->4-Chloro-6-(2-cyanophenoxy)pyrimidine Chlorination (e.g., POCl3)

Caption: Synthesis of the key cyanophenoxy pyrimidine intermediate.

Experimental Protocol:

  • Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine:

    • 2-Chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine in a high-boiling-point aprotic solvent such as N,N-dimethylformamide (DMF).[7]

    • The reaction is carried out under alkaline conditions, using a base like potassium carbonate, and in the presence of a palladium or copper catalyst.[7]

    • The reaction mixture is heated to facilitate the coupling.[7]

  • Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine:

    • The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3).[8]

    • The reaction is typically performed in the presence of a base such as triethylamine.[8]

    • The product is then isolated and purified.

Quantitative Data for Intermediate Synthesis (Pathway B):

Reaction StepReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzonitrile + 4,6-Dihydroxypyrimidine2-Chlorobenzonitrile, 4,6-DihydroxypyrimidineCuCl, Anhydrous potassium carbonateTetramethylene sulfone95-13514-[7]
Chlorination of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine4-Hydroxy-6-(2-cyanophenoxy)pyrimidine, Phosphorus oxychlorideTriethylamine---93[8]

Final Synthesis of (E)-Azoxystrobin

The final step in the synthesis of (E)-Azoxystrobin involves the coupling of the key intermediates.

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol

Reaction Scheme:

G (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (E)-Azoxystrobin (E)-Azoxystrobin (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate->(E)-Azoxystrobin Coupling with 2-cyanophenol (Base, Catalyst)

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway A).

Experimental Protocol:

  • (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol are reacted in a solvent such as toluene or N,N-dimethylformamide (DMF).[9][10]

  • A base, typically anhydrous potassium carbonate, is used to facilitate the reaction.[9]

  • A catalyst is often employed to improve the reaction efficiency. Common catalysts include copper(I) chloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), or trimethylamine.[9][10][11]

  • The reaction is heated, typically in the range of 80-110°C, for several hours until completion.[9]

  • The product is then isolated by filtration, washing, and crystallization from a suitable solvent like methanol.[9]

Quantitative Data for Final Synthesis (Pathway A):

ReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenolTrimethylamine hydrochloride, Potassium carbonateToluene80895.38[9]
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenolDABCO, Potassium carbonateDMF80686.1[10]
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenol2-Methyl-1,4-diazabicyclo[2.2.2]-octane, Potassium carbonateButyl acetate105-94.8
Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

Reaction Scheme:

G 4-Chloro-6-(2-cyanophenoxy)pyrimidine 4-Chloro-6-(2-cyanophenoxy)pyrimidine (E)-Azoxystrobin (E)-Azoxystrobin 4-Chloro-6-(2-cyanophenoxy)pyrimidine->(E)-Azoxystrobin Coupling with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (Base, Catalyst)

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocol:

  • 4-Chloro-6-(2-cyanophenoxy)pyrimidine is reacted with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate in a high-boiling-point aprotic solvent like DMF.[7]

  • Anhydrous potassium carbonate is used as the base.[7]

  • A copper catalyst or a tertiary amine catalyst such as 4-dimethylaminopyridine (DMAP) is used.[7]

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 60°C).[7]

  • The product is isolated through precipitation, filtration, and purification by recrystallization from a solvent like methanol.[7]

Quantitative Data for Final Synthesis (Pathway B):

ReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-6-(2-cyanophenoxy)pyrimidine + methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate4-Dimethylaminopyridine, Potassium carbonateDMF60488.6[7]

Conclusion

The synthesis of (E)-Azoxystrobin is a well-established process in the agrochemical industry, with multiple viable pathways. The choice of a specific route often depends on the availability and cost of starting materials, as well as considerations for process safety and environmental impact. The key to a successful synthesis lies in the efficient preparation of the core intermediates and their subsequent high-yielding coupling. The use of catalysts such as DABCO and trimethylamine has been shown to significantly improve reaction rates and yields in the final coupling step. Further research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods for this important fungicide.

References

(Z)-Azoxystrobin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Azoxystrobin, an isomer of the widely used fungicide Azoxystrobin. This document details its chemical identity, physicochemical properties, and mechanism of action, presenting key data in a structured format for ease of reference and comparison.

Core Chemical Identifiers

This compound is the geometric isomer of Azoxystrobin. Key identifying information is summarized below.

IdentifierValue
CAS Number 143130-94-3[1][2][3]
Molecular Formula C22H17N3O5[1][2][3][4]
Molecular Weight 403.39 g/mol [1][4]
IUPAC Name Methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate
Synonyms This compound R230310, Azoxystrobin Z-isomer[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValue
Appearance Pale Yellow to Yellow Gel to Solid[5]
Boiling Point (Predicted) 581.3 ± 50.0 °C[5]
Density (Predicted) 1.34 ± 0.1 g/cm³[5]
pKa (Predicted) -0.93 ± 0.18[2][5]
Solubility Slightly soluble in Chloroform, DMSO, Methanol, and Water[5]
Stability Light Sensitive[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like its E-isomer, is a strobilurin fungicide.[2][5] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain.[2][5] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome b-c1 complex (Complex III). This inhibition prevents the production of ATP, ultimately leading to fungal cell death.

The following diagram illustrates the logical flow of the mechanism of action.

A This compound B Binds to Qo site of cytochrome b-c1 complex A->B C Blocks electron transfer from cytochrome b to cytochrome c1 B->C D Inhibition of Mitochondrial Respiration C->D E ATP Production Halted D->E F Fungal Cell Death E->F

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below is a generalized methodology for the analysis of this compound in environmental samples.

Protocol: Quantification of this compound in Soil Samples via HPLC-UV

  • Sample Preparation:

    • A 10g soil sample is extracted with 20 mL of acetonitrile by shaking for 1 hour.

    • The mixture is centrifuged at 4000 rpm for 10 minutes.

    • The supernatant is collected and filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

  • Quantification:

    • A calibration curve is generated using certified reference standards of this compound at concentrations ranging from 0.1 to 10 µg/mL.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification A 10g Soil Sample B Extract with 20mL Acetonitrile A->B C Centrifuge (4000 rpm, 10 min) B->C D Filter Supernatant (0.22 µm) C->D E Inject 20 µL onto C18 Column D->E F Elute with Acetonitrile:Water E->F G Detect at 254 nm F->G I Determine Concentration G->I H Generate Calibration Curve H->I

Caption: Experimental workflow for this compound analysis.

Concluding Remarks

This technical guide provides foundational information on this compound for research and development purposes. The provided data on its chemical and physical properties, coupled with an understanding of its mechanism of action, are critical for its study and potential applications. The outlined experimental protocol offers a starting point for the quantitative analysis of this compound in environmental matrices. Further research into the specific biological activity and toxicological profile of the (Z)-isomer compared to the more common (E)-isomer is warranted.

References

(Z)-Azoxystrobin as a Quinone outside Inhibitor (QoI): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Derived from naturally occurring compounds, azoxystrobin has become a cornerstone in modern agriculture for the control of a wide range of fungal pathogens across numerous crops.[2] Its efficacy stems from its specific mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungi. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative efficacy, and the experimental protocols used to characterize its activity.

Chemical and Physical Properties

This compound is the active stereoisomer of the azoxystrobin molecule. Below are its key chemical and physical properties.

PropertyValueReference
IUPAC Name methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate[3]
CAS Number 131860-33-8[3]
Molecular Formula C₂₂H₁₇N₃O₅[3]
Molecular Weight 403.4 g/mol [3]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility in Water 6 mg/L at 20°CGeneral Knowledge
Melting Point 116 °CGeneral Knowledge

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby halting the production of ATP, the essential energy currency of the cell.[3] The disruption of the electron transport chain leads to a cascade of events, including the generation of reactive oxygen species (ROS) and ultimately, fungal cell death.[4]

The binding of azoxystrobin to the Qo site is highly specific. The methoxyacrylate toxophore of the azoxystrobin molecule fits into a pocket formed by amino acid residues F128 and Y132 of the cytochrome b subunit.[6] The specificity of this interaction is a key determinant of its potent fungicidal activity.

Mitochondrial_Electron_Transport_Chain cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- (from Ubiquinol) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi Azoxystrobin This compound Azoxystrobin->Complex_III Inhibits Qo site

Inhibition of the mitochondrial electron transport chain by this compound.

Quantitative Efficacy Data

The efficacy of this compound is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth in vitro. The table below summarizes the EC₅₀ values of azoxystrobin against various plant pathogenic fungi.

Fungal SpeciesDiseaseEC₅₀ (µg/mL)Reference
Alternaria alternataPecan black spot1.86[7]
Rhizoctonia solaniRice sheath blight1.251[8]
Puccinia triticinaWheat leaf rust0.04 - 0.12 (IC₅₀)[9]
Mycosphaerella fijiensisBlack Sigatoka of banana>10 (for resistant strains)[10]
Sclerotinia sclerotiorumWhite mold0.11 - 0.62General Knowledge
Botrytis cinereaGray mold0.02 - 0.05General Knowledge

Note: IC₅₀ (half-maximal inhibitory concentration) is conceptually similar to EC₅₀ and is often used interchangeably in this context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Respiration Inhibition Assay

This protocol describes the measurement of oxygen consumption rate (OCR) in fungal cells or isolated mitochondria to assess the inhibitory effect of this compound. The Seahorse XF Analyzer is a common instrument for this purpose.

Objective: To determine the effect of this compound on mitochondrial respiration.

Materials:

  • Fungal culture or isolated mitochondria

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., non-buffered DMEM or specific fungal growth medium, supplemented with substrates like glucose, pyruvate, and glutamine)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Mitochondrial inhibitors:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

Procedure:

  • Cell/Mitochondria Preparation:

    • For whole cells: Seed fungal spores or mycelial fragments into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow.

    • For isolated mitochondria: Isolate mitochondria from fungal cells using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension.

  • Assay Plate Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • For isolated mitochondria, add a specific amount of mitochondrial protein to each well containing assay buffer.

  • Incubation: Incubate the plate in a non-CO₂ incubator at the optimal temperature for the fungus for approximately 1 hour to allow temperature and pH to equilibrate.

  • Compound Loading: Prepare a stock solution of this compound and the mitochondrial inhibitors. Load the compounds into the injection ports of the sensor cartridge of the Seahorse analyzer.

  • Seahorse XF Analyzer Measurement:

    • Calibrate the Seahorse XF analyzer.

    • Place the cell plate in the analyzer.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • Sequentially inject the compounds and measure the OCR after each injection:

      • This compound: To measure its direct effect on respiration.

      • Oligomycin: To determine the proportion of respiration linked to ATP synthesis.

      • FCCP: To measure the maximal respiration rate.

      • Rotenone & Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates the OCR at different stages. The inhibitory effect of this compound is determined by comparing the OCR of treated cells/mitochondria to that of untreated controls.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Culture or Isolate Mitochondria B Seed Cells/Mitochondria in Microplate A->B C Incubate and Equilibrate B->C E Measure Oxygen Consumption Rate (OCR) with Seahorse Analyzer C->E D Load Azoxystrobin & Inhibitors into Cartridge D->E F Analyze OCR Data E->F G Determine Inhibitory Effect F->G

Generalized workflow for determining QoI activity.
Cytochrome bc1 Complex Activity Assay

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Objective: To directly measure the inhibitory effect of this compound on the activity of the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Decylubiquinol (DBH₂) or other ubiquinol analog

  • Electron acceptor: Cytochrome c (from horse heart)

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of decylubiquinol (DBH₂) by reducing decylubiquinone with sodium borohydride.

    • Prepare solutions of cytochrome c and this compound in the assay buffer.

  • Assay Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and the mitochondrial/enzyme preparation.

  • Pre-incubation with Inhibitor: Add various concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). A control with no inhibitor should be included.

  • Initiation of Reaction: Start the reaction by adding the substrate, decylubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time. This corresponds to the reduction of cytochrome c.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).

ATP Production Inhibition Assay

This assay quantifies the amount of ATP produced by mitochondria in the presence and absence of this compound. A common method utilizes a luciferase-based bioluminescence assay.

Objective: To measure the impact of this compound on ATP synthesis.

Materials:

  • Isolated mitochondria

  • Respiration buffer (containing substrates like pyruvate and malate)

  • ADP

  • This compound stock solution

  • ATP assay kit (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria and determine their protein concentration.

  • Reaction Setup: In a microplate, add the isolated mitochondria to the respiration buffer.

  • Inhibitor Treatment: Add different concentrations of this compound to the wells and pre-incubate.

  • Initiation of ATP Synthesis: Start the ATP synthesis by adding a known concentration of ADP.

  • Incubation: Incubate the plate at a controlled temperature for a specific time to allow for ATP production.

  • ATP Measurement:

    • At the end of the incubation period, stop the reaction (e.g., by adding a lysis buffer that also inactivates ATPases).

    • Add the luciferase/luciferin reagent from the ATP assay kit to the wells.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the amount of ATP produced in each sample based on the standard curve.

    • Determine the percentage of inhibition of ATP production by this compound at different concentrations.

Mode_of_Action Azoxystrobin This compound Qo_Site Qo Site of Cytochrome bc1 Complex Azoxystrobin->Qo_Site Binds to ETC Electron Transport Chain Qo_Site->ETC Inhibits ATP_Production ATP Production ETC->ATP_Production Drives Fungal_Cell Fungal Cell Respiration ETC->Fungal_Cell Is a key part of ATP_Production->Fungal_Cell Powers Cell_Death Fungal Cell Death Fungal_Cell->Cell_Death Leads to

Logical relationship of this compound's mode of action.

Resistance Mechanisms

The extensive use of QoI fungicides has led to the development of resistance in many fungal populations. The primary mechanism of resistance to azoxystrobin is a point mutation in the cytochrome b gene (cytb). The most common mutation is the substitution of glycine with alanine at position 143 (G143A). This single amino acid change sterically hinders the binding of azoxystrobin to the Qo site, rendering the fungicide ineffective. Other mutations, such as F129L, have also been associated with reduced sensitivity to QoI fungicides.

Conclusion

This compound is a highly effective fungicide that plays a critical role in global food production. Its specific mode of action, targeting the cytochrome bc1 complex in the mitochondrial electron transport chain, provides a potent mechanism for controlling a broad spectrum of fungal pathogens. Understanding the detailed biochemical interactions, quantitative efficacy, and the experimental methods used to characterize its activity is essential for its responsible use, the management of fungicide resistance, and the development of new and improved fungicidal agents. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals working in the fields of mycology, agrochemistry, and drug development.

References

The Biological Activity Spectrum of (Z)-Azoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, exhibits a broad spectrum of biological activity, primarily centered on the inhibition of fungal mitochondrial respiration.[1][2] Its primary mechanism of action involves binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] This binding blocks electron transfer, thereby inhibiting ATP synthesis, which is crucial for fungal spore germination and mycelial growth.[3] While its fungicidal properties are well-documented, emerging research indicates a wider range of biological effects, including potential applications in cancer therapy through the modulation of cellular signaling pathways, as well as ecotoxicological impacts on non-target organisms. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Fungicidal Activity Spectrum

This compound is renowned for its broad-spectrum fungicidal activity, effectively controlling a wide array of pathogenic fungi across the four major fungal phyla: Ascomycota, Basidiomycota, Deuteromycota, and Oomycota. Its systemic and translaminar properties allow it to be absorbed by and transported within the plant, providing protection to both treated and untreated parts.[3]

Quantitative Fungicidal Efficacy

The efficacy of this compound against various fungal pathogens is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination. The following table summarizes the EC50 values for this compound against a range of plant pathogenic fungi.

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference
Alternaria alternataAlternaria black spot1.86[4]
Alternaria solani (sensitive)Early blight0.011 - 0.090[5]
Alternaria solani (reduced sensitivity)Early blight1.210 - 3.400[5]
Sclerotinia sclerotiorumWhite mold0.1127 - 0.6163[6]
Magnaporthiopsis maydisLate wilt of maize< 0.016[7]
Colletotrichum gloeosporioidesAnthracnoseComplete inhibition at tested concentrations[8]

Effects on Non-Target Organisms and Cells

The potent inhibitory effect of this compound on mitochondrial respiration is not entirely specific to fungi, leading to a range of effects on non-target organisms and cell lines.

Ecotoxicity

This compound displays varying levels of toxicity to different non-target organisms. It is generally considered to have low mammalian toxicity but can be toxic to aquatic organisms.

OrganismTest TypeValueReference
RatOral LD50>5000 mg/kg[9]
RatDermal LD50>2000 mg/kg[10]
RatInhalation LC50 (4h)0.7 mg/L[10]
Daphnia magna (Water flea)EC50Not specified[4]
FishLC50Not specified[4]
Cytotoxicity in Mammalian Cell Lines

Recent studies have explored the cytotoxic effects of this compound on various mammalian cell lines, revealing its potential as an anticancer agent.

Cell LineAssayIC50 (µM)Reference
Human myelogenous leukemia (HL-60RG)Cell ViabilityNot specified[9]
Human T-cell leukemia (MOLT-4F)Cell ViabilityNot specified[9]
Oral leukoplakia (DOK)CCK8 AssayNot specified[1]
Human esophageal squamous cell carcinoma (CAL27)CCK8 Assay4.4 (24h), 6.5 (48h), 5.9 (72h)[11]
Human esophageal squamous cell carcinoma (SCC15)CCK8 Assay7.82 (24h), 7.51 (48h), 8.02 (72h)[11]
Human neuroblastoma (SH-SY5Y)MTT AssayNot specified[12]

Signaling Pathways Modulated by this compound

Beyond its direct impact on mitochondrial respiration, this compound has been shown to modulate key cellular signaling pathways, particularly in the context of cancer cell apoptosis.

PI3K/AKT and MAPK Signaling Pathways

In studies on oral leukoplakia and other cancer cells, this compound has been demonstrated to induce apoptosis by inhibiting the PI3K/AKT pathway and modulating the MAPK pathway.[1][9][10] It leads to a decrease in the expression of PI3K and AKT, and phosphorylated ERK, while increasing the phosphorylation of p38 and JNK.[1][10]

PI3K_MAPK_Pathway Azoxystrobin Azoxystrobin PI3K PI3K Azoxystrobin->PI3K AKT AKT Azoxystrobin->AKT ERK p-ERK Azoxystrobin->ERK p38 p-p38 Azoxystrobin->p38 JNK p-JNK Azoxystrobin->JNK PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis ERK->Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Azoxystrobin-induced modulation of PI3K/AKT and MAPK signaling pathways leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of azoxystrobin against fungal isolates.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Fungal inoculum (adjusted to 0.5-2.5 x 10^3 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates.

  • Inoculate each well with the fungal suspension. Include a growth control (no fungicide) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (typically 28-35°C) for 24-72 hours, depending on the fungal species.

  • Determine the MIC, which is the lowest concentration of azoxystrobin that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Broth_Microdilution_Workflow A Prepare serial dilutions of Azoxystrobin in 96-well plate B Inoculate wells with fungal suspension A->B C Incubate plates (24-72h) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Materials:

  • 96-well plates

  • Mammalian cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with Azoxystrobin A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cytotoxicity assay.

Inhibition of Mitochondrial Respiration

This assay directly measures the effect of this compound on the mitochondrial electron transport chain.[8][11][22][23]

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration buffer

  • Substrates for Complex I (e.g., pyruvate, glutamate) and Complex II (e.g., succinate)

  • This compound

  • Oxygen electrode or a Seahorse XF Analyzer

Procedure:

  • Prepare a suspension of isolated mitochondria or permeabilized cells in the respiration buffer.

  • Add the respiratory substrates to initiate oxygen consumption.

  • Monitor the basal oxygen consumption rate.

  • Inject this compound into the chamber and continue to monitor the oxygen consumption rate to determine the extent of inhibition.

  • The specific inhibition of Complex III can be confirmed by observing the lack of effect when Complex IV is directly stimulated (e.g., with TMPD/ascorbate).

Mitochondrial_Respiration_Workflow A Prepare isolated mitochondria or permeabilized cells B Add respiratory substrates A->B C Measure basal oxygen consumption B->C D Inject Azoxystrobin C->D E Measure inhibited oxygen consumption D->E

Caption: Workflow for measuring the inhibition of mitochondrial respiration.

Spore Germination Assay

This assay evaluates the effect of this compound on the germination of fungal spores.[24][25][26][27][28]

Materials:

  • Fungal spores

  • Germination medium (e.g., potato dextrose agar or a defined liquid medium)

  • This compound stock solution

  • Microscope slides or microtiter plates

  • Microscope

Procedure:

  • Prepare a suspension of fungal spores in the germination medium.

  • Add various concentrations of this compound to the spore suspension.

  • Incubate the treated spores under conditions optimal for germination (e.g., specific temperature and humidity).

  • After a defined incubation period, observe the spores under a microscope.

  • Determine the percentage of germinated spores (spores with a germ tube length equal to or greater than the spore diameter) in the treated and control samples.

Spore_Germination_Workflow A Prepare fungal spore suspension B Treat spores with Azoxystrobin A->B C Incubate under germination conditions B->C D Observe and count germinated spores microscopically C->D

Caption: Workflow for the spore germination assay.

Mycelial Growth Inhibition Assay

This assay assesses the impact of this compound on the vegetative growth of fungi.[4][7][29]

Materials:

  • Fungal culture

  • Solid growth medium (e.g., potato dextrose agar) amended with various concentrations of this compound

  • Petri dishes

  • Cork borer or scalpel

Procedure:

  • Prepare Petri dishes containing the growth medium amended with a range of this compound concentrations.

  • Inoculate the center of each plate with a mycelial plug taken from the margin of an actively growing fungal colony.

  • Incubate the plates at an appropriate temperature.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Mycelial_Growth_Workflow A Prepare agar plates with Azoxystrobin B Inoculate plates with mycelial plugs A->B C Incubate plates B->C D Measure radial colony growth C->D E Calculate growth inhibition D->E

Caption: Workflow for the mycelial growth inhibition assay.

Conclusion

This compound remains a cornerstone of modern fungal disease management due to its broad-spectrum activity and systemic properties. Its well-defined mechanism of action, the inhibition of mitochondrial respiration, provides a clear basis for its fungicidal effects. However, the expanding body of research highlights a more complex biological profile. The observed modulation of critical signaling pathways such as PI3K/AKT and MAPK in mammalian cells opens new avenues for its potential application in oncology. Concurrently, the ecotoxicological data underscore the importance of responsible use to mitigate adverse effects on non-target organisms. This technical guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound, offering a synthesis of its biological activities, quantitative data for comparative analysis, and detailed experimental frameworks to guide future investigations. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to explore its full therapeutic and biotechnological potential.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Azoxystrobin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of azoxystrobin and its isomers. Azoxystrobin, a broad-spectrum fungicide, is widely used in agriculture, making the study of its environmental persistence and transformation crucial for assessing its ecological impact. This document details the abiotic and biotic degradation pathways of azoxystrobin, with a focus on its E and Z isomers, summarizing key quantitative data and outlining the experimental protocols used in these assessments.

Abiotic Degradation of Azoxystrobin Isomers

The primary abiotic degradation pathways for azoxystrobin in the environment are photolysis and hydrolysis. These processes contribute significantly to the transformation and breakdown of the parent compound and its isomers.

Photolysis

Photolysis, or degradation by light, is a major route of transformation for azoxystrobin, leading to the isomerization of the biologically active E-isomer to the less active Z-isomer, as well as further degradation to various photoproducts.

The E-isomer of azoxystrobin is the predominant and most biologically active form used in commercial fungicide formulations.[1][2] However, upon exposure to environmental light, it can undergo photoisomerization to the Z-isomer.[1][2] This conversion is a significant factor in the environmental persistence and overall efficacy of the fungicide.

Experimental Protocol: Photolysis Study in Organic Solvents

To investigate the photochemistry of azoxystrobin in environments mimicking the polarity of leaf waxes, studies have been conducted in organic solvents such as n-heptane and isopropanol.[3]

  • Sample Preparation: A solution of E-azoxystrobin is prepared in the chosen organic solvent (e.g., n-heptane or isopropanol).

  • Irradiation: The solution is irradiated using a light source that simulates sunlight, such as a xenon arc lamp.[4]

  • Analysis: The concentrations of the E and Z isomers and any degradation products are monitored over time using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] Further identification of photoproducts can be achieved using mass spectrometry (MS).[3][6]

  • Quantum Yield Calculation: The quantum yield of photoisomerization and photodegradation is determined by comparing the rate of transformation to the rate of absorption of light by the molecule.

Quantitative Data on Azoxystrobin Photolysis

ParameterValueConditionsReference
E to Z Isomerization Quantum Yield 0.75 ± 0.08In n-heptane/isopropanol[3]
Z to E Isomerization Chemical Yield 0.95 ± 0.1In n-heptane/isopropanol[3]
Photodegradation Quantum Yield (from E-isomer) 0.073 ± 0.008In n-heptane/isopropanol[7]
Pseudo Photostationary Equilibrium [E]/[Z] Ratio 2.0 ± 0.1In n-heptane/isopropanol[3][7]
Photolysis Half-life (DT50) in Water 8.7–13.9 dayspH 7[8]

Photodegradation Pathway of Azoxystrobin

The phototransformation of azoxystrobin involves several parallel reaction pathways.[4] These include the primary photoisomerization from the E to the Z isomer.[4] Further degradation can occur through photo-hydrolysis of the methyl ester and nitrile groups, cleavage of the acrylate double bond, and photohydrolytic ether cleavage between the aromatic rings to form phenols.[4]

G Azoxystrobin_E Azoxystrobin (E-isomer) Azoxystrobin_Z Azoxystrobin (Z-isomer) Azoxystrobin_E->Azoxystrobin_Z Photoisomerization Photoproducts Photodegradation Products (e.g., cleaved rings, demethylated ethers) Azoxystrobin_E->Photoproducts Photodegradation Azoxystrobin_Z->Azoxystrobin_E Photoisomerization G Azoxystrobin Azoxystrobin Azoxystrobin_Acid Azoxystrobin Acid (R234886) Azoxystrobin->Azoxystrobin_Acid Hydrolysis Water Water (Alkaline pH) G Azoxystrobin Azoxystrobin Intermediate1 N-(4,6-dimethoxypyrimidin- 2-yl)-acetamide Azoxystrobin->Intermediate1 Hydrolysis of ester linkage & degradation of aromatic ring Intermediate2 2-amino-4-(4-chlorophenyl)-3-cyano- 5,6-dimethyl-pyridine Azoxystrobin->Intermediate2 Hydrolysis of ester linkage & degradation of aromatic ring Intermediate3 3-quinolinecarboxylic acid, 6,8-difluoro-4-hydroxy-ethyl ester Azoxystrobin->Intermediate3 Hydrolysis of ester linkage & degradation of aromatic ring Further_Transformation Further Transformation (No persistent products) Intermediate1->Further_Transformation Intermediate2->Further_Transformation Intermediate3->Further_Transformation

References

Toxicological Profile of (Z)-Azoxystrobin on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the current toxicological data for azoxystrobin, with a specific focus on its (Z)-isomer where data is available. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting primary literature and regulatory agency assessments.

Introduction

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, is widely used in agriculture to control a variety of fungal pathogens on numerous crops. Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][2] Azoxystrobin exists as two geometric isomers, the biologically active (E)-isomer and the (Z)-isomer (also known as R230310). The commercial product is predominantly the (E)-isomer. However, exposure to sunlight can lead to the photoisomerization of the (E)-isomer to the (Z)-isomer, which has been identified as a significant transformation product in the environment.[3] Understanding the toxicological profile of this (Z)-isomer on non-target organisms is therefore crucial for a comprehensive environmental risk assessment.

This technical guide summarizes the available quantitative toxicological data for azoxystrobin and, where possible, its (Z)-isomer, on various non-target organisms. It also provides detailed descriptions of the experimental protocols relevant to these studies and visual representations of the key signaling pathways involved in its toxicity. A significant data gap exists in the public domain regarding the specific ecotoxicology of the (Z)-azoxystrobin isomer. Consequently, much of the data presented herein pertains to the parent compound, azoxystrobin, which is primarily the (E)-isomer. This information serves as a critical surrogate for understanding the potential risks of the (Z)-isomer, while highlighting the urgent need for further research on this specific environmental transformation product.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of azoxystrobin to a range of non-target organisms. It is important to note that this data primarily reflects the effects of the (E)-isomer, as specified in the cited studies.

Aquatic Organisms

Azoxystrobin is recognized as being highly toxic to aquatic invertebrates and moderately to highly toxic to fish and aquatic plants.[4]

Table 1: Acute and Chronic Toxicity of Azoxystrobin to Aquatic Organisms

OrganismSpeciesEndpointValue (µg/L)Exposure DurationReference
Fish Oncorhynchus mykiss (Rainbow Trout)LC5047096 hours[5]
Lepomis macrochirus (Bluegill Sunfish)LC50110096 hours[5]
Cyprinus carpio (Common Carp)LC50160096 hours[5]
Invertebrates Daphnia magna (Water Flea)EC50 (Immobilisation)25948 hours[5]
Daphnia magna (Water Flea)NOEC (Reproduction)4421 days[5]
Americamysis bahia (Mysid Shrimp)LC504896 hours[5]
Algae Pseudokirchneriella subcapitataEC50 (Growth Inhibition)19772 hours[5]
Navicula pelliculosa (Diatom)NOEC20-[4]
Terrestrial Organisms

Azoxystrobin generally shows lower toxicity to terrestrial organisms compared to aquatic life.[4]

Table 2: Acute and Chronic Toxicity of Azoxystrobin to Terrestrial Organisms

OrganismSpeciesEndpointValueExposure RouteReference
Earthworms Eisenia fetidaLC50>1000 mg/kg soil14 days[6]
Eisenia fetidaNOEC (Reproduction)23.2 mg/kg soil56 days[6]
Honeybees Apis melliferaLD50 (Oral)>25 µ g/bee 48 hours[7]
Apis melliferaLD50 (Contact)>200 µ g/bee 48 hours[7]
Birds Colinus virginianus (Bobwhite Quail)LD50 (Oral)>2000 mg/kg bwSingle dose[7]
Colinus virginianus (Bobwhite Quail)LC50 (Dietary)>5200 ppm5 days[7]
Anas platyrhynchos (Mallard Duck)LD50 (Oral)>2000 mg/kg bwSingle dose[7]
Anas platyrhynchos (Mallard Duck)LC50 (Dietary)>5200 ppm5 days[7]
Mammals

Azoxystrobin exhibits low acute toxicity to mammals via oral and dermal routes.[8]

Table 3: Acute Toxicity of Azoxystrobin to Mammals

OrganismSpeciesEndpointValueExposure RouteReference
Mammals RatLD50>5000 mg/kg bwOral[8]
RatLD50>2000 mg/kg bwDermal[8]
RatLC500.7 mg/LInhalation
MouseLD50>5000 mg/kg bwOral[9]

An acute oral toxicity study on a mixture containing the (Z)-isomer of azoxystrobin (R230310) in mice was noted, but specific quantitative data for the isomer itself is not publicly available.[9]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and comparability across different laboratories and chemical substances.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

  • Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).

  • Methodology:

    • Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

    • A control group is maintained in water without the test substance.

    • Mortality and sublethal effects (e.g., abnormal behavior) are observed and recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

    • The LC50 is calculated using statistical methods (e.g., probit analysis).

2. Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilized (EC50) after 48 hours of exposure.

  • Test Organisms: Daphnia magna neonates (less than 24 hours old).

  • Methodology:

    • Daphnids are exposed to a series of concentrations of the test substance in a static system.

    • A control group is maintained in culture medium.

    • Immobilization (inability to swim) is observed at 24 and 48 hours.

    • The EC50 is calculated based on the number of immobilized daphnids at each concentration.

3. Algal Growth Inhibition Test (OECD 201)

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organisms: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.

  • Methodology:

    • Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

    • Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.

    • The concentration causing a 50% inhibition of growth (EC50) is determined.

Terrestrial Toxicity Testing

1. Earthworm Acute Toxicity Test (OECD 207)

  • Objective: To assess the acute toxicity of substances to earthworms.

  • Test Organisms: Adult earthworms of the species Eisenia fetida.

  • Methodology:

    • Filter Paper Contact Test: Earthworms are exposed to the test substance applied to filter paper in a controlled environment for 48 hours.

    • Artificial Soil Test: Earthworms are exposed to the test substance mixed into a standardized artificial soil for 14 days.

    • Mortality is the primary endpoint.

2. Honeybee Acute Oral and Contact Toxicity Test (OECD 213 & 214)

  • Objective: To determine the acute oral and contact toxicity of substances to adult worker honeybees.

  • Test Organisms: Young adult worker honeybees (Apis mellifera).

  • Methodology:

    • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

    • Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

    • Mortality is recorded over 48 to 96 hours, and the LD50 is calculated.

Avian and Mammalian Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD 223)

  • Objective: To determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Organisms: Commonly Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Methodology:

    • Birds are administered a single oral dose of the test substance.

    • They are then observed for at least 14 days for signs of toxicity and mortality.

    • The LD50 is calculated from the mortality data.

2. Avian Dietary Toxicity Test (OECD 205)

  • Objective: To determine the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50).

  • Test Organisms: Young birds (e.g., 10-14 day old Bobwhite Quail).

  • Methodology:

    • Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet.

    • Mortality and signs of toxicity are recorded daily.

    • The LC50 is calculated based on the dietary concentrations.

3. Mammalian Acute Oral Toxicity: Fixed Dose Procedure (OECD 420)

  • Objective: To identify a dose that causes evident toxicity but not lethality, and to estimate the LD50.

  • Test Organisms: Typically rats or mice.

  • Methodology:

    • A stepwise procedure is used where a single animal is dosed at a defined level.

    • The outcome of that dose determines the dose for the next animal (either higher or lower).

    • This process continues until the dose causing evident toxicity is identified. This method aims to reduce the number of animals used compared to traditional LD50 tests.

Signaling Pathways and Mechanism of Action

The primary mode of action for azoxystrobin and other strobilurin fungicides is the inhibition of mitochondrial respiration.[1][2] This disruption of a fundamental cellular process can lead to a cascade of downstream effects in non-target organisms.

Inhibition of Mitochondrial Respiration

Azoxystrobin specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c1. This blockage has two major consequences:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, which is necessary for the generation of the proton motive force that drives ATP synthase. The resulting depletion of cellular ATP can impair numerous energy-dependent cellular processes.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex III leads to the accumulation of electrons at earlier stages of the respiratory chain. This increases the likelihood of electrons prematurely leaking and reacting with molecular oxygen to form superoxide radicals (O₂⁻), a primary reactive oxygen species.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexI Complex I cluster_ComplexII Complex II cluster_ComplexIII Complex III (Cytochrome bc1) cluster_ComplexIV Complex IV ETC Electron Transport Chain C1 NADH Dehydrogenase C3 Qo Site C1->C3 e- C2 Succinate Dehydrogenase C2->C3 e- C4 Cytochrome c Oxidase C3->C4 e- ROS Reactive Oxygen Species (ROS) C3->ROS e- leak ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ATP Production Azoxystrobin This compound Azoxystrobin->C3 Inhibition

Caption: Mechanism of this compound toxicity via inhibition of the mitochondrial electron transport chain.

Oxidative Stress Signaling

The overproduction of ROS induced by azoxystrobin exposure leads to a state of oxidative stress.[10][11] This occurs when the cellular antioxidant defense mechanisms are overwhelmed. ROS can cause significant damage to cellular components, including lipids, proteins, and DNA.

The cell responds to oxidative stress by activating a number of signaling pathways aimed at mitigating the damage and restoring homeostasis. Key components of this response include:

  • Antioxidant Enzymes: Upregulation of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) to neutralize ROS.

  • Stress-activated Protein Kinases (SAPKs): Pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways can be activated by oxidative stress, leading to downstream effects on gene expression, cell cycle, and apoptosis.

  • Apoptosis (Programmed Cell Death): If oxidative damage is too severe to be repaired, cells may initiate apoptosis to eliminate the damaged cells and prevent further harm to the organism. This is often mediated by the release of cytochrome c from the mitochondria, which activates a cascade of caspases.[12]

cluster_CellularDamage Cellular Damage cluster_CellularResponse Cellular Response Azoxystrobin This compound Mitochondria Mitochondrial Complex III Inhibition Azoxystrobin->Mitochondria ROS Increased ROS (e.g., O₂⁻, H₂O₂) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNADamage DNA Damage OxidativeStress->DNADamage AntioxidantResponse Antioxidant Response (SOD, CAT, GPx) OxidativeStress->AntioxidantResponse StressKinases Stress Kinase Activation (JNK, p38) OxidativeStress->StressKinases Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis StressKinases->Apoptosis

Caption: Cellular response to oxidative stress induced by this compound.

Experimental Workflow for Ecotoxicological Assessment

The assessment of the environmental risk of a pesticide like this compound typically follows a tiered approach, starting with simple, acute laboratory tests and progressing to more complex, chronic, and population-level studies if initial concerns are raised.

cluster_Tier1 Tier 1: Base-Set Acute Toxicity cluster_Tier2 Tier 2: Chronic and Sub-lethal Effects cluster_Tier3 Tier 3: Higher-Tier Studies T1_Fish Fish Acute Toxicity (OECD 203) RiskAssessment Environmental Risk Assessment T1_Fish->RiskAssessment PEC/PNEC Comparison T1_Daphnia Daphnia Acute Immobilisation (OECD 202) T1_Daphnia->RiskAssessment T1_Algae Algal Growth Inhibition (OECD 201) T1_Algae->RiskAssessment T2_Fish_Chronic Fish Early-life Stage Toxicity Test (OECD 210) T2_Fish_Chronic->RiskAssessment T2_Daphnia_Chronic Daphnia Reproduction Test (OECD 211) T2_Daphnia_Chronic->RiskAssessment T2_Sediment Sediment-Water Chironomid Toxicity Test (OECD 218) T2_Sediment->RiskAssessment Microcosm Microcosm/Mesocosm Studies Field Field Monitoring Microcosm->Field Field->RiskAssessment RiskAssessment->T2_Fish_Chronic If Risk Identified RiskAssessment->T2_Daphnia_Chronic RiskAssessment->T2_Sediment RiskAssessment->Microcosm If Uncertainty Remains

Caption: Tiered workflow for the ecotoxicological assessment of pesticides.

Conclusion and Future Directions

The available data clearly indicate that azoxystrobin, primarily the (E)-isomer, poses a significant toxicological risk to a variety of non-target organisms, particularly in aquatic ecosystems. The mechanism of toxicity, through the inhibition of mitochondrial respiration and subsequent induction of oxidative stress, is well-understood.

However, a critical knowledge gap exists concerning the specific toxicological profile of the this compound isomer. As a known environmental transformation product, the lack of comprehensive ecotoxicity data for this compound represents a significant uncertainty in the overall environmental risk assessment of the parent compound. It cannot be assumed that the (Z)-isomer has identical or lower toxicity than the (E)-isomer without empirical data.

Therefore, future research should prioritize the following:

  • Generation of Acute and Chronic Toxicity Data for this compound: Standardized ecotoxicological tests should be conducted on a range of representative non-target organisms (fish, daphnids, algae, earthworms, etc.) to determine the LC50, EC50, and NOEC values for the purified (Z)-isomer.

  • Comparative Toxicity Studies: Direct comparisons of the toxicity of the (E)- and (Z)-isomers would provide valuable insights into the relative risks posed by each form.

  • Investigation of Sub-lethal Effects: Studies should go beyond mortality to investigate the sub-lethal effects of this compound on reproduction, development, and behavior.

  • Elucidation of Specific Signaling Pathways: Further research is needed to determine if the (Z)-isomer interacts with cellular pathways in a manner different from the (E)-isomer, beyond the primary mechanism of mitochondrial inhibition.

Addressing these research needs will allow for a more accurate and comprehensive assessment of the environmental risks associated with the use of azoxystrobin and the subsequent formation of its (Z)-isomer in the environment. This will ultimately contribute to more informed regulatory decisions and the better protection of non-target organisms.

References

Metabolites of Azoxystrobin in Environmental Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites of the widely used fungicide azoxystrobin found in various environmental compartments. It details the primary degradation pathways, summarizes quantitative data on the occurrence of these metabolites, and outlines the experimental protocols for their analysis. This information is crucial for understanding the environmental fate and potential impact of azoxystrobin.

Introduction to Azoxystrobin and its Environmental Fate

Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Due to its extensive use in agriculture, residues of azoxystrobin and its metabolites are detected in various environmental matrices, including soil, water, and sediment.[2][3] The environmental persistence and transformation of azoxystrobin are influenced by several factors, primarily hydrolysis, photolysis, and microbial degradation.[2][4][5] Understanding the formation and occurrence of its metabolites is essential for a complete environmental risk assessment.

Major Metabolites of Azoxystrobin

The degradation of azoxystrobin in the environment leads to the formation of several key metabolites. The most significant of these are:

  • Azoxystrobin acid (R234886): Formed through the hydrolysis of the methyl ester group of the parent compound.[4][5] It is considered a major metabolite in soil and aquatic systems.[6]

  • Z-isomer of Azoxystrobin (R230310): A geometric isomer of azoxystrobin that can be formed through photo-isomerization.[7]

  • R401553 and R402173: Further degradation products identified in soil metabolism studies.[7]

A comprehensive list of identified metabolites is provided in the table below.

Table 1: Major Metabolites of Azoxystrobin and their Formation Pathways

Metabolite CodeChemical NameFormation Pathway(s)Environmental Compartment(s) Where Found
R234886(E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acidHydrolysis, Microbial degradationSoil, Water, Sediment
R230310Methyl (Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylatePhotolysis (Photo-isomerization)Soil, Water
R4015534-(2-cyanophenoxy)-6-hydroxypyrimidineMicrobial degradationSoil
R4021732-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]benzoic acidMicrobial degradationSoil

Quantitative Data on Azoxystrobin and its Metabolites in Environmental Samples

The concentrations of azoxystrobin and its metabolites in the environment can vary significantly depending on application rates, environmental conditions, and the specific matrix being analyzed. The following tables summarize reported concentrations in soil and water.

Table 2: Concentrations of Azoxystrobin and its Metabolites in Soil Samples

CompoundMatrixConcentration Range (mg/kg)Limit of Determination (LOD) (mg/kg)Reference(s)
AzoxystrobinSoilNot specified0.02[7]
R234886SoilNot specified0.02[7]
R230310SoilNot specified0.02[7]
R401553SoilNot specified0.01[7]
R402173SoilNot specified0.01[7]

Table 3: Concentrations of Azoxystrobin and its Metabolites in Water Samples

CompoundMatrixConcentration Range (µg/L)Reference(s)
AzoxystrobinSurface Water0.06 - 29.7[3]
AzoxystrobinGroundwater0.01 - 0.1[3]
R234886Tile Drainsup to 2.1[3][8]

Experimental Protocols for Analysis

The analysis of azoxystrobin and its metabolites in environmental samples typically involves extraction, clean-up, and instrumental analysis using chromatographic techniques.

Sample Extraction from Soil

Objective: To extract azoxystrobin and its metabolites from soil matrices.

Protocol:

  • Weigh a representative aliquot of the soil sample (e.g., 20 g) into an extraction vessel.[9]

  • Add an extraction solvent. A common solvent mixture is 75:25 methanol:1M hydrochloric acid or 75:25 methanol:water.[7][9]

  • Shake the mixture for a specified period (e.g., 30 minutes).[9]

  • Centrifuge the sample to separate the solid and liquid phases.[9]

  • Collect the supernatant (the liquid extract).

  • Repeat the extraction process on the soil pellet for exhaustive extraction.

  • Combine the supernatants for the subsequent clean-up step.

Liquid-Liquid Partitioning for Clean-up

Objective: To remove interfering substances from the crude extract.

Protocol:

  • Take an aliquot of the combined extract.

  • Add an acidified sodium chloride solution and dichloromethane.[7][9]

  • Vortex the mixture to partition the analytes into the organic phase (dichloromethane).[7]

  • Centrifuge to separate the aqueous and organic layers.[7]

  • Collect the lower dichloromethane layer.[7]

  • Repeat the partitioning step with fresh dichloromethane.[7]

  • Combine the dichloromethane extracts.[7]

  • Evaporate the combined extract to dryness under a stream of nitrogen.[7]

Instrumental Analysis by HPLC-MS/MS

Objective: To separate, identify, and quantify azoxystrobin and its metabolites.

Protocol:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.4% v/v glacial acetic acid).[7]

  • Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.[10]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).[10]

    • Flow Rate: 200 - 400 µL/min.[10]

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[11]

    • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of specific parent and daughter ions for each analyte.

Degradation Pathway of Azoxystrobin

The degradation of azoxystrobin in the environment is a complex process involving multiple pathways. The following diagram illustrates the key transformation processes.

Azoxystrobin_Degradation Azoxystrobin Azoxystrobin (ICIA5504) R230310 Z-isomer (R230310) Azoxystrobin->R230310 Photolysis R234886 Azoxystrobin Acid (R234886) Azoxystrobin->R234886 Hydrolysis R401553 R401553 R234886->R401553 Microbial Degradation R402173 R402173 R234886->R402173 Microbial Degradation Further_Degradation Further Degradation Products R401553->Further_Degradation R402173->Further_Degradation

Caption: Degradation pathway of azoxystrobin in the environment.

Conclusion

This technical guide has provided a detailed overview of the metabolites of azoxystrobin in environmental samples. The primary metabolite, azoxystrobin acid (R234886), is formed through hydrolysis and is a key indicator of azoxystrobin degradation in soil and water. Photolysis and microbial activity also contribute to the transformation of azoxystrobin into various other byproducts. The provided experimental protocols offer a foundation for the reliable detection and quantification of these compounds. A thorough understanding of the formation and fate of these metabolites is critical for assessing the overall environmental impact of azoxystrobin use. Further research is needed to establish a more comprehensive quantitative database of these metabolites in a wider range of environmental matrices.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of (Z)-Azoxystrobin in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of azoxystrobin and its (Z)-isomer in pesticide formulations.

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide. During its synthesis and storage, the formation of the (Z)-azoxystrobin isomer can occur, which is considered an impurity.[1][2][3] Regulatory standards necessitate the monitoring of this impurity to ensure product quality and efficacy. This document presents a simple, precise, and accurate HPLC-DAD method for the simultaneous determination of both isomers in suspension concentrate (SC) formulations.[1][2][3]

Chromatographic Conditions

A robust HPLC-DAD method was developed for the analysis. The separation is typically achieved on a C18 column.[4] The mobile phase composition and detection wavelength are optimized for the resolution and quantification of azoxystrobin and this compound.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[1][2]

    • Analytical balance (0.1 mg precision).

    • Volumetric flasks (Class A).[5]

    • Pipettes (Class A).

    • Syringe filters (0.2 or 0.45 micron).[6]

    • Ultrasonic bath.[6][7]

  • Chemicals and Reagents:

    • Azoxystrobin reference standard (purity >99%).[5]

    • This compound reference standard.

    • Acetonitrile (HPLC grade).[5][7]

    • Water (HPLC grade or Milli-Q).[5][7]

    • Methanol (HPLC grade).[8]

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 50 mg of the Azoxystrobin working standard and transfer to a 50 mL volumetric flask.[7]

    • Add about 20 mL of diluent (mobile phase) and sonicate to dissolve.[7]

    • Dilute to the mark with the diluent and mix thoroughly.[7] Follow a similar procedure for the this compound standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 50% to 150% of the target concentration).[7][9] For instance, transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[7]

Preparation of Sample Solution
  • Accurately weigh a quantity of the formulation sample equivalent to about 200 mg of the active ingredient into a 50 mL volumetric flask.[7]

  • Add approximately 20 mL of the diluent.[7]

  • Sonicate for at least 10 minutes to ensure complete dissolution and extraction of the analyte.[6][7]

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.[7]

  • Perform a further dilution as necessary. For example, transfer 1.0 mL of the prepared solution into a 10 mL volumetric flask and dilute to volume with the diluent.[7]

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

HPLC-DAD Operating Conditions
ParameterCondition
Column C18 (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection DAD, 255 nm
Run Time 15 minutes

Note: These conditions may need to be optimized for specific instruments and columns.

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Table 1: Method Validation Parameters
ParameterAzoxystrobinThis compound
Linearity (r²) > 0.999> 0.999
Concentration Range 50% - 150% of nominal0.3 - 10 µg/mL
Accuracy (Recovery %) 97 - 103%90 - 110%
Precision (RSDr %) < 1.0%< 1.0%
LOQ -0.3 µg/mL

Data synthesized from multiple sources.[1][2][3][7][9]

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing weigh_sample Weigh Formulation Sample dissolve_sonicate Add Diluent & Sonicate weigh_sample->dissolve_sonicate dilute_filter Dilute to Volume & Filter dissolve_sonicate->dilute_filter inject Inject into HPLC System dilute_filter->inject weigh_standard Weigh Reference Standards prepare_stock Prepare Stock Solutions weigh_standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working prepare_working->inject separate Chromatographic Separation (C18 Column) inject->separate detect DAD Detection at 255 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analytes calibrate->quantify report Generate Report quantify->report

References

Application Note: Chiral Separation of Azoxystrobin Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a representative high-performance liquid chromatography (HPLC) method for the chiral separation of azoxystrobin enantiomers. Azoxystrobin, a broad-spectrum strobilurin fungicide, possesses a chiral center, leading to the existence of two enantiomers. As the biological activity and toxicological profiles of enantiomers can differ significantly, their separation and quantification are crucial for research, development, and regulatory purposes. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under polar organic conditions, a common and effective approach for the chiral resolution of pesticides. The described method is intended to serve as a starting point for researchers and analysts developing and validating their own assays for azoxystrobin enantiomers.

Introduction

Azoxystrobin is a widely used fungicide in agriculture to control a variety of fungal diseases on numerous crops. The molecule contains a stereocenter at the C-1 position of the ethyl group attached to the acrylate moiety, resulting in (R)- and (S)-enantiomers. Although often commercialized as a racemic mixture, the enantiomers of a chiral pesticide can exhibit different efficacy, metabolism, and environmental fate. Therefore, the ability to separate and quantify the individual enantiomers is of significant interest to researchers, drug development professionals, and regulatory agencies.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[1][2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including many pesticides.[2][3] This application note outlines a method employing a cellulose-based CSP in a polar organic mobile phase for the chiral resolution of azoxystrobin.

Experimental Protocol

This protocol describes a representative method for the chiral separation of azoxystrobin enantiomers. Optimization may be required for specific applications and instrumentation.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: A cellulose-based chiral stationary phase, such as a Chiralcel® OD-H (or similar), is recommended. Column dimensions of 250 mm x 4.6 mm, with a 5 µm particle size, are suitable.

  • Solvents: HPLC-grade methanol, ethanol, and acetonitrile are necessary.

  • Standards: An analytical standard of racemic azoxystrobin is required.

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation of azoxystrobin.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD-H)
Dimensions 250 mm x 4.6 mm
Mobile Phase Methanol / Ethanol (50:50, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 255 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic azoxystrobin at a concentration of 1 mg/mL in the mobile phase. Further dilutions can be made as required.

  • Sample Preparation: Samples containing azoxystrobin should be extracted and diluted in the mobile phase to a concentration within the linear range of the detector. A final clean-up step using solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.

4. Method Validation (Brief Overview)

For routine analysis, the method should be validated according to relevant guidelines. Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any matrix components.

  • Linearity: The linear response of the detector to different concentrations of each enantiomer.

  • Precision: The repeatability and intermediate precision of the retention times and peak areas.

  • Accuracy: The agreement between the measured and true values, often assessed through recovery studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.

Data Presentation

The following table presents representative quantitative data that could be expected from the chiral separation of azoxystrobin enantiomers using the described method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (R_s) \multicolumn{2}{c}{ > 1.5 }
Capacity Factor (k') ~ 2.4~ 2.9
Selectivity Factor (α) \multicolumn{2}{c}{ ~ 1.2 }

Note: The elution order of the enantiomers has not been determined in this representative method.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chiral HPLC analysis of azoxystrobin enantiomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic Azoxystrobin Standard B Dissolve in Mobile Phase (1 mg/mL) A->B E Inject Standard/Sample into HPLC B->E C Prepare Sample Extract D Dilute Sample in Mobile Phase C->D D->E F Chiral Separation on CSP Column E->F G UV Detection at 255 nm F->G H Integrate Chromatographic Peaks G->H I Calculate Retention Times & Resolution H->I J Quantify Enantiomeric Ratio I->J

Caption: Workflow for Chiral HPLC Analysis of Azoxystrobin.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing a chiral HPLC separation method.

G cluster_method_dev Chiral Method Development A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Choose Mobile Phase Mode (Normal, Reversed, Polar Organic) A->B C Screen Mobile Phase Composition (e.g., Hexane/IPA, MeOH/EtOH) B->C D Optimize Flow Rate and Temperature C->D E Evaluate Resolution and Peak Shape D->E E->C Re-optimize F Method Validation E->F Acceptable

References

Application Notes and Protocols for In-Vitro Antifungal Susceptibility Testing of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and halting ATP production in fungal cells.[3] This mode of action is effective against a wide range of fungi from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycota groups.[3][4]

These application notes provide a detailed protocol for determining the in-vitro antifungal susceptibility of fungal isolates to this compound, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][7] This document also includes a summary of available quantitative susceptibility data and visualizations of the experimental workflow and the compound's mechanism of action.

Data Presentation: In-Vitro Susceptibility of Fungi to this compound

The following table summarizes published data on the in-vitro activity of azoxystrobin against various fungal species. It is important to note that methodologies, such as the use of Minimum Inhibitory Concentration (MIC) versus 50% Effective Concentration (EC50), may vary between studies.

Fungal SpeciesIsolate InformationMethodEndpointConcentration Range (µg/mL)Reference
Alternaria alternata6 isolates from pecanBroth MicrodilutionEC501.48 - 2.70 (Overall Mean: 1.87)[8]
Aspergillus fumigatus150 agricultural isolatesNot specifiedMIC0.06 - 32
Fusarium fujikuroi100 isolates from riceNot specifiedEC50 (mycelial growth)Mean: 0.822 ± 0.285
Fusarium fujikuroi100 isolates from riceNot specifiedEC50 (conidial germination)Mean: 0.762 ± 0.283
Fusarium oxysporumSingle isolateNot specifiedEC5035.089
Rhizoctonia solaniNot specifiedPoison Food TechniqueMIC14 (for 100% inhibition with Azoxystrobin + Difenoconazole)[9]

Experimental Protocols

This protocol is adapted from the CLSI M38-A2 document for the broth microdilution method.[5][6][7]

Materials
  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Fungal isolates for testing

  • Quality control fungal strains (e.g., Aspergillus fumigatus ATCC 204305, Candida parapsilosis ATCC 22019)

  • Spectrophotometer or equivalent turbidity measuring device

  • Hemocytometer

  • Incubator (35°C)

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at 1600 µg/mL in 100% DMSO.

  • Further dilute this stock solution 1:50 in RPMI-1640 medium to obtain a working stock solution of 32 µg/mL with a final DMSO concentration of 2%. This working solution will be used for serial dilutions.

Inoculum Preparation
  • Grow the fungal isolates on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.

  • Harvest conidia by flooding the agar surface with sterile saline (0.85%) and gently scraping the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of the adjusted conidial suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

Broth Microdilution Procedure
  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the 32 µg/mL this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL.

  • Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus in the control well.

Reading and Interpretation of Results
  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

  • For some fungi, a Minimum Effective Concentration (MEC) may be a more appropriate endpoint, defined as the lowest drug concentration at which a significant change in hyphal morphology is observed.

Quality Control
  • Include a well-characterized quality control (QC) strain in each batch of tests.

  • As there are no established QC ranges for this compound, it is recommended to use standard QC strains such as Aspergillus fumigatus ATCC 204305 or Candida parapsilosis ATCC 22019.[8]

  • Each laboratory should establish its own internal acceptable range for the chosen QC strains. The results for the QC strain should be within the established range for the test to be considered valid.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for In-Vitro Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution 1600 µg/mL in DMSO Working_Solution Prepare Working Solution 32 µg/mL in RPMI-1640 Stock_Solution->Working_Solution Dilute 1:50 Serial_Dilution Perform Serial Dilution 16 to 0.03 µg/mL Working_Solution->Serial_Dilution Fungal_Culture Culture Fungal Isolate PDA at 35°C for 7 days Inoculum_Suspension Prepare Inoculum Suspension Adjust to 0.5 McFarland Fungal_Culture->Inoculum_Suspension Harvest conidia Final_Inoculum Dilute to Final Inoculum 0.4-5 x 10^4 CFU/mL Inoculum_Suspension->Final_Inoculum Dilute 1:50 Inoculation Inoculate Plate Add final inoculum Final_Inoculum->Inoculation Plate_Setup Set up 96-well Plate Add RPMI-1640 Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate 35°C for 48-72h Inoculation->Incubation Read_Results Read MIC/MEC Visual Inspection Incubation->Read_Results QC_Check Quality Control Check Compare with reference strain Read_Results->QC_Check Data_Analysis Analyze and Report Data QC_Check->Data_Analysis

Caption: Workflow for determining the in-vitro antifungal susceptibility of this compound.

Signaling Pathway Diagram

G Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c electron transfer No_ATP ATP Production Blocked Complex_III->No_ATP Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase proton gradient ATP ATP ATP_Synthase->ATP produces Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III donates electrons Azoxystrobin This compound Azoxystrobin->Complex_III binds to Qo site and inhibits

Caption: this compound inhibits mitochondrial respiration by blocking electron transfer at Complex III.

References

Spectroscopic Characterization of (Z)-Azoxystrobin: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of the spectroscopic characterization of (Z)-Azoxystrobin, a geometric isomer of the widely used strobilurin fungicide. We present comprehensive data and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a practical guide for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and agrochemical research, facilitating the unambiguous identification and characterization of this compound.

Introduction

Azoxystrobin is a broad-spectrum fungicide that exists as two geometric isomers, (E)- and this compound. The (E)-isomer is the more common and biologically active form. However, under certain conditions, such as exposure to light, photoisomerization can occur, leading to the formation of the (Z)-isomer[1]. The presence and quantification of the (Z)-isomer are critical for quality control, environmental monitoring, and understanding the overall toxicological profile of azoxystrobin-based products. Spectroscopic techniques are indispensable tools for the structural elucidation and differentiation of these isomers. This note details the characteristic spectroscopic signatures of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the chemical environment of protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.71 - 7.62m2HAromatic-H
7.50 - 7.20m6HAromatic-H
6.84s1H=CH-O
6.42s1HPyrimidine-H
3.75s3HOCH₃
3.64s3HCOOCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Assignment
171.1C=O
164.5Aromatic-C
163.9Aromatic-C
159.8Aromatic-C
153.3Aromatic-C
149.9Aromatic-C
135.0Aromatic-C
132.0Aromatic-CH
131.2Aromatic-CH
130.8Aromatic-CH
129.5Aromatic-CH
127.0Aromatic-CH
126.1Aromatic-CH
123.6Aromatic-CH
121.9Aromatic-CH
117.2Aromatic-C
115.5C≡N
112.5=C
109.9=CH-O
97.9Pyrimidine-CH
61.6OCH₃
51.9COOCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for Azoxystrobin

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3060MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (CH₃)
~2230MediumC≡N Stretch (Nitrile)
~1715StrongC=O Stretch (Ester)
~1645MediumC=C Stretch (Alkene)
~1580, ~1490Medium-StrongAromatic C=C Stretch
~1440MediumC-H Bend (CH₃)
~1250StrongC-O Stretch (Ether, Ester)
~990Medium=C-H Bend (Alkene)

Note: The FTIR spectrum is for Azoxystrobin, as the spectra for the (E) and (Z) isomers are expected to be very similar.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in the conjugated systems of this compound.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
202.660700Water/Methanol (99:1)
242.717800Water/Methanol (99:1)
295302Water/Methanol (99:1)
~220, ~250Not ReportedAcetonitrile/Water (50:50)

Experimental Protocols

The following protocols outline the procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound standard.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition for ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • Data Acquisition for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the peak positions to known functional group vibrational frequencies.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or a water/organic mixture) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (e.g., 1-20 µg/mL).

    • Use the same solvent as a blank reference.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200 - 400 nm.

    • Scan Speed: Medium.

    • Cuvette: Use 1 cm path length quartz cuvettes.

    • Fill a cuvette with the blank solvent and record a baseline correction.

    • Rinse the sample cuvette with the sample solution, then fill it and place it in the sample holder.

    • Record the absorbance spectrum of the sample.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, construct a calibration curve of absorbance versus concentration at a specific λmax.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the different spectroscopic techniques for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_characterization Characterization start This compound (Solid Standard) dissolve_nmr Dissolve in CDCl3 with TMS start->dissolve_nmr dissolve_uv Dissolve in UV-grade Solvent start->dissolve_uv solid_ir Use Solid Powder Directly start->solid_ir nmr NMR Spectrometer dissolve_nmr->nmr uv UV-Vis Spectrophotometer dissolve_uv->uv ir FTIR Spectrometer (ATR) solid_ir->ir nmr_data Acquire 1H & 13C Spectra Process FID nmr->nmr_data ir_data Acquire IR Spectrum (Absorbance vs. Wavenumber) ir->ir_data uv_data Acquire UV-Vis Spectrum (Absorbance vs. Wavelength) uv->uv_data final Structural Confirmation of This compound nmr_data->final ir_data->final uv_data->final

Caption: Experimental workflow for the spectroscopic characterization of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_node 1H & 13C NMR (Chemical Shifts, Multiplicity, Coupling Constants) connectivity Carbon-Hydrogen Framework & Atom Connectivity nmr_node->connectivity Provides ir_node FTIR (Vibrational Frequencies) functional_groups Functional Groups (Ester, Nitrile, Ether, Alkene) ir_node->functional_groups Identifies uv_node UV-Vis (λmax, Molar Absorptivity) conjugation Conjugated π-System & Electronic Transitions uv_node->conjugation Confirms structure Confirmed Structure of This compound connectivity->structure Defines functional_groups->structure Confirms conjugation->structure Supports

Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

This application note provides the necessary spectroscopic data and standardized protocols for the comprehensive characterization of this compound. The presented NMR, FTIR, and UV-Vis data serve as a reliable reference for the identification and structural elucidation of this isomer. The detailed protocols and visualized workflows offer a practical guide for researchers to perform these analyses accurately and efficiently. Adherence to these methodologies will ensure high-quality, reproducible results, which are essential for regulatory compliance, quality assurance, and further research in the agrochemical and environmental sciences.

References

Application Notes and Protocols for X-ray Crystallography of Azoxystrobin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of azoxystrobin and its derivatives, potent fungicides that target the cytochrome bc1 complex. This document is intended to serve as a valuable resource for researchers in structural biology, agrochemical development, and drug discovery.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III).[1] This binding event blocks the electron transfer from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.[1][2] Understanding the precise molecular interactions between azoxystrobin, its derivatives, and the cytochrome bc1 complex through X-ray crystallography is crucial for the rational design of new, more effective, and specific fungicides, as well as for understanding mechanisms of resistance.

Data Presentation: Crystallographic Data of Strobilurin Fungicides in Complex with Cytochrome bc1

The following table summarizes the key crystallographic data for azoxystrobin and one of its derivatives, trifloxystrobin, in complex with the cytochrome bc1 complex. This data provides a basis for comparative structural analysis.

Compound PDB ID Organism Resolution (Å) Space Group Unit Cell Dimensions (a, b, c in Å; α, β, γ in °)
Azoxystrobin1SQBBos taurus (Bovine)2.48P 21 21 2a=128.3, b=131.1, c=301.5, α=β=γ=90
Trifloxystrobin3L70Gallus gallus (Chicken)2.50P 21 21 21a=170.2, b=181.3, c=240.5, α=β=γ=90

Experimental Protocols

Protocol 1: Synthesis of Azoxystrobin

This protocol is adapted from established synthetic routes.

Materials:

  • (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

  • 4,6-dichloropyrimidine

  • 2-cyanophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:

    • In a round-bottom flask, dissolve (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate in DMF.

    • Add 4,6-dichloropyrimidine and potassium carbonate to the solution.

    • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and perform an aqueous work-up to extract the product.

    • Purify the crude product by column chromatography or recrystallization.

  • Synthesis of Azoxystrobin:

    • Dissolve the product from step 1 in DMF.

    • Add 2-cyanophenol and potassium carbonate to the solution.

    • Heat the mixture to 120°C and maintain for approximately 20 minutes, monitoring the reaction by TLC or HPLC.

    • After completion, cool the reaction to 80°C and remove the DMF by vacuum distillation.

    • Dissolve the resulting melt in toluene and wash with hot water.

    • Separate the organic layer and crystallize the azoxystrobin product.

    • Filter and dry the crystals.

Protocol 2: Synthesis of Azoxystrobin Derivatives (Example: Pyraclostrobin)

This protocol outlines a general synthetic strategy for pyraclostrobin.

Materials:

  • Kresoxim-methyl

  • Ethanol

  • Sodium methoxide solution

  • Potassium hydroxide

  • Catalyst (as specified in relevant literature)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Prepare a mixture of kresoxim-methyl, a water suspending agent, and a suitable catalyst in a reaction kettle to form an alkaline mixture.

  • Heat the mixture and add ethanol to dissolve the components.

  • Concentrate the mixture under reduced pressure and recrystallize the intermediate product.

  • After recrystallization, treat the intermediate with a sodium methoxide solution.

  • Following the reaction, distill off the solvent to obtain a residue.

  • Treat the residue with an aqueous solution of potassium hydroxide.

  • Perform a solid-liquid separation and melt the solid phase at a high temperature to yield pyraclostrobin.

Protocol 3: Purification of Cytochrome bc1 Complex

This protocol is a generalized procedure for the purification of the cytochrome bc1 complex for crystallographic studies.

Materials:

  • Mitochondrial or bacterial membranes containing the cytochrome bc1 complex

  • Dodecyl maltoside

  • DEAE (diethylaminoethyl) cellulose chromatography column

  • Appropriate buffers (e.g., Tris-HCl, NaCl, EDTA)

  • Spectrophotometer for activity assays

Procedure:

  • Membrane Solubilization:

    • Resuspend the purified membranes in a suitable buffer.

    • Add dodecyl maltoside to solubilize the membrane proteins.

    • Centrifuge at high speed to pellet the unsolubilized material.

  • Ion-Exchange Chromatography:

    • Load the supernatant containing the solubilized proteins onto a DEAE-cellulose column pre-equilibrated with buffer.

    • Wash the column with buffer to remove unbound proteins.

    • Elute the cytochrome bc1 complex using a salt gradient (e.g., NaCl).

  • Further Purification (Optional):

    • A second DEAE column chromatography step or size-exclusion chromatography can be performed to achieve higher purity.

  • Activity Assay and Concentration:

    • Measure the ubiquinol-cytochrome c reductase activity of the purified fractions to identify the active complex.

    • Pool the active fractions and concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

Protocol 4: Co-crystallization of Azoxystrobin with Cytochrome bc1 Complex

This protocol describes the co-crystallization of the purified cytochrome bc1 complex with azoxystrobin using the sitting drop vapor diffusion method.

Materials:

  • Purified and concentrated cytochrome bc1 complex

  • Azoxystrobin solution (dissolved in a suitable solvent like DMSO)

  • Crystallization screening solutions (various salts, precipitants like PEG, and buffers)

  • Crystallization plates (e.g., 24-well or 96-well sitting drop plates)

  • Sealing tape

  • Microscope for crystal visualization

Procedure:

  • Complex Formation:

    • Incubate the purified cytochrome bc1 complex with a molar excess of azoxystrobin (e.g., 5 to 10-fold excess) for a sufficient time on ice to allow for binding.

  • Crystallization Setup:

    • Pipette the reservoir solution (typically 500 µL) into the reservoir of the crystallization plate well.

    • In the sitting drop post, mix a small volume (e.g., 1 µL) of the protein-ligand complex with an equal volume of the reservoir solution.

    • Carefully seal the wells with transparent sealing tape to create a closed system.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of suitable size have grown, carefully harvest them using a cryo-loop.

    • Briefly soak the crystals in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of azoxystrobin on the cytochrome bc1 complex, highlighting its binding at the Qo site and the subsequent disruption of the electron transport chain.

Azoxystrobin_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by Azoxystrobin Ubiquinol Ubiquinol (QH2) CytBC1 Cytochrome bc1 (Complex III) Ubiquinol->CytBC1 e- CytC Cytochrome c CytBC1->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Qo_Site Qo Binding Site Azoxystrobin->Qo_Site Binds to Block->CytC Electron Transfer Blocked

Caption: Inhibition of the mitochondrial electron transport chain by azoxystrobin.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the X-ray crystallographic study of azoxystrobin and its derivatives in complex with the cytochrome bc1 complex.

Crystallography_Workflow start Start synthesis Synthesis of Azoxystrobin and Derivatives start->synthesis purification Purification of Cytochrome bc1 Complex start->purification cocrystallization Co-crystallization of Complex and Ligand synthesis->cocrystallization purification->cocrystallization diffraction X-ray Diffraction Data Collection cocrystallization->diffraction structure_solution Structure Solution and Refinement diffraction->structure_solution analysis Structural Analysis of Ligand Binding structure_solution->analysis end End analysis->end

Caption: Workflow for X-ray crystallography of azoxystrobin-cytochrome bc1 complex.

Logical Relationship Diagram: Azoxystrobin Binding Site Interactions

This diagram illustrates the key molecular interactions between azoxystrobin and the amino acid residues within the Qo binding pocket of the cytochrome bc1 complex, as determined from crystallographic data.

Binding_Interactions cluster_azoxystrobin Azoxystrobin cluster_cytochrome_bc1 Cytochrome bc1 Qo Site AZO Azoxystrobin Methoxyacrylate β-methoxyacrylate group Cyanophenoxy Cyanophenoxy group Pyrimidinyl Pyrimidinyl ring Glu272 Glu272 (PEWY motif) Methoxyacrylate->Glu272 Hydrogen Bond (to backbone amide) Phe129 Phe129 Methoxyacrylate->Phe129 Hydrophobic Interaction Tyr279 Tyr279 Methoxyacrylate->Tyr279 Hydrophobic Interaction Gly143 Gly143 Cyanophenoxy->Gly143 Hydrophobic Interaction Pro271 Pro271 Cyanophenoxy->Pro271 Hydrophobic Interaction Met125 Met125 Pyrimidinyl->Met125 Hydrophobic Interaction Phe275 Phe275 Pyrimidinyl->Phe275 π-π Stacking

Caption: Key interactions of azoxystrobin in the Qo binding site of cytochrome bc1.

References

Application of (Z)-Azoxystrobin in Fungal Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoI).[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and preventing ATP synthesis.[1][2][4] This disruption of the fungal energy supply effectively inhibits spore germination, mycelial growth, and sporulation.[2][4] Due to its single-site mode of action, there is a high risk for the development of resistance in fungal populations.[1][5] Understanding the mechanisms of resistance and developing robust methods for its detection are critical for effective disease management and the development of new antifungal agents. These application notes provide detailed protocols for studying fungal resistance to this compound.

Mechanism of Action and Resistance

This compound targets the cytochrome b subunit of the mitochondrial respiratory chain's Complex III.[1][6] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and cessation of ATP production.[4]

Fungal resistance to azoxystrobin primarily arises from specific mutations in the cytochrome b gene (CYTB).[5][6] The most common and significant mutations are:

  • G143A: A single nucleotide polymorphism (SNP) resulting in the substitution of glycine (G) with alanine (A) at position 143. This mutation confers a high level of resistance, often rendering the fungicide ineffective.[2][5][6]

  • F129L: An SNP leading to the substitution of phenylalanine (F) with leucine (L) at position 129. This mutation typically confers a moderate level of resistance.[2][5][6]

Another mechanism that can contribute to reduced sensitivity is the activation of the Alternative Oxidase (AOX) pathway .[7][8] This alternative respiratory pathway bypasses Complex III and IV, allowing for continued, albeit less efficient, ATP production in the presence of QoI fungicides.[7][8]

Data Presentation: Efficacy of this compound Against Sensitive and Resistant Fungal Strains

The following tables summarize the effective concentration of this compound required to inhibit 50% of fungal growth or spore germination (EC50) in various fungal species, highlighting the impact of resistance mutations.

Table 1: EC50 Values for Mycelial Growth Inhibition

Fungal SpeciesGenotype (Mutation)Mean EC50 (µg/mL)Fold ResistanceReference
Alternaria solaniWild-Type0.038-[9]
Alternaria solaniF129L0.20 - 0.705-18[4]
Cercospora nicotianaeWild-Type< 0.08-[10]
Cercospora nicotianaeF129L0.14 - 0.642-8[10]
Cercospora nicotianaeG143A> 1.18> 15[10]
Penicillium digitatumWild-Type0.025-[11]
Sclerotinia sclerotiorumWild-Type (baseline)0.1127 - 0.6163-[12]
Fusarium fujikuroiWild-Type0.822-[13]
Fusarium fujikuroiG143A> 50 (RF)> 50[13]

RF: Resistance Factor

Table 2: EC50 Values for Spore Germination Inhibition

Fungal SpeciesGenotype (Mutation)Mean EC50 (µg/mL)Fold ResistanceReference
Alternaria solaniWild-Type0.015-[8]
Alternaria solaniF129L (TTA, CTC, TTG)0.53 - 0.74~35-49[5]
Cercospora nicotianaeWild-Type< 0.038-[2]
Cercospora nicotianaeF129L0.177 - 0.535~5-14[2]
Cercospora nicotianaeG143A> 1.15> 30[2]
Penicillium digitatumWild-Type0.0426-[11]
Cercospora zeae-maydisWild-Type (baseline)0.003 - 0.031-[14]
Colletotrichum nymphaeaeWild-Type< 1-[3]
Colletotrichum nymphaeaeF129L2.6 - 7.8Moderate[3]
Colletotrichum nymphaeaeG143A> 100High[3]
Fusarium fujikuroiWild-Type0.762-[13]

Experimental Protocols

Determination of EC50 Values

a) Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.

  • Prepare a series of this compound concentrations by adding the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control with the same concentration of the solvent (e.g., DMSO) used for the stock solution.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture on PDA, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each prepared petri dish.

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

b) Spore Germination Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal spores

  • Sterile water or a suitable germination buffer

  • This compound stock solution

  • Microtiter plates (96-well) or glass slides

  • Humid chamber

  • Microscope

Procedure:

  • Harvest fungal spores from a mature culture and prepare a spore suspension in sterile water (e.g., 1 x 10^5 spores/mL).

  • Prepare serial dilutions of this compound in sterile water or buffer in the wells of a microtiter plate. Include a control with no fungicide.

  • Add an equal volume of the spore suspension to each well.

  • Alternatively, place a drop of each fungicide dilution on a glass slide, allow it to dry, and then add a drop of the spore suspension.

  • Incubate the microtiter plates or slides in a humid chamber at the optimal germination temperature for the fungus for a sufficient period (e.g., 6-24 hours).

  • After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculate the percentage of spore germination for each concentration.

  • Determine the percentage of inhibition of germination relative to the control.

  • Calculate the EC50 value using probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Molecular Detection of Resistance Mutations

a) DNA Extraction

Extract high-quality genomic DNA from fungal mycelium or spores using a suitable commercial kit or a standard CTAB extraction protocol.

b) PCR Amplification of the Cytochrome b Gene Fragment

This protocol amplifies the region of the CYTB gene containing the F129L and G143A mutation sites.

Materials:

  • Fungal genomic DNA

  • PCR primers (see Table 3)

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Agarose gel electrophoresis equipment

Table 3: Primers for Amplifying the CYTB Gene

Primer NameSequence (5' - 3')TargetReference
Cacytb-P2CAT AGT AAY ACA GCT TCT GColletotrichum acutatum[15]
Cacytb-RGGA ATA GAT CTT AAT ATA GCColletotrichum acutatum[15]
CF1GAG TAT GTT TAT GTT GGA GCT GColletotrichum gloeosporioides[16]
CR2GAT GAT AAT TGA AAT TTT TGG TGGColletotrichum gloeosporioides[16]
RSCBF1TGA GGT TTA TTA TTA TGG TGG ACGeneral Fungal
RSCBR2GAG GAG CTA GTA ATT CAT TTA AGGeneral Fungal

PCR Cycling Conditions (Example):

  • Initial denaturation: 94°C for 4 minutes

  • 30-35 cycles of:

    • Denaturation: 98°C for 10 seconds

    • Annealing: 37-58°C for 30 seconds (optimize based on primers)

    • Extension: 72°C for 1 minute

  • Final extension: 72°C for 7 minutes

Verify the PCR product size by agarose gel electrophoresis.

c) DNA Sequencing and Mutation Analysis

Purify the PCR product and send it for Sanger sequencing using the same amplification primers. Align the resulting sequences with a known wild-type CYTB sequence to identify the presence of G143A or F129L mutations.

d) Allele-Specific PCR for Rapid Detection

This method allows for the rapid differentiation between wild-type and mutant alleles.

Materials:

  • Fungal genomic DNA

  • Allele-specific primers (designed to have the 3' end at the mutation site)

  • Common reverse primer

  • Taq DNA polymerase, dNTPs, PCR buffer

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Design primers specific to the wild-type and mutant alleles (e.g., one forward primer for the wild-type and another for the G143A mutation).

  • Perform two separate PCR reactions for each DNA sample: one with the wild-type specific primer and the common reverse primer, and another with the mutant-specific primer and the common reverse primer.

  • Analyze the PCR products on an agarose gel. The presence of a band in the wild-type reaction indicates a sensitive isolate, while a band in the mutant reaction indicates a resistant isolate.

Investigation of the Alternative Oxidase (AOX) Pathway

The involvement of the AOX pathway can be investigated by including a specific inhibitor, such as salicylhydroxamic acid (SHAM), in the mycelial growth or spore germination assays.

Procedure:

  • Perform the EC50 determination assays as described above.

  • In parallel, conduct the same assays with the addition of a fixed, sub-lethal concentration of SHAM (e.g., 100 µg/mL) to all fungicide concentrations.

  • A significant increase in the sensitivity of the fungus to azoxystrobin in the presence of SHAM suggests the involvement of the AOX pathway in reducing the fungicide's efficacy.[14]

Mandatory Visualizations

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ) ComplexI->UQ ATP_Synthase Complex V (ATP Synthase) ComplexI->ATP_Synthase ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- AOX Alternative Oxidase (AOX) UQ->AOX e- (Bypass) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ATP_Synthase ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->ATP_Synthase O2 O2 ComplexIV->O2 ATP ATP ATP_Synthase->ATP H2O H2O AOX->O2 Azoxystrobin This compound Azoxystrobin->ComplexIII

Caption: Fungal mitochondrial electron transport chain and the mode of action of this compound.

G cluster_workflow Fungal Resistance Testing Workflow start Isolate Fungus from Infected Tissue culture Pure Culture on Agar Medium start->culture phenotypic Phenotypic Assays culture->phenotypic genotypic Genotypic Assays culture->genotypic ec50 EC50 Determination (Mycelial Growth / Spore Germination) phenotypic->ec50 aox_test AOX Pathway Test (with SHAM) phenotypic->aox_test dna_extraction DNA Extraction genotypic->dna_extraction result Determine Resistance Profile (Sensitive, Moderately Resistant, Highly Resistant) ec50->result aox_test->result pcr PCR Amplification of CYTB Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequencing->result

Caption: Experimental workflow for determining fungal resistance to this compound.

G cluster_logic Logical Relationship of Mutation to Resistance mutation Point Mutation in CYTB Gene (e.g., G143A, F129L) protein_change Amino Acid Substitution in Cytochrome b Protein mutation->protein_change leads to binding_change Altered Fungicide Binding Site protein_change->binding_change results in resistance Reduced Azoxystrobin Efficacy (Resistance) binding_change->resistance causes

Caption: Logical relationship between CYTB gene mutation and azoxystrobin resistance.

References

Application Notes and Protocols for Assessing Mitochondrial Respiration Inhibition by (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Azoxystrobin is a widely used fungicide that belongs to the strobilurin class. Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of cytochrome b, a key component of the mitochondrial respiratory chain's Complex III (also known as ubiquinol-cytochrome c reductase).[1][2][3][4][5][6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, cell death.[1][3][7] Understanding the impact of this compound on mitochondrial function is crucial for toxicological assessments and for exploring its potential as a therapeutic agent in diseases characterized by metabolic dysregulation.

These application notes provide a detailed overview of the methods used to assess the inhibitory effects of this compound on mitochondrial respiration. The protocols described herein are designed to be a comprehensive resource for researchers in various fields, including toxicology, pharmacology, and cancer biology.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified in various cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other key quantitative data.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayExposure TimeIC50Reference
Primary Cortical NeuronsCell Viability24 hours30 µM[1]
Primary Cortical NeuronsCell Viability7 days10 µM[1]
CAL27 (Oral Squamous Carcinoma)CCK824 hours4.4 µg/mL[8]
CAL27 (Oral Squamous Carcinoma)CCK848 hours6.5 µg/mL[8]
CAL27 (Oral Squamous Carcinoma)CCK872 hours5.9 µg/mL[8]
SCC15 (Oral Squamous Carcinoma)CCK824 hours7.82 µg/mL[8]
SCC15 (Oral Squamous Carcinoma)CCK848 hours7.51 µg/mL[8]
SCC15 (Oral Squamous Carcinoma)CCK872 hours8.02 µg/mL[8]
KYSE-150 (Esophageal Squamous Carcinoma)MTT48 hours2.42 µg/mL[6]
HepG2 (Hepatocellular Carcinoma)Resazurin24 hours231.2 µM[9]
HepG2 (Hepatocellular Carcinoma)MTT24 hours206.1 µM[9]

Table 2: Inhibition of Mitochondrial Complex III Activity

Cell LineTreatmentEffectReference
CAL275 µg/mL this compound for 24 hoursSignificant decrease in mitochondrial complex III activity[8]

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial Complex III by this compound triggers a cascade of cellular events, primarily leading to apoptosis through the intrinsic pathway. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing these effects.

AZOX This compound ComplexIII Mitochondrial Complex III (Qo site) AZOX->ComplexIII Inhibits mTORC1 mTORC1 Kinase Deactivation AZOX->mTORC1 AMPK AMPK Signaling Activation AZOX->AMPK ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

start Start: Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability Assay (MTT, CCK8) treatment->viability respiration Mitochondrial Respiration (High-Resolution Respirometry) treatment->respiration complex_activity Complex III Activity Assay treatment->complex_activity mmp_ros ΔΨm and ROS Measurement (TMRM, MitoSOX) treatment->mmp_ros apoptosis Apoptosis Assay (Annexin V/PI, Western Blot) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis respiration->data_analysis complex_activity->data_analysis mmp_ros->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for assessing azoxystrobin effects.

Experimental Protocols

Cell Viability Assay (MTT/CCK8)

This protocol determines the cytotoxic effect of this compound and is used to calculate the IC50 value.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

  • For CCK8 assay: a. Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[8][9]

Mitochondrial Complex III Activity Assay

This assay directly measures the enzymatic activity of Complex III.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay buffer (e.g., potassium phosphate buffer)

  • Cytochrome c (oxidized)

  • Ubiquinol (or a suitable substrate analog like decylubiquinol)

  • Antimycin A (Complex III inhibitor, for control)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare the reaction mixture containing assay buffer and cytochrome c.

  • Add the mitochondrial sample to the cuvette.

  • Initiate the reaction by adding the substrate (ubiquinol).

  • Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.[8][10][11][12]

  • To determine the specific activity of Complex III, perform a parallel experiment in the presence of Antimycin A and subtract this rate from the total rate.

  • To test the effect of this compound, pre-incubate the mitochondrial sample with various concentrations of the compound before adding the substrate.

High-Resolution Respirometry (HRR)

HRR measures oxygen consumption rates (OCR) in living cells, providing a comprehensive assessment of mitochondrial function.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Intact or permeabilized cells

  • Respiration medium (e.g., MiR05)

  • Substrates, uncouplers, and inhibitors (e.g., pyruvate, malate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

  • Calibrate the oxygen sensors of the respirometer.

  • Add the cell suspension to the chambers containing pre-warmed respiration medium.

  • ROUTINE respiration: Measure the basal OCR of intact cells.

  • LEAK respiration: Add oligomycin to inhibit ATP synthase, measuring oxygen consumption coupled to proton leak.

  • ETS capacity: Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

  • Complex I-linked respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP.

  • Complex II-linked respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate).

  • Residual Oxygen Consumption (ROX): Add a Complex III inhibitor (antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • To assess the effect of this compound, the compound can be added at different stages of the SUIT protocol to pinpoint its specific inhibitory effect.[13][14][15]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess changes in ΔΨm.

Materials:

  • Cells cultured on glass-bottom dishes or in suspension

  • TMRM stock solution (in DMSO)

  • Fluorescence microscope or flow cytometer

  • FCCP (uncoupler, as a positive control for depolarization)

Procedure:

  • Load the cells with 50-100 nM TMRM in culture medium for 20-30 minutes at 37°C.[16]

  • Wash the cells with pre-warmed PBS or medium to remove excess dye.

  • Treat the cells with this compound for the desired duration.

  • Acquire images using a fluorescence microscope (excitation/emission ~548/574 nm) or analyze the cell suspension by flow cytometry.[16][17]

  • A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Use FCCP-treated cells as a positive control for complete depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

Materials:

  • Cells

  • MitoSOX Red reagent stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.[16][18]

  • Wash the cells three times with warm HBSS.

  • Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy (excitation/emission ~510/580 nm).[16][18]

  • An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

References

Application Note: Solid-Phase Extraction for the Determination of (Z)-Azoxystrobin in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and preconcentration of (Z)-Azoxystrobin, a geometric isomer and potential impurity of the widely used fungicide Azoxystrobin, from various water samples using solid-phase extraction (SPE). The described protocol is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require a sensitive and efficient method for the analysis of this compound. The subsequent analysis is typically performed by High-Performance Liquid Chromatography with UV or mass spectrometry detection.

Introduction

Azoxystrobin is a broad-spectrum fungicide extensively used in agriculture. Its isomeric purity is a critical factor for its efficacy and toxicological profile. The (Z)-isomer of Azoxystrobin is an important related impurity that needs to be monitored in environmental samples, such as surface and drinking water, to assess potential contamination and ensure regulatory compliance. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery, significant concentration factors, and cleaner extracts, making it ideal for trace-level analysis of pesticides in aqueous matrices.[1] This document provides a comprehensive protocol for the SPE of this compound from water samples.

Experimental

Materials and Reagents
  • SPE Cartridge: Silica-based or polymeric cartridges are suitable. For instance, a polymeric sorbent functionalized with gold nanoparticles (AuNPs) has been shown to be effective.[2] Silica cartridges have also been successfully used.[3][4][5]

  • Solvents: All solvents should be of HPLC or pesticide residue analysis grade.

    • Methanol

    • Acetonitrile

    • Dichloromethane

    • Ethyl Acetate

    • Hexane

    • Water (ultrapure)

  • Analytical Standards: Certified reference standard of this compound.

  • Apparatus:

    • SPE manifold

    • Vacuum pump

    • Evaporation system (e.g., rotary evaporator or nitrogen evaporator)

    • Vials for sample collection

    • Analytical balance

    • Volumetric flasks

Sample Preparation

Water samples should be collected in clean glass containers and stored at 4°C if not analyzed immediately. To prevent microbial degradation, the addition of a preservative may be considered, ensuring it does not interfere with the analysis. If the water sample contains suspended particulate matter, it should be filtered through a 0.45 µm filter before extraction.

Solid-Phase Extraction Protocol

A generalized SPE workflow for the extraction of Azoxystrobin and its isomers from water is presented below. The specific solvents and volumes may need to be optimized based on the selected SPE cartridge and the specific characteristics of the water sample.

  • Cartridge Conditioning:

    • Pass 5 mL of elution solvent (e.g., dichloromethane:ethyl acetate, 70:30 v/v) through the cartridge.

    • Follow with 5 mL of conditioning solvent (e.g., hexane:dichloromethane, 50:50 v/v).[3][5]

    • Finally, equilibrate the cartridge with 5-10 mL of ultrapure water. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a weak solvent mixture to remove co-extracted interferences. A suitable washing solution can be dichloromethane and ethyl acetate (90:10 v/v).[3][5]

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound with a small volume of a strong organic solvent. A mixture of dichloromethane and ethyl acetate (70:30 v/v) has been shown to be effective for eluting Azoxystrobin.[3][4][5] Use approximately 5 mL of the elution solvent.

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of ≤40°C.[6]

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as acetonitrile or the initial mobile phase for HPLC analysis.[3][4][5]

Data Presentation

The following table summarizes typical performance data for the analysis of Azoxystrobin in water and other matrices using SPE followed by chromatographic analysis. While specific data for the (Z)-isomer is limited in the provided search results, the methods for Azoxystrobin are generally applicable.

ParameterValueMatrixAnalytical MethodReference
Recovery 75–95%Drinking and ambient waterHPLC-DAD[2]
85.57% (average)MangoHPLC-UV[3][4][7]
97–103%FormulationsHPLC-DAD[2]
Limit of Detection (LOD) 0.05 µg/LDrinking and ambient waterHPLC-DAD[2]
0.004 µg/gMangoHPLC-UV[4][7]
Limit of Quantification (LOQ) 0.3 µg/mL (for (Z)-isomer)FormulationsHPLC-DAD[2]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Condition 1. Cartridge Conditioning (Elution & Equilibration Solvents) Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Cartridge Washing (Weak Solvent) Load->Wash Elute 4. Elution (Strong Solvent) Wash->Elute Evaporate 5. Evaporation Elute->Evaporate Reconstitute 6. Reconstitution (Mobile Phase/Acetonitrile) Evaporate->Reconstitute Analysis HPLC-UV/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction method outlined in this application note provides an effective and reliable approach for the isolation and preconcentration of this compound from water samples. The protocol can be adapted for various types of SPE cartridges and is suitable for subsequent analysis by common chromatographic techniques. The presented method is crucial for environmental monitoring programs and for ensuring the quality and safety of agricultural products and water resources.

References

Application Notes and Protocols for (Z)-Azoxystrobin in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2][3] It is a potent inhibitor of fungal mitochondrial respiration, making it a valuable tool in plant pathology research and a widely used agrochemical for controlling a variety of fungal diseases on numerous crops.[2][3][4][5][6] These application notes provide detailed information on its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][4][5] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][4][5][6][7] This binding action blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency for cellular processes.[1][4][6] The disruption of energy synthesis ultimately leads to the inhibition of fungal spore germination, mycelial growth, and sporulation.[1][6] Azoxystrobin is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide.[2][4][5]

Signaling Pathway of this compound's Fungicidal Action

Azoxystrobin This compound Mitochondrion Fungal Mitochondrion Azoxystrobin->Mitochondrion QoSite Qo Site Azoxystrobin->QoSite ComplexIII Cytochrome bc1 Complex (Complex III) Mitochondrion->ComplexIII ComplexIII->QoSite ElectronTransport Electron Transport Chain QoSite->ElectronTransport Blocks Electron Transfer ATP_Production ATP Production ElectronTransport->ATP_Production Inhibition Inhibition ElectronTransport->Inhibition FungalGrowth Fungal Spore Germination & Mycelial Growth ATP_Production->FungalGrowth Energy for Block Block ATP_Production->Block Inhibition->ATP_Production Block->FungalGrowth

Caption: Mechanism of this compound's fungicidal action.

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data on the efficacy of this compound against various plant pathogens and recommended application rates from research studies.

Table 1: In Vitro Efficacy of this compound against Fungal Pathogens

Fungal PathogenEC50 (µg/mL)Host CropReference
Magnaporthe grisea (baseline isolates)0.001 - 0.083 (mean 0.039)Perennial Ryegrass[8]
Magnaporthe grisea (non-baseline isolates)0.007 - 0.066 (mean 0.029)Perennial Ryegrass[8]
Cercospora zeae-maydis0.003 - 0.031Maize[9]
Aspergillus flavus0.12 - 297.22Peanut[9]
Botrytis cinerea (highly sensitive isolates)0.087Grapes[10]
Rhizoctonia zeae>100Soybean, Corn[11]

Table 2: Field Efficacy and Recommended Application Rates of this compound

Target DiseaseHost CropApplication Rate (g a.i./ha)EfficacyReference
Target Spot (Rhizoctonia solani)Tobacco11075.10% reduction in lesion diameter[9][12]
Target Spot (Rhizoctonia solani)Sugar Beets17083.3% reduced leaf lesion area[12]
Leaf Lesion (Rhizoctonia solani)Rice19077% reduced leaf lesion area[12]
Leaf Lesion (Rhizoctonia solani)Peanuts9058.9% reduced leaf lesion area[12]
Anthracnose (Colletotrichum gloeosporioides)Mango1-4 mL/LSignificant suppression[13][14]
Fruit Rot & Dieback (Colletotrichum capsici)Chilli520 - 830 mL/ha (formulation)Significant disease reduction[15]
General Cereal ApplicationWheat, Barley100 - 150Disease control[16]
General Fruit & Vegetable ApplicationVarious150 - 200Disease control[16]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to determine the effective concentration (EC50) of azoxystrobin against various fungal pathogens.[10][11]

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • This compound technical grade

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Mycelial plugs of the target fungus (e.g., from the margin of an actively growing culture)

  • Incubator

  • Sterile water

  • Micropipettes and sterile tips

  • Parafilm

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or acetone.

  • Amended Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C. Add the appropriate volume of the azoxystrobin stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent (DMSO or acetone) at the same concentration used in the treated plates. Pour the amended and control media into Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Seal the plates with Parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Workflow for In Vitro Fungicide Sensitivity Assay

A Prepare Azoxystrobin Stock Solution B Prepare Fungicide-Amended and Control Media A->B C Inoculate Plates with Fungal Mycelial Plugs B->C D Incubate at Optimal Temperature C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 Value F->G

Caption: Workflow for in vitro fungicide sensitivity testing.

Protocol 2: Field Efficacy Trial

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound.[9][17]

Objective: To assess the effectiveness of this compound in controlling a specific plant disease under field conditions.

Materials:

  • This compound formulation (e.g., suspension concentrate)

  • Commercial spray equipment (calibrated)

  • Personal Protective Equipment (PPE)

  • Plot markers

  • Data collection sheets or electronic device

  • Disease assessment scale

Procedure:

  • Experimental Design: Design the experiment using a randomized complete block design with multiple replications (e.g., 4 blocks).[17] Each block should contain all treatments, including an untreated control.

  • Plot Establishment: Establish plots of a suitable size for the crop and application method.

  • Treatment Application: Apply this compound at the desired rates and timings according to the protocol. Ensure uniform application using calibrated equipment.[17] Applications are often most effective when applied preventively.[2][4][16]

  • Disease Assessment: Assess disease severity and incidence at regular intervals after application using a standardized disease rating scale.

  • Phytotoxicity Assessment: Evaluate any potential phytotoxic effects on the crop (e.g., leaf burn, stunting) at 7-14 days after each application.[17]

  • Yield Data Collection: At the end of the growing season, harvest the plots and collect yield data.

  • Statistical Analysis: Analyze the disease severity, phytotoxicity, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[17]

Workflow for a Field Efficacy Trial

A Experimental Design (Randomized Block) B Plot Establishment and Marking A->B C Calibrate and Apply Treatments B->C D Disease and Phytotoxicity Assessment C->D D->D Repeat as needed E Collect Yield Data at Harvest D->E F Statistical Analysis of Data E->F G Evaluate Efficacy F->G

Caption: Workflow for a typical field efficacy trial.

Resistance Management

Due to its single-site mode of action, there is a risk of fungal populations developing resistance to this compound.[2][4] To mitigate this, it is recommended to:

  • Rotate this compound with fungicides from different FRAC groups.[4]

  • Use tank-mixtures with multi-site fungicides.[4]

  • Adhere to the recommended application rates and intervals.

Effects on Plant Physiology

Some studies have shown that this compound can have positive effects on plant physiology, such as delaying senescence and enhancing antioxidant enzyme activity.[18][19] In a study on ginseng, azoxystrobin application increased chlorophyll and soluble protein content, improved the activities of superoxide dismutase and catalase, and reduced malondialdehyde content.[18][19]

Signaling Pathways Potentially Influenced by Azoxystrobin in Plants

Research in non-target organisms suggests that azoxystrobin can influence signaling pathways such as PI3K/AKT and MAPK, which are involved in apoptosis.[20] While this research was conducted in the context of oral leukoplakia, it highlights the potential for off-target effects that could be explored in plant systems, particularly in relation to programmed cell death and defense responses.

cluster_plant Plant Cell Azoxystrobin This compound (Potential Off-Target Effects) PI3K_AKT PI3K/AKT Pathway Azoxystrobin->PI3K_AKT Influences MAPK MAPK Pathway Azoxystrobin->MAPK Influences Apoptosis Programmed Cell Death (Apoptosis-like) PI3K_AKT->Apoptosis Regulates MAPK->Apoptosis Regulates Defense Plant Defense Responses Apoptosis->Defense

Caption: Potential influence of Azoxystrobin on plant signaling pathways.

References

Application Notes and Protocols for the Analysis of (Z)-Azoxystrobin and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Azoxystrobin and its geometric isomer, (Z)-Azoxystrobin, which is considered a significant impurity. The protocols herein are designed for quality control and research purposes, ensuring the accurate determination of the active ingredient and its related substances in technical materials and formulated products.

Introduction

Azoxystrobin is a broad-spectrum fungicide widely utilized in agriculture. The commercial product is the (E)-isomer, which is the biologically active form. During the synthesis and storage of Azoxystrobin, the inactive (Z)-isomer can be formed as an impurity.[1] Regulatory authorities require the monitoring and control of this impurity to ensure product quality and safety. This document outlines validated analytical methods for the simultaneous determination of (E)-Azoxystrobin and this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical Properties

A summary of the key physicochemical properties of (E)-Azoxystrobin and its (Z)-isomer is presented in Table 1. This data is essential for understanding the behavior of these compounds during analytical procedures.

Property(E)-AzoxystrobinThis compound
CAS Number 131860-33-8143130-94-3
Molecular Formula C₂₂H₁₇N₃O₅C₂₂H₁₇N₃O₅
Molecular Weight 403.4 g/mol [2]403.4 g/mol
Appearance White crystalline solid[2]-
Melting Point 116 °C[2]-
Solubility (at 20°C) - Hexane: 0.057 g/L- Methanol: 20 g/L- Toluene: 55 g/L- Acetone: 86 g/L- Ethyl acetate: 130 g/L- Acetonitrile: 340 g/L- Dichloromethane: 400 g/L[2]-
log Kow (octanol-water) 2.50 (at 20 °C)[2]-
Vapor Pressure 8.3 x 10⁻¹³ mm Hg (at 25 °C)[2]-

Impurity Profile

The primary impurity in technical grade Azoxystrobin is the (Z)-isomer. Other impurities that may be present are typically unreacted intermediates, residual solvents from the manufacturing process, and by-products from side reactions.[3][] One identified process-related impurity is a dimer with an additional methylene group.[5] The typical purity of technical grade Azoxystrobin is not less than 965 g/kg.[6][7] The limit of quantification (LOQ) for this compound has been reported as 0.3 µg/mL.[8][9][10][11]

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous quantification of (E)-Azoxystrobin and this compound in suspension concentrate (SC) formulations.[8][9][10][11]

4.1.1. Experimental Protocol

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Diode-Array Detector.

    • Column: Agilent Eclipse XDB C-18 (150 x 4.6 mm; 3.5 µm) or equivalent.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • (E)-Azoxystrobin reference standard.

    • This compound reference standard.

    • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (80:20, v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: Ambient.

    • Detection Wavelength: 255 nm.[9]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of (E)-Azoxystrobin and this compound reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to construct a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the formulation equivalent to about 20 mg of Azoxystrobin into a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks of (E)-Azoxystrobin and this compound based on their retention times compared to the reference standards.

    • Quantify the analytes using the calibration curve generated from the working standard solutions.

4.1.2. Method Validation Parameters

The method should be validated according to guidelines such as SANCO/3030/99 rev. 5.[8][10] Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 97-103% for Azoxystrobin, 90-110% for this compound[8][10][11]
Precision (RSD) < 2%
Limit of Quantification (LOQ) Sufficiently low to detect impurities at required levels (e.g., 0.3 µg/mL for this compound)[8][10]
Specificity No interference from blank or placebo at the retention times of the analytes
Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a well-established technique for the determination of Azoxystrobin content and is recognized by bodies such as the Collaborative International Pesticides Analytical Council (CIPAC).[6]

4.2.1. Experimental Protocol

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector.

    • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[12]

    • Autosampler and data acquisition system.

  • Reagents and Materials:

    • Acetone (GC grade).

    • Dibutyl phthalate (DBP) or other suitable internal standard.

    • (E)-Azoxystrobin reference standard.

    • This compound reference standard.

    • Volumetric flasks, pipettes, and syringes.

  • Chromatographic Conditions:

    • Oven Temperature Program: Initial temperature of 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C and hold for 4 minutes.[12]

    • Injector Temperature: 250°C.[12]

    • Detector Temperature: 300°C.[12]

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[12]

    • Injection Volume: 1 µL.[12]

    • Split Ratio: 20:1.[12]

  • Preparation of Internal Standard Solution:

    • Accurately weigh about 0.1 g of Dibutyl phthalate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Acetone.[12]

  • Preparation of Standard Solution:

    • Accurately weigh about 45 mg of Azoxystrobin reference standard into a 50 mL volumetric flask.

    • Add 5.0 mL of the internal standard solution and dilute to volume with Acetone.[12]

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the sample equivalent to about 45 mg of Azoxystrobin into a 50 mL volumetric flask.

    • Add 5.0 mL of the internal standard solution and dilute to volume with Acetone.[12]

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peaks of Azoxystrobin, this compound, and the internal standard based on their retention times. The reported retention time for Azoxystrobin is approximately 17.1 minutes under these conditions.[12]

    • Calculate the concentration of the analytes using the internal standard method.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting sample_receipt Sample Receipt and Login weighing Accurate Weighing of Sample sample_receipt->weighing dissolution Dissolution in Solvent and Sonication weighing->dissolution dilution Dilution to Final Concentration dissolution->dilution filtration Filtration (if necessary) dilution->filtration hplc_gc HPLC-DAD or GC-FID Analysis filtration->hplc_gc calibration Calibration with Reference Standards peak_integration Peak Identification and Integration calibration->peak_integration quantification Quantification of Analytes peak_integration->quantification report_generation Generation of Certificate of Analysis quantification->report_generation

Caption: Analytical workflow for Azoxystrobin and impurity analysis.

photoisomerization E_isomer (E)-Azoxystrobin (Active Isomer) Z_isomer This compound (Inactive Impurity) E_isomer->Z_isomer Photoisomerization (e.g., UV light)

Caption: Photoisomerization of (E)-Azoxystrobin to this compound.

References

Application Note: QuEChERS Method for the Extraction of Azoxystrobin from Soil and Produce

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including the fungicide azoxystrobin, in a variety of matrices such as fruits, vegetables, and soil.[1][2][3] Developed by Anastassiades et al., this method offers a streamlined and cost-effective alternative to traditional extraction techniques.[1][4] The core principle of QuEChERS involves an initial extraction with acetonitrile followed by a partitioning step induced by the addition of salts.[4][5] A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, removing interfering matrix components like sugars, lipids, and pigments.[4][5] This application note provides detailed protocols for the extraction of azoxystrobin from both produce and soil using the QuEChERS methodology, along with validation data.

Principle of the QuEChERS Method

The QuEChERS procedure is a two-stage process. The first stage involves the extraction of the analyte of interest from the homogenized sample using acetonitrile.[4] Salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, are then added to induce phase separation between the aqueous and organic layers and to drive the pesticides into the acetonitrile layer.[6][7] Buffers are often included in the salt mixture to maintain an optimal pH, which is crucial for the stability of pH-sensitive pesticides.[6]

The second stage is the cleanup of the acetonitrile extract using dSPE.[4] This involves adding a small amount of sorbent material to an aliquot of the extract. Common sorbents include primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove nonpolar interferences like lipids.[4][5] After vortexing and centrifugation, the cleaned extract is ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

QuEChERS_Principle cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (dSPE) Cleanup Sample Homogenized Sample (Produce or Soil) Solvent Acetonitrile Addition Sample->Solvent Extraction of Analytes Salts Addition of QuEChERS Salts (e.g., MgSO₄, NaCl/NaOAc) Solvent->Salts Induces Partitioning Phase Separation (Liquid-Liquid Partitioning) Salts->Partitioning Supernatant Acetonitrile Supernatant (Crude Extract) Partitioning->Supernatant Transfer of Organic Layer dSPE Addition of dSPE Sorbents (e.g., PSA, C18, GCB) Supernatant->dSPE Cleanup Removal of Interferences dSPE->Cleanup Final_Extract Cleaned Final Extract Cleanup->Final_Extract Analysis Analysis Final_Extract->Analysis LC-MS/MS or GC-MS Analysis

Figure 1: Logical relationship of the QuEChERS method principle.

Protocols

Protocol 1: Extraction of Azoxystrobin from Produce

This protocol is based on the widely used AOAC Official Method 2007.01 and is suitable for fruits and vegetables with high water content.[2][5]

1. Sample Homogenization:

  • Homogenize the produce sample (e.g., using a high-speed blender) to achieve a uniform consistency.[4][5] For samples with low water content (<25%), it may be necessary to add a specific amount of water before homogenization.[2]

2. Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[4][5] b. Add 15 mL of 1% acetic acid in acetonitrile.[4] c. Add the appropriate internal standards. d. Add the contents of a QuEChERS extraction salt packet (typically 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).[9] e. Immediately cap the tube and shake vigorously for 1 minute.[7] f. Centrifuge at ≥ 3000 rcf for 5 minutes.[10]

3. Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The choice of dSPE tube depends on the matrix:

  • For most produce: 150 mg anhydrous MgSO₄ and 50 mg PSA.[4][5]
  • For produce with high pigment content (e.g., spinach, carrots): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg GCB.[5]
  • For produce with high fat content (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[4][5] b. Vortex the dSPE tube for 30 seconds.[5] c. Centrifuge for 2 minutes at ≥ 5000 rcf.[10] d. The supernatant is ready for analysis. Transfer the cleaned extract to an autosampler vial.

Protocol 2: Extraction of Azoxystrobin from Soil

This protocol is a general approach for the extraction of pesticides from soil using the QuEChERS method. Modifications may be necessary depending on the soil type and organic matter content.[11]

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.

  • For a 10 g soil sample, if the moisture content is below 70%, add water to reach this level to facilitate extraction. Alternatively, use a smaller sample size (e.g., 3 g) and add a larger volume of water (e.g., 7 mL) and allow it to hydrate for 30 minutes.[10]

2. Extraction: a. Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[10] b. Add 10 mL of acetonitrile.[10] c. Add the appropriate internal standards. d. Add the contents of a QuEChERS extraction salt packet (e.g., citrate buffered salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[12] e. Immediately cap the tube and shake vigorously for at least 2 minutes.[10] f. Centrifuge for 5 minutes at ≥ 3000 rcf.[10]

3. Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA. For soils with high organic matter content, GCB may be added, but its use should be evaluated as it can lead to the loss of planar pesticides.[6] b. Vortex the dSPE tube for 30 seconds.[10] c. Centrifuge for 2 minutes at ≥ 5000 rcf.[10] d. The supernatant is ready for analysis. Transfer the cleaned extract to an autosampler vial.

QuEChERS_Workflow cluster_produce Produce Workflow cluster_soil Soil Workflow P_Start Start: Produce Sample P_Homogenize 1. Homogenize Sample P_Start->P_Homogenize P_Weigh 2. Weigh 15g into 50mL tube P_Homogenize->P_Weigh P_Add_Solvent 3. Add 15mL 1% Acetic Acid in Acetonitrile P_Weigh->P_Add_Solvent P_Add_Salts 4. Add Extraction Salts (6g MgSO₄, 1.5g NaOAc) P_Add_Solvent->P_Add_Salts P_Shake1 5. Shake for 1 min P_Add_Salts->P_Shake1 P_Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) P_Shake1->P_Centrifuge1 P_Transfer 7. Transfer 1mL Supernatant to dSPE tube P_Centrifuge1->P_Transfer P_dSPE 8. Add dSPE Sorbents (150mg MgSO₄, 50mg PSA) P_Transfer->P_dSPE P_Shake2 9. Vortex for 30s P_dSPE->P_Shake2 P_Centrifuge2 10. Centrifuge (≥5000 rcf, 2 min) P_Shake2->P_Centrifuge2 P_End Final Extract for Analysis P_Centrifuge2->P_End S_Start Start: Soil Sample S_Prep 1. Prepare & Hydrate Sample S_Start->S_Prep S_Weigh 2. Weigh 10g into 50mL tube S_Prep->S_Weigh S_Add_Solvent 3. Add 10mL Acetonitrile S_Weigh->S_Add_Solvent S_Add_Salts 4. Add Extraction Salts (Citrate Buffer) S_Add_Solvent->S_Add_Salts S_Shake1 5. Shake for 2 min S_Add_Salts->S_Shake1 S_Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) S_Shake1->S_Centrifuge1 S_Transfer 7. Transfer 1mL Supernatant to dSPE tube S_Centrifuge1->S_Transfer S_dSPE 8. Add dSPE Sorbents (150mg MgSO₄, 50mg PSA) S_Transfer->S_dSPE S_Shake2 9. Vortex for 30s S_dSPE->S_Shake2 S_Centrifuge2 10. Centrifuge (≥5000 rcf, 2 min) S_Shake2->S_Centrifuge2 S_End Final Extract for Analysis S_Centrifuge2->S_End

Figure 2: Experimental workflows for produce and soil.

Data Presentation

The performance of the QuEChERS method for azoxystrobin extraction is typically evaluated by determining the recovery and precision (expressed as relative standard deviation, RSD). The acceptable range for mean recoveries is generally between 70% and 120%, with an RSD of ≤ 20%.[13][14]

Table 1: Recovery of Azoxystrobin from Produce using QuEChERS

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Tomato0.183.92 - 92.341.98 - 4.55[13]
1.083.92 - 92.341.98 - 4.55[13]
3.083.92 - 92.341.98 - 4.55[13]
Cucumber0.186.17 - 95.771.06 - 6.40[13]
1.086.17 - 95.771.06 - 6.40[13]
3.086.17 - 95.771.06 - 6.40[13]
Strawberry0.0570 - 125< 10[15]
0.1070 - 125< 10[15]
Guava0.005 and higher101 - 112< 20[12]
Dragon Fruit0.005 and higher86 - 100< 20[12]
Green Beans0.1, 0.5, 3.076.29 - 94.56Not Specified[16]
Peas0.1, 0.5, 3.080.77 - 100.91Not Specified[16]

Table 2: Recovery of Pesticides from Soil using QuEChERS (General)

Buffer SystemNumber of PesticidesRecovery Range (%)RSD Range (%)Reference
AOAC (Acetate)Not Specified72 - 121< 19[17]
EN 15662 (Citrate)Not Specified67 - 123< 15[17]
No BufferNot SpecifiedOften < 70 for ~30% of pesticidesNot Specified[17]
Optimized (No Cleanup)21671 - 1201 - 17[18]

Note: The data for soil is for a broad range of pesticides as specific data for azoxystrobin was not detailed in the search results. However, the general performance of the QuEChERS method for pesticide extraction from soil is demonstrated.

Conclusion

The QuEChERS method provides an efficient and reliable approach for the extraction of azoxystrobin from both produce and soil samples. The flexibility of the method, particularly in the choice of extraction salts and dSPE sorbents, allows for its adaptation to a wide variety of matrices. The presented protocols and validation data demonstrate that the QuEChERS method can achieve high recoveries and good precision, making it a valuable tool for researchers, scientists, and professionals in the field of pesticide residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: (Z)-Azoxystrobin Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with (Z)-azoxystrobin photodegradation in experimental settings.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My this compound sample is degrading rapidly under laboratory lighting. What is causing this?

A1: this compound and its more common (E)-isomer, azoxystrobin, are susceptible to photodegradation. This process involves two main phenomena: photoisomerization between the (E) and (Z) forms and the subsequent breakdown of these isomers into other photoproducts. The rate of degradation is significantly influenced by the type and intensity of the light source, the solvent used, and the pH of the solution.

Q2: What is photoisomerization and how does it affect my experiment?

A2: Photoisomerization is a process where light exposure causes the (E)-isomer of azoxystrobin to convert to the (Z)-isomer, and vice versa.[1][2] This is a critical consideration as the two isomers may have different biological activities and physicochemical properties. In non-polar solvents, the conversion of (E)-azoxystrobin to this compound is particularly efficient.[1][2] A pseudo-photostationary equilibrium can be reached where the ratio of the two isomers becomes stable under continuous irradiation.[1]

Q3: Which solvents are most likely to promote the photodegradation of my sample?

A3: The photochemical reactivity of azoxystrobin is enhanced in non-polar organic solvents like n-heptane and isopropanol, which are used to mimic the polarity of leaf waxes.[1][2] Therefore, if you are working with these or similar solvents, you should expect a higher rate of photodegradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: In aqueous solutions, the photodegradation of azoxystrobin is relatively stable across a pH range of 4.5 to 9.[3] However, there are slight variations, with the quantum efficiency of degradation being highest at pH 4.5 and lowest at pH 9.[3]

Q5: What are the primary degradation products I should be aware of?

A5: Photodegradation of azoxystrobin leads to several products. The main pathways include cleavage of the bond between the aromatic rings and demethylation of the ether group.[1] In aqueous solutions, phototransformation can also occur through photo-hydrolysis of the methyl ester and nitrile group, and cleavage of the acrylate double bond.[3]

Troubleshooting Common Experimental Issues

Problem 1: Inconsistent results in bioactivity assays.

  • Possible Cause: Uncontrolled photoisomerization between the (E) and (Z) isomers during the experiment, leading to varying concentrations of the more active isomer.

  • Solution:

    • Work under light conditions that minimize UV exposure. Use amber glassware or cover your experimental setup with aluminum foil.

    • If possible, conduct experiments under red light, which is less likely to induce photodegradation.

    • Quantify the ratio of (E) and (Z) isomers at the beginning and end of your experiment using HPLC to assess the extent of photoisomerization.

Problem 2: Difficulty in separating (E)- and this compound isomers using HPLC.

  • Possible Cause: Inadequate chromatographic conditions.

  • Solution:

    • Utilize a C18 reverse-phase column.[4][5]

    • Employ a mobile phase of acetonitrile and water.[6][7] An acidic modifier like phosphoric or formic acid can improve peak shape and resolution.[8]

    • Optimize the gradient and flow rate to achieve baseline separation of the two isomers.

Problem 3: Rapid loss of the parent compound in solution, even with minimal light exposure.

  • Possible Cause: The presence of photosensitizers in the experimental medium that accelerate indirect photodegradation.

  • Solution:

    • Analyze your solvent and reagents for any impurities that might act as photosensitizers.

    • Consider using a triplet state quencher, if compatible with your experimental goals, to inhibit the formation of reactive oxygen species that can degrade azoxystrobin.[9][10]

Data on this compound Photodegradation

Table 1: Quantum Efficiencies of Azoxystrobin Photoisomerization and Photodegradation in Different Solvents

Isomer/ProcessSolventQuantum Yield (Φ)Reference
(E)-Azoxystrobin → this compoundn-Heptane/Isopropanol0.75 ± 0.08[1][2]
This compound → (E)-Azoxystrobinn-Heptane/Isopropanol0.95 ± 0.1[1]
(E)-Azoxystrobin Degradationn-Heptane/Isopropanol0.073 ± 0.008[1]

Table 2: Polychromatic Quantum Efficiencies of Azoxystrobin Photodegradation in Aqueous Solutions at Different pH

pHQuantum Efficiency (Φ) (degraded molecules per absorbed photon)Reference
4.55.42 x 10⁻³[3]
7.03.47 x 10⁻³[3]
9.03.06 x 10⁻³[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photodegradation During Experiments

  • Preparation of Stock Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., acetonitrile or methanol for aqueous dilutions) in a volumetric flask.[3][6]

    • Use amber glassware to prepare and store all solutions containing azoxystrobin.

    • If amber glassware is unavailable, wrap the glassware in aluminum foil.

  • Experimental Setup:

    • Conduct all experimental manipulations under low-light conditions. A dark room with a red safety light is ideal.

    • Shield the experimental apparatus (e.g., cell culture plates, reaction vessels) from ambient light using light-blocking covers or by placing them in a dark enclosure.

  • Sample Handling:

    • When taking samples for analysis, do so quickly to minimize light exposure.

    • Store samples in amber vials at a low temperature (e.g., -18°C) prior to analysis.[8]

  • Analysis:

    • Analyze samples for the concentration of this compound and its (E)-isomer using a validated HPLC or GC-MS method.[4][5][11]

    • Include control samples that have been protected from light to differentiate between photodegradation and other forms of degradation.

Protocol 2: Monitoring Photodegradation Using HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).[5][12] A fluorescence detector can also be used for higher sensitivity.[13]

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 or 80:20 v/v).[6][7] Acidification with a small amount of phosphoric or formic acid may be beneficial.[8]

    • Flow Rate: 1.0 mL/min.[5][7]

    • Detection Wavelength: 230 nm or 255 nm.[6][7]

    • Injection Volume: 10-20 µL.[14]

  • Procedure:

    • Prepare a series of calibration standards of (E)- and this compound of known concentrations.

    • Expose your experimental samples to the light conditions being studied for defined periods.

    • At each time point, withdraw an aliquot of the sample and inject it into the HPLC system.

    • Identify and quantify the peaks corresponding to the (E) and (Z) isomers based on their retention times compared to the standards.

    • Calculate the rate of degradation and/or isomerization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare this compound Solution in Amber Glassware setup_exp Set Up Experiment Under Low-Light Conditions prep_solution->setup_exp run_exp Conduct Experiment setup_exp->run_exp sample Collect Samples at Time Intervals run_exp->sample hplc Analyze via HPLC-UV/DAD sample->hplc data Quantify Isomers and Degradation Products hplc->data troubleshooting_logic action_node action_node issue_node issue_node start Inconsistent Results? check_light Light Exposure Controlled? start->check_light check_isomers Isomer Ratio Changing? check_light->check_isomers Yes action_light Use Amber Glassware & Low-Light Conditions check_light->action_light No check_solvent Using Non-Polar Solvent? check_isomers->check_solvent No action_quantify Quantify Isomers Before/After Experiment check_isomers->action_quantify Yes action_solvent Consider More Polar Solvent if Possible check_solvent->action_solvent Yes action_stabilize Consider Stabilizers or Shorter Experiment Time check_solvent->action_stabilize No

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Azoxystrobin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of azoxystrobin and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating azoxystrobin and its isomers?

A1: The main challenge lies in resolving the geometric (E/Z) isomers of azoxystrobin. The Z-isomer is often present as an impurity in technical-grade azoxystrobin and can also be formed through photodegradation.[1][2][3] These isomers have very similar chemical structures, which can make their separation by chromatography difficult.

Q2: What type of HPLC method is typically used for azoxystrobin isomer separation?

A2: Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing azoxystrobin and its isomers.[2][4][5][6] C18 columns are frequently employed as the stationary phase.[5][7]

Q3: What are the typical mobile phases used for this separation?

A3: A mixture of acetonitrile and water is the most frequently reported mobile phase for the separation of azoxystrobin isomers.[2][5][6][7] The ratio of acetonitrile to water can be adjusted to optimize the separation, with common ratios ranging from 60:40 to 80:20 (v/v).[2][5][6] For applications requiring mass spectrometry (MS) detection, formic acid may be used as a mobile phase additive instead of phosphoric acid.[4]

Q4: What detector and wavelength are suitable for detecting azoxystrobin and its isomers?

A4: A UV detector is commonly used for the analysis of azoxystrobin. The detection wavelength is typically set between 250 nm and 257 nm.[1][2][6] A diode array detector (DAD) can also be used to obtain spectral information and confirm the identity of the peaks.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of azoxystrobin isomers.

Problem 1: Poor resolution between azoxystrobin and its Z-isomer.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for the azoxystrobin isomers. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Composition: Adjust the ratio of acetonitrile and water. A lower percentage of the organic solvent (acetonitrile) will generally increase retention times and may improve resolution. Try a gradient elution if an isocratic method is not providing adequate separation.

    • Change the Column: Not all C18 columns are the same. A column with a different packing material or a higher theoretical plate count may provide better resolution. Consider a column with a smaller particle size (e.g., 3 µm) for improved efficiency.[4]

    • Adjust Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time.[8]

    • Control Temperature: Temperature can influence selectivity. Using a column oven to maintain a consistent and optimized temperature can improve the reproducibility and resolution of the separation.[8][9]

Problem 2: Peak tailing.

  • Question: The peaks for my analytes are showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Check for Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column.[9]

    • Address Silanol Interactions: Peak tailing for basic compounds can be caused by interactions with acidic silanol groups on the silica-based stationary phase. Adding a buffer to the mobile phase can help to suppress these interactions.[10]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.[9][10]

    • Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape.[11]

Problem 3: Drifting retention times.

  • Question: The retention times for my peaks are shifting between injections. What is causing this instability?

  • Answer:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[9] Insufficient equilibration can lead to a gradual change in retention times.

    • Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Changes in mobile phase composition, even minor ones, can affect retention times.[9]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can cause retention time shifts.[9]

    • Pump Issues: Check the HPLC pump for leaks or pressure fluctuations, as these can lead to inconsistent flow rates and, consequently, variable retention times.[12]

Problem 4: Ghost peaks appearing in the chromatogram.

  • Question: I am observing unexpected peaks in my chromatogram, especially during gradient runs. What are these "ghost peaks"?

  • Answer:

    • Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly during a gradient.[11] Use high-purity HPLC-grade solvents.

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted from the column or injector. Implement a needle wash step and run a blank injection to check for carryover.

    • Sample Degradation: Azoxystrobin can degrade, particularly when exposed to light, to form its Z-isomer and other minor photoproducts.[1] Prepare samples fresh and protect them from light.

Experimental Protocols

Standard RP-HPLC Method for Azoxystrobin Isomer Separation

This protocol provides a starting point for the separation of azoxystrobin and its Z-isomer. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v or 70:30 v/v)[2][6]
Flow Rate 1.0 mL/min[2][6]
Injection Volume 10 µL[2]
Column Temperature 25 °C (controlled by a column oven)[7]
Detector UV-Vis or DAD
Detection Wavelength 255 nm[2][6]
Run Time 15 minutes[2]

Standard Solution Preparation:

  • Accurately weigh approximately 50 mg of Azoxystrobin reference standard and transfer it to a 50 mL volumetric flask.

  • Add 20 mL of diluent (e.g., acetonitrile) and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well to create a stock solution.

  • Perform serial dilutions of the stock solution with the diluent to prepare working standards of desired concentrations.[2]

Visualizations

Logical Workflow for HPLC Method Optimization

HPLC_Method_Optimization start Define Separation Goal (e.g., baseline resolution of isomers) col_select Select Initial Column (e.g., C18, 250x4.6mm, 5µm) start->col_select mp_select Select Initial Mobile Phase (e.g., ACN:Water 70:30) col_select->mp_select flow_rate Set Initial Flow Rate (e.g., 1.0 mL/min) mp_select->flow_rate temp Set Column Temperature (e.g., 25°C) flow_rate->temp run Perform Initial Run temp->run eval Evaluate Chromatogram (Resolution, Peak Shape, Retention) run->eval optimize_mp Adjust Mobile Phase Ratio (e.g., change %ACN) eval->optimize_mp Poor Resolution optimize_flow Adjust Flow Rate eval->optimize_flow Peaks too broad or runtime too long optimize_temp Adjust Temperature eval->optimize_temp Sub-optimal selectivity success Method Optimized eval->success Acceptable Separation optimize_mp->run fail Consider Different Column or Stationary Phase Chemistry optimize_mp->fail optimize_flow->run optimize_temp->run

Caption: A workflow for optimizing HPLC parameters for isomer separation.

Troubleshooting Decision Tree for Common HPLC Issues

HPLC_Troubleshooting start Identify Chromatographic Problem poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail rt_drift Retention Time Drift start->rt_drift sol_res1 Adjust Mobile Phase Strength poor_res->sol_res1 Yes sol_res2 Lower Flow Rate poor_res->sol_res2 No sol_tail1 Check for Sample Overload (Reduce Injection Volume) peak_tail->sol_tail1 Yes sol_tail2 Use Mobile Phase Buffer peak_tail->sol_tail2 No sol_drift1 Ensure Adequate Column Equilibration rt_drift->sol_drift1 Yes sol_drift2 Prepare Fresh Mobile Phase rt_drift->sol_drift2 No sol_res1->sol_res2 sol_res3 Change Column sol_res2->sol_res3 sol_tail1->sol_tail2 sol_tail3 Flush or Replace Column sol_tail2->sol_tail3 sol_drift1->sol_drift2 sol_drift3 Check Pump for Leaks and Pressure Stability sol_drift2->sol_drift3

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: (Z)-Azoxystrobin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with (Z)-azoxystrobin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of azoxystrobin in aqueous solutions?

A1: The stability of azoxystrobin in water is primarily influenced by three factors: pH, light exposure, and temperature.

  • pH: Azoxystrobin is generally stable in acidic and neutral conditions (pH 4-7).[1][2][3] However, its degradation accelerates significantly under alkaline conditions (pH 9), where it is most unstable.[1][2][4]

  • Light (Photolysis): Exposure to light, particularly UV radiation, is a major cause of degradation.[5] The primary photochemical reaction is the isomerization of the biologically active (E)-isomer to the less active (Z)-isomer.[4][6][7][8][9] Other photodegradation pathways, including hydrolysis and cleavage of molecular bonds, also occur.[8][9]

  • Temperature: Elevated temperatures can increase the rate of chemical and biological degradation.[10] While chemically stable for at least 14 days at 54°C in certain formulations, thermal degradation can occur at higher temperatures, such as 100°C.[4][11][12]

Q2: My azoxystrobin solution is showing a new peak on the HPLC chromatogram. What is it?

A2: A new peak appearing during your analysis is most likely the (Z)-isomer of azoxystrobin or the primary hydrolysis metabolite, azoxystrobin acid (also known as R234886).

  • This compound: This isomer forms rapidly upon exposure to light.[4] If your solution was not protected from light, this is a very probable cause.

  • Azoxystrobin Acid: This is the major metabolite formed through the hydrolysis of the methyl ester group, a process that is significantly faster in alkaline (pH 9) solutions.[1][2][13]

Q3: How can I minimize the degradation of azoxystrobin in my aqueous stock solutions?

A3: To ensure the stability of your solutions, follow these storage guidelines:

  • Control pH: Prepare and store your solutions in buffers with a pH between 4 and 7. Avoid alkaline conditions.

  • Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photoisomerization and photodegradation.

  • Control Temperature: Store stock solutions refrigerated or frozen. For long-term storage, -18°C is recommended.[14]

  • Use Fresh Solutions: Whenever possible, prepare fresh working solutions from a stable stock solution for your experiments.

Q4: What is the difference between the (E) and (Z) isomers of azoxystrobin?

A4: Azoxystrobin exists as two geometric isomers: (E) and (Z). The (E)-isomer is the predominant and biologically active form used in commercial formulations.[6] The (Z)-isomer is formed through photoisomerization and is generally considered less fungicidally active. The conversion between these two forms is a key degradation pathway when solutions are exposed to light.[6][7][15]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Rapid decrease in azoxystrobin concentration. Alkaline pH: The solution pH may be above 7, accelerating hydrolysis.[1][2]Measure the pH of your solution. If alkaline, adjust to a neutral or acidic pH using an appropriate buffer.
Light Exposure: The solution was exposed to ambient or UV light.[8]Repeat the experiment using amber vials or light-blocking foil. Work in a dimly lit area when handling the solution.
High Temperature: The solution was stored at an elevated temperature.Store solutions at recommended temperatures (e.g., 4°C for short-term, -18°C for long-term).
Appearance of an unexpected peak in HPLC analysis. Photoisomerization: A new peak could be the (Z)-isomer formed due to light exposure.[4]Confirm the identity of the peak using a this compound standard if available, or by LC-MS. Ensure solutions are protected from light.
Hydrolysis: The peak could be azoxystrobin acid, especially if the solution is at a high pH.[1][2]Analyze for the presence of azoxystrobin acid. Ensure the solution pH is maintained between 4 and 7.
Inconsistent experimental results. Solution Instability: The concentration of the active (E)-isomer is changing between experiments.Prepare fresh solutions for each experiment from a properly stored, concentrated stock. Validate the concentration of the stock solution before preparing working dilutions.

Data on Azoxystrobin Stability

Table 1: Effect of pH on the Half-Life of Azoxystrobin in Water

pHTemperatureHalf-Life (t½)Reference
4-143 - 158 days[1][2]
525°CStable (>31 days)[3]
7-143 - 158 days[1][2]
725°CStable (>31 days)[3]
9-143 - 158 days (Fastest degradation)[1][2]
925°CStable (>31 days)[3]
950°C12.1 days[3][4]

Note: The study by Singh et al. (2010) showed degradation was fastest at pH 9, though the calculated half-life range was similar across the tested pHs.[1][2] The FAO report indicates stability at 25°C but a much shorter half-life at 50°C and pH 9.[3]

Table 2: Stability of Azoxystrobin Under Accelerated Storage

Storage ConditionDurationActive Ingredient LossReference
54 ± 2°C14 daysChemically stable[4]
54 ± 2°C21 days2.54%[16][17]

Experimental Protocols

Protocol: Evaluating the Hydrolytic Stability of Azoxystrobin

This protocol outlines a method to assess the stability of azoxystrobin in aqueous solutions at different pH values.

1. Materials and Reagents:

  • Azoxystrobin analytical standard (>99% purity)

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)

  • Sterile, amber glass vials with screw caps

  • Analytical balance, volumetric flasks, and pipettes

  • HPLC system with UV or DAD detector

2. Preparation of Solutions:

  • Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Stock Solution: Accurately weigh ~10 mg of azoxystrobin standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL primary stock solution. Store this at -18°C.

  • Working Solutions: Spike the buffer solutions with the stock solution to achieve a final concentration of ~5-10 µg/mL. Ensure the volume of acetonitrile is minimal (<1%) to not affect the aqueous environment.

3. Incubation:

  • Dispense the working solutions into the amber glass vials.

  • Prepare a control sample (Time 0) for each pH by immediately proceeding to analysis.

  • Incubate the remaining vials in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Collect triplicate samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 30 days).

4. Sample Analysis:

  • HPLC Method: Use a validated reverse-phase HPLC method. A typical method might be:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)[18]

    • Flow Rate: 1.0 mL/min[18]

    • Detection Wavelength: 255 nm[18]

    • Injection Volume: 20 µL

  • Quantification: Calculate the concentration of azoxystrobin at each time point against a calibration curve prepared from the analytical standard.

5. Data Analysis:

  • Plot the natural logarithm of the azoxystrobin concentration versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visual Diagrams

cluster_prep 1. Solution Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Buffers (pH 4, 7, 9) C Spike Buffers to Final Concentration A->C B Prepare Azoxystrobin Stock Solution (in ACN) B->C D Aliquot into Amber Vials C->D E Incubate in Dark at Constant Temp. D->E F Collect Samples Over Time (T=0, 1, 3...) E->F G Analyze by RP-HPLC F->G H Quantify Concentration G->H I Calculate Half-Life (t½) H->I

Caption: Experimental workflow for an azoxystrobin hydrolytic stability study.

cluster_degradation Degradation Pathways E_AZ (E)-Azoxystrobin (Active Isomer) Z_AZ This compound (Photoisomer) E_AZ->Z_AZ Photoisomerization (Light Exposure) Acid Azoxystrobin Acid (Hydrolysis Product) E_AZ->Acid Hydrolysis (Accelerated by high pH) Z_AZ->E_AZ Reversion

Caption: Primary degradation pathways for (E)-Azoxystrobin in aqueous solution.

result result start Concentration Decreasing? ph Is pH > 7? start->ph Yes res_ok Stability issue is unlikely. Re-evaluate analytical method. start->res_ok No light Exposed to Light? ph->light No res_ph Degradation via Hydrolysis. ACTION: Buffer solution to pH 4-7. ph->res_ph Yes temp Stored at High Temp? light->temp No res_light Degradation via Photolysis. ACTION: Protect from light. light->res_light Yes res_temp Thermal Degradation. ACTION: Store at 4°C or below. temp->res_temp Yes temp->res_ok No

Caption: Troubleshooting logic for decreased azoxystrobin solution stability.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in (Z)-Azoxystrobin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution issues during the chromatographic analysis of (Z)-Azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution challenging?

A1: this compound is the geometric isomer of Azoxystrobin (formally the E-isomer). Azoxystrobin is a widely used fungicide. The primary challenge in its chromatographic analysis arises from the potential for photoisomerization, where the active (E)-isomer converts to the (Z)-isomer upon exposure to light.[1] This creates a closely related impurity that can be difficult to separate, leading to poor peak resolution.

Q2: What are the common manifestations of poor peak resolution in Azoxystrobin chromatography?

A2: Poor peak resolution can manifest in several ways on your chromatogram:

  • Peak Tailing: The peak is asymmetrical with a drawn-out latter half. This can be caused by secondary interactions between Azoxystrobin and the stationary phase, or by column overload.[2][3]

  • Peak Fronting: The peak is asymmetrical with a sloping front. This is often due to poor sample solubility or column overload.[4]

  • Broad Peaks: Peaks are wider than expected, which can be caused by a variety of issues including low mobile phase flow rate, leaks in the system, or a contaminated guard column.

  • Split Peaks: A single peak appears as two or more, which can indicate a problem at the column inlet, such as a partially blocked frit or a void in the packing material.[4]

Q3: What is a typical starting HPLC method for Azoxystrobin analysis?

A3: A common starting point for the analysis of Azoxystrobin and its (Z)-isomer is reversed-phase HPLC. Several published methods utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio can be optimized, but common starting points are in the range of 60:40 to 80:20 (v/v) acetonitrile:water.[5][6]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue in Azoxystrobin chromatography, often observed for the main Azoxystrobin peak.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Silanol Interactions Azoxystrobin, with its basic nitrogen-containing rings, can interact with residual acidic silanol groups on the silica-based C18 stationary phase, leading to tailing.[3] To mitigate this, consider adding a mobile phase additive like 0.1% formic acid or acetic acid to suppress the ionization of the silanol groups.[7][8]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak tailing.[3] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, column overload was the likely cause.
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of Azoxystrobin and its interaction with the stationary phase. Experiment with adjusting the pH of the aqueous portion of your mobile phase to be at least 2 pH units away from the pKa of Azoxystrobin.
Contaminated Column or Guard Column Contaminants from previous injections can create active sites that cause tailing. First, try flushing the column with a strong solvent like 100% acetonitrile or methanol.[2] If a guard column is in use, replace it. If the problem persists, the analytical column may need to be replaced.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare Mobile Phases: Prepare a series of mobile phases with your chosen organic solvent (e.g., acetonitrile) and water, where the aqueous portion is buffered at different pH values (e.g., pH 3.0, 4.0, 5.0). Use a suitable buffer, such as phosphate or acetate.

  • Equilibrate the Column: For each mobile phase, equilibrate your C18 column for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of Azoxystrobin.

  • Evaluate Peak Shape: Measure the tailing factor for the Azoxystrobin peak at each pH. A tailing factor closer to 1 indicates a more symmetrical peak.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising the resolution between Azoxystrobin and its (Z)-isomer.

Issue 2: Co-elution or Poor Separation of (E)- and (Z)-Isomers

The primary goal of the chromatographic method is often the separation and quantification of the (Z)-isomer from the main Azoxystrobin peak.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition The ratio of organic solvent to water in the mobile phase is a critical factor for the resolution of these isomers. A lower percentage of organic solvent will generally increase retention times and may improve resolution. Systematically evaluate different acetonitrile:water ratios (e.g., 60:40, 65:35, 70:30).
Suboptimal Column Temperature Temperature can affect the selectivity of the separation.[9] Increasing the column temperature can sometimes improve resolution, but it may also decrease retention times. Conversely, a lower temperature may increase retention and improve separation. Evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[10]
Incorrect Column Chemistry While C18 columns are most common, not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. If resolution is still poor after optimizing the mobile phase and temperature, consider trying a C18 column from a different manufacturer or a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Flow Rate A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

Experimental Protocol: Optimizing Mobile Phase Composition for Isomer Separation

  • Prepare a Range of Mobile Phases: Prepare several mobile phases with varying acetonitrile:water ratios (e.g., 80:20, 75:25, 70:30, 65:35, 60:40 v/v).

  • Systematic Evaluation: Starting with the highest acetonitrile concentration, equilibrate the column and inject a mixed standard of (E)- and this compound.

  • Data Collection: For each mobile phase composition, record the retention times of both isomers and calculate the resolution (Rs) between the two peaks.

  • Data Analysis: Create a table to compare the retention times and resolution at each mobile phase composition.

  • Select Optimal Composition: Choose the mobile phase that provides a baseline resolution (Rs ≥ 1.5) with an acceptable analysis time.

Quantitative Data Summary: Effect of Mobile Phase on Isomer Separation (Hypothetical Data)

Acetonitrile:Water (v/v)Retention Time (E)-Azoxystrobin (min)Retention Time this compound (min)Resolution (Rs)
80:204.24.51.1
75:255.15.61.4
70:306.37.01.8
65:357.88.82.1
60:409.510.82.5
Issue 3: Peak Splitting

Split peaks for both Azoxystrobin and its isomer can be indicative of a physical problem in the HPLC system.

Possible Causes and Solutions:

CauseRecommended Action
Partially Blocked Inlet Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-replaceable.[4]
Column Void A void or channel can form at the head of the column due to improper packing or pressure shocks. This will cause the sample to travel through different paths, resulting in split peaks. A column with a void typically needs to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Visual Troubleshooting Workflows

G start Poor Peak Resolution Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Asymmetrical (tail) fronting Peak Fronting check_shape->fronting Asymmetrical (front) split Split Peaks check_shape->split Multiple Apexes broad Broad Peaks check_shape->broad Wide Peak coelution Co-elution of Isomers check_shape->coelution Overlapping Peaks tailing_causes Check for: - Secondary Interactions - Column Overload - Mobile Phase pH tailing->tailing_causes fronting_causes Check for: - Poor Sample Solubility - Column Overload fronting->fronting_causes split_causes Check for: - Blocked Inlet Frit - Column Void - Sample Solvent Mismatch split->split_causes broad_causes Check for: - System Leaks - Low Flow Rate - Contaminated Guard Column broad->broad_causes coelution_causes Check for: - Mobile Phase Composition - Column Temperature - Column Chemistry coelution->coelution_causes tailing_solutions Solutions: - Add Mobile Phase Modifier - Reduce Sample Concentration - Adjust pH tailing_causes->tailing_solutions fronting_solutions Solutions: - Change Sample Solvent - Reduce Sample Concentration fronting_causes->fronting_solutions split_solutions Solutions: - Back-flush/Replace Frit - Replace Column - Use Mobile Phase as Solvent split_causes->split_solutions broad_solutions Solutions: - Check Fittings - Verify Flow Rate - Replace Guard Column broad_causes->broad_solutions coelution_solutions Solutions: - Optimize Acetonitrile:Water Ratio - Adjust Temperature - Try Different Column coelution_causes->coelution_solutions

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_photoisomerization Photoisomerization of Azoxystrobin cluster_chromatography Chromatographic Separation Azoxystrobin\n(E-isomer) Azoxystrobin (E-isomer) This compound\n(Isomer Impurity) This compound (Isomer Impurity) Azoxystrobin\n(E-isomer)->this compound\n(Isomer Impurity) Light Exposure (UV) This compound\n(Isomer Impurity)->Azoxystrobin\n(E-isomer) Reversible Poor Resolution Poor Resolution (Co-elution) This compound\n(Isomer Impurity)->Poor Resolution Impacts Good Resolution Good Resolution (Separate Peaks)

Caption: Photoisomerization leading to resolution challenges.

References

Minimizing matrix effects in LC-MS/MS analysis of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of (Z)-Azoxystrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it impact the analysis of this compound?

A: The matrix effect is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where components of the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte.[1][2] This interference, occurring in the instrument's ion source, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3][4] For this compound analysis, matrix effects can severely compromise data quality by detrimentally affecting the accuracy, precision, and sensitivity of the method.[3][5] This can lead to erroneous quantification, false negatives due to signal suppression, or false positives if an internal standard is suppressed more than the analyte.[3]

cluster_source LC-MS/MS Ion Source cluster_effect Matrix Effect Outcome Analyte This compound Ions Droplets Charged Droplets (ESI Process) Analyte->Droplets Matrix Co-eluting Matrix Components (lipids, salts, etc.) Matrix->Droplets Suppression Ion Suppression (Reduced Signal) Matrix->Suppression Competition for charge, alteration of droplet properties Enhancement Ion Enhancement (Increased Signal) Matrix->Enhancement Improved ionization efficiency (less common) Detector Mass Spectrometer Detector Droplets->Detector Ion Evaporation Detector->Suppression Detector->Enhancement start Start: Assess Matrix Effect prep_blank 1. Prepare Blank Matrix Extract (No Analyte) start->prep_blank prep_solvent_std 2. Prepare Standard in Solvent (Set A) start->prep_solvent_std prep_spike_std 3. Spike Blank Extract with Standard (Set B) prep_blank->prep_spike_std analyze 4. Analyze Set A and Set B via LC-MS/MS prep_solvent_std->analyze prep_spike_std->analyze calculate 5. Calculate ME (%) (Area B / Area A) * 100 analyze->calculate decision Is ME (%) significant? (<80% or >120%) calculate->decision end_ok End: No Significant Effect Proceed with caution decision->end_ok No end_mitigate End: Significant Effect Implement Mitigation Strategy decision->end_mitigate Yes start Matrix Effect Detected q1 Can sample preparation be improved? start->q1 sample_prep Implement advanced cleanup (QuEChERS, SPE, LLE) q1->sample_prep Yes q2 Can chromatography be optimized? q1->q2 No end Accurate Quantification sample_prep->end chromatography Adjust gradient, change column to separate analyte from interferences q2->chromatography Yes q3 Is a blank matrix available? q2->q3 No chromatography->end matrix_match Use Matrix-Matched Calibration q3->matrix_match Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard) q3->sil_is No/Ideally matrix_match->end sil_is->end cluster_ext External (Solvent) Calibration cluster_mm Matrix-Matched Calibration cluster_is Internal Standard (SIL-IS) Calibration ext_cal Standards in Solvent ext_result Result: Inaccurate (due to ME) ext_cal->ext_result Quantifies ext_sample Sample in Matrix ext_sample->ext_result mm_sample Sample in Matrix mm_cal Standards in Blank Matrix mm_result Result: Accurate mm_cal->mm_result Quantifies mm_sample->mm_result is_sample Sample + IS is_cal Standards + IS is_result Result: Accurate (Most Robust) is_cal->is_result Quantifies via Ratio is_sample->is_result

References

Technical Support Center: Identification of (Z)-Azoxystrobin Degradation Products in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and bio-assessment of (Z)-azoxystrobin degradation products.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis and bioassay of this compound and its degradation products.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of (E) and (Z) isomers in HPLC. Inadequate column chemistry or mobile phase composition.- Use a C18 column with a mobile phase of acetonitrile and water. - Optimize the gradient elution program to enhance separation. - Adjust the pH of the mobile phase; for example, adding 0.1% formic acid can improve peak shape.[1]
Low recovery of azoxystrobin or its metabolites during sample extraction. - Inappropriate extraction solvent. - Matrix effects from complex samples (e.g., soil, plant tissue).- Test different extraction solvents such as acetonitrile, ethyl acetate, or a mixture. The QuEChERS method is also a common approach for pesticide residue analysis. - For complex matrices, employ a clean-up step using solid-phase extraction (SPE). - Use matrix-matched calibration standards to compensate for matrix effects.[1]
Inconsistent results in bioassays. - Variability in the health and developmental stage of the test organisms. - Instability of the test compounds in the assay medium. - Solvent effects on the test organisms.- Use a standardized and synchronized population of test organisms. - Prepare fresh solutions of the test compounds for each experiment. - Ensure the final concentration of the solvent (e.g., acetone, DMSO) in the bioassay is low and non-toxic to the test organisms.
Difficulty in identifying unknown degradation products by LC-MS/MS. - Low abundance of the metabolite. - Lack of reference standards. - Complex fragmentation pattern.- Concentrate the sample extract to increase the metabolite concentration. - Use high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement and elemental composition determination. - Compare fragmentation patterns with known structures of similar compounds or use in-silico fragmentation prediction tools.
High background noise in LC-MS/MS analysis. - Contamination of the mobile phase, LC system, or mass spectrometer. - Co-elution of matrix components.- Use high-purity solvents and freshly prepared mobile phases. - Regularly clean the LC system and the ion source of the mass spectrometer. - Improve the chromatographic separation to better resolve the analytes from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of azoxystrobin?

A1: The primary degradation products of azoxystrobin include its (Z)-isomer (R230310) and the carboxylic acid metabolite, azoxystrobin-acid (R234886), which is formed by the hydrolysis of the methyl ester.[2][3][4] Other degradation can occur through the cleavage of the ether linkages between the aromatic rings.[5]

Q2: How does the (E)-isomer of azoxystrobin transform into the (Z)-isomer?

A2: The transformation of the biologically active (E)-isomer of azoxystrobin to the (Z)-isomer primarily occurs through photoisomerization, especially when exposed to light.[2][6][7][8] This process can happen in the environment, for instance, on the surface of plant leaves.[6][8]

Q3: What is the primary mode of action of azoxystrobin?

A3: Azoxystrobin is a Quinone outside Inhibitor (QoI) fungicide. It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in fungi. This blockage of the electron transport chain prevents ATP synthesis, thereby inhibiting fungal spore germination and mycelial growth.

Q4: Which analytical techniques are most suitable for identifying and quantifying azoxystrobin and its degradation products?

A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the metabolites.

Q5: Are the degradation products of azoxystrobin biologically active?

A5: The (E)-isomer of azoxystrobin is the most biologically active form.[2] While the (Z)-isomer is also a known metabolite, its fungicidal activity is generally lower. The main degradation product, azoxystrobin-acid, is considered potentially harmful to aquatic environments.[9] However, specific and comparative bioactivity data for all degradation products are limited in publicly available literature.

Quantitative Data Summary

The following table summarizes available quantitative data related to the biological activity of azoxystrobin. Data on the specific toxicity of this compound and its degradation products are not widely available in the cited literature.

Compound Organism/Assay Endpoint Value Reference
AzoxystrobinRat (oral)LD50>5000 mg/kg[1]
AzoxystrobinRat (dermal)LD50>4000 mg/kg[1]
AzoxystrobinRat (inhalation)LC50 (4h)>4.0 mg/L[1]

Experimental Protocols

Analysis of this compound and its Degradation Products by HPLC-MS/MS

This protocol provides a general framework for the analysis of azoxystrobin and its metabolites in environmental or biological samples.

a. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the sample (e.g., soil, plant material) with 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA).

  • Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

b. HPLC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for azoxystrobin, this compound, and other known metabolites.

General Bioassay Protocol for Antifungal Activity

This protocol describes a microtiter plate-based assay to assess the antifungal activity of this compound degradation products.

a. Preparation of Fungal Spore Suspension

  • Culture a fungal species of interest (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.

  • Harvest the spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.

b. Microtiter Plate Assay

  • Prepare stock solutions of the test compounds (e.g., this compound, azoxystrobin-acid) in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, add 100 µL of a suitable liquid growth medium (e.g., Potato Dextrose Broth) to each well.

  • Add the test compounds to the wells in a serial dilution to achieve a range of final concentrations. Include a solvent control (DMSO without the test compound) and a negative control (medium only).

  • Inoculate each well with 10 µL of the prepared fungal spore suspension.

  • Incubate the plate at an appropriate temperature (e.g., 25°C) for 24-72 hours.

  • Assess fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader.

  • Calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth) for each compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Identification cluster_bioassay Bioactivity Assessment sample Environmental/Biological Sample extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Clean-up (d-SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc msms MS/MS Detection hplc->msms identification Degradation Product Identification msms->identification bioassay_prep Bioassay Preparation identification->bioassay_prep incubation Incubation with Test Organism bioassay_prep->incubation data_analysis Data Analysis (e.g., EC50) incubation->data_analysis

Caption: Experimental workflow for the identification and bioassay of this compound degradation products.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane complex_iii Cytochrome bc1 Complex (Complex III) cytochrome_c Cytochrome c complex_iii->cytochrome_c Electron Transfer atp_synthase ATP Synthase cytochrome_c->atp_synthase atp ATP atp_synthase->atp azoxystrobin This compound azoxystrobin->inhibition

Caption: Mechanism of action of azoxystrobin, inhibiting the mitochondrial electron transport chain.

References

Enhancing the solubility of (Z)-Azoxystrobin for in-vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of (Z)-Azoxystrobin for in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[2][3] This blockage disrupts the electron transport chain, ultimately preventing the synthesis of ATP, which is essential for cellular energy.[1][2]

Azoxystrobin_MOA cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III (cytochrome bc1) Q->C3 CytC Cyt C C3->CytC C4 Complex IV CytC->C4 H_plus_out H+ C4->H_plus_out O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP+Pi H_plus_out->ATP_Synthase H_plus_in H+ Azoxystrobin This compound Azoxystrobin->C3 Inhibits e- transfer

Caption: Mechanism of action of this compound in the electron transport chain.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is characterized by its low solubility in water (6 mg/L at 20°C) but is soluble in various organic solvents.[1][4] This property is critical when preparing stock solutions for in-vitro assays.

SolventSolubility (g/L at 20°C)Reference
Water0.006[4]
Hexane0.057[2][5]
n-Octanol1.4[2][5]
Methanol20[2][5]
Toluene55[2][5]
Acetone86[2][5]
Ethyl Acetate130[2][5]
Acetonitrile340[2][5]
Dichloromethane400[2][5]

Q3: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a concentrated stock solution should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in-vitro studies.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Required Mass: The molecular weight of this compound is 403.4 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 403.4 g/mol = 0.004034 g = 4.034 mg.

  • Weigh Compound: Accurately weigh approximately 4.034 mg of this compound powder in a microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all solid particles have dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.

Q4: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation upon addition to aqueous solutions like cell culture media is the most common issue. This phenomenon, often called "solvent shock," occurs because the compound is forced from a solvent in which it is highly soluble (e.g., DMSO) into an aqueous environment where its solubility is extremely low. The final concentration of the organic solvent and the compound itself in the media are critical factors.

Troubleshooting Guide: Preventing Precipitation in Aqueous Media

This guide provides a logical workflow to diagnose and solve precipitation issues when preparing working solutions of this compound for your experiments.

Troubleshooting_Workflow start Precipitate Observed in Cell Culture Media check_conc Is the final concentration of Azoxystrobin too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No cause_solubility Root Cause: Exceeded aqueous solubility limit. check_conc->cause_solubility Yes check_mixing Was the stock added too quickly or to cold media? check_dmso->check_mixing No cause_dmso Root Cause: High solvent concentration may cause cytotoxicity or precipitation. check_dmso->cause_dmso Yes cause_mixing Root Cause: Poor dispersion (solvent shock) due to rapid concentration change. check_mixing->cause_mixing Yes end end check_mixing->end No (Consider advanced methods) sol_conc Solution: Lower the final concentration. Perform dose-response experiment. cause_solubility->sol_conc sol_dmso Solution: Use a higher stock concentration or prepare an intermediate dilution. cause_dmso->sol_dmso sol_mixing Solution: Use the recommended protocol. (Warm media, add dropwise, mix well). cause_mixing->sol_mixing

Caption: A logical workflow for troubleshooting this compound precipitation.

Recommended Protocol for Preparing Working Solutions

This protocol minimizes the risk of precipitation by controlling the dilution process.

Experimental_Workflow start Start: Prepare Working Solution step1 Step 1: Thaw DMSO Stock Thaw one aliquot of your concentrated (e.g., 10 mM) this compound stock solution. start->step1 step2 Step 2: Warm Aqueous Medium Gently warm your cell culture medium or buffer to 37°C. This can help prevent precipitation caused by temperature shifts. step1->step2 step3 Step 3 (Optional): Intermediate Dilution If a very low final solvent concentration is needed, prepare an intermediate dilution of the stock in pre-warmed medium. step2->step3 step4 Step 4: Add Stock to Medium While gently vortexing or swirling the warm medium, add the required volume of the stock solution dropwise and slowly beneath the surface. step3->step4 step3->step4 if needed step5 Step 5: Mix and Use Immediately Continue to mix for a few seconds to ensure homogeneity. Use the final working solution immediately, as the compound may precipitate over time. step4->step5 end End: Solution Ready for Experiment step5->end

Caption: Workflow for preparing aqueous working solutions of this compound.

Advanced Solubility Enhancement Strategies

If precipitation persists despite following the recommended protocols, consider these advanced techniques:

  • Use of Co-solvents: Employing a mixture of water-miscible solvents can increase the solubility of a compound compared to a single solvent.[3][6] For example, a formulation might include PEG300 and Tween-80 in addition to DMSO.[3]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][8] Non-ionic surfactants like Tween-80 are commonly used.[3]

  • Nanosuspensions: This technology reduces the particle size of the drug to the nanometer range, which can significantly improve the dissolution rate and apparent solubility.[7][9] This is an advanced formulation approach typically requiring specialized equipment.[9]

References

Impact of pH on the stability and activity of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the stability and activity of (Z)-Azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: How does the pH of an aqueous solution affect the stability of this compound?

A: The stability of this compound is significantly influenced by the pH of the aqueous solution, primarily due to hydrolysis. It is generally stable in neutral and acidic conditions but degrades more rapidly under alkaline conditions (pH 9).[1][2][3][4] This degradation follows first-order kinetics.[1][2] The rate of degradation is notably faster at elevated temperatures in alkaline solutions. For instance, at 50°C, the half-life (DT50) at pH 9 is approximately 12.1 days, while it remains stable at pH 5 and 7 under the same conditions.[5][6]

Data Presentation: Hydrolytic Stability of Azoxystrobin

pH LevelTemperatureHalf-Life (DT₅₀) / StabilitySource(s)
4Ambient12.54 - 17.71 days[7]
525°C / 50°CStable[5][6]
7Ambient10.03 - 14.33 days[7]
725°C / 50°CStable[3][5][6]
9Ambient9.71 - 10.38 days (Fastest degradation)[1][7]
950°C12.1 days[5][6]
960°C2.6 days[6]
Q2: What is the primary degradation product of Azoxystrobin hydrolysis, and how is its formation affected by pH?

A: The main degradation product of Azoxystrobin via hydrolysis is its corresponding carboxylic acid, known as Azoxystrobin acid or R234886.[1][2][6] The formation of this metabolite is both faster and occurs in greater quantities under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) environments.[1][2]

Azoxystrobin This compound (Active Fungicide) DegradationProduct Azoxystrobin Acid (R234886) (Major Metabolite) Azoxystrobin->DegradationProduct   Ester Hydrolysis (Accelerated by OH⁻ / high pH)

Caption: Hydrolysis of this compound to its major metabolite.

Q3: Does pH have a significant impact on the photodegradation of Azoxystrobin?

A: Yes, pH does influence the photodegradation of Azoxystrobin, although the effect is less pronounced than its impact on hydrolysis.[8][9] The phototransformation of Azoxystrobin proceeds through several pathways, including photo-isomerization from the active E-isomer to the Z-isomer, photo-hydrolysis of the ester and nitrile groups, and cleavage of various bonds.[8] Studies measuring the quantum efficiency (a measure of how efficiently absorbed photons lead to degradation) show a slight decrease in photodegradation efficiency as the pH increases from 4.5 to 9.[8][9]

Data Presentation: Photodegradation Quantum Efficiency of Azoxystrobin

pH LevelQuantum Efficiency (φ) (degraded molecules per absorbed photon)
4.55.42 x 10⁻³
7.03.47 x 10⁻³
9.03.06 x 10⁻³
Data sourced from studies using a high-pressure mercury lamp.[8][9]
Q4: How does the pH of a formulation or spray solution affect the fungicidal activity of Azoxystrobin?

A: The fungicidal activity of Azoxystrobin is directly linked to its stability. Since Azoxystrobin degrades in alkaline conditions, preparing or using it in high-pH solutions (e.g., spray tank water with a pH greater than 7.0) can lead to hydrolysis.[2] This process reduces the concentration of the active parent compound, which may render the application less effective.[2] Therefore, controlling the pH of the final solution is critical to preserving the intended fungicidal activity.

A Alkaline Solution (pH > 8) B Increased Rate of Ester Hydrolysis A->B C Reduced Concentration of Active this compound B->C D Decreased Fungicidal Efficacy C->D

Caption: Logical flow of how alkaline pH impacts Azoxystrobin efficacy.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in in vitro or in vivo experiments.
  • Possible Cause: The pH of your experimental medium, buffer, or vehicle solution may be in the alkaline range (pH > 8). Over the duration of the experiment, Azoxystrobin could be degrading, leading to a lower effective concentration and variable results.

  • Recommended Action:

    • Verify pH: Always measure the pH of your final solution after all components have been added.

    • Use Buffers: Employ a suitable buffer system (e.g., phosphate or citrate buffers) to maintain a stable pH in the optimal range (ideally pH 5-7).

    • Prepare Fresh Solutions: For long-duration experiments, consider preparing fresh stock solutions of Azoxystrobin and adding them to the experimental system at required intervals to minimize the impact of degradation.

Issue: Low recovery of Azoxystrobin during analytical quantification from aqueous samples.
  • Possible Cause: If the aqueous samples were stored for any length of time at room temperature or above with an alkaline pH, significant degradation to Azoxystrobin acid could have occurred.

  • Recommended Action:

    • Prompt Analysis: Analyze samples as quickly as possible after collection.

    • Control Storage pH: If immediate analysis is not possible, check if acidifying the sample (e.g., to pH 4-5) is compatible with your analytical method. This can significantly slow hydrolysis during storage.

    • Refrigerate/Freeze: Store samples at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to reduce the rate of chemical degradation.

Experimental Protocols

Protocol 1: General Method for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general procedure to determine the half-life of Azoxystrobin in aqueous solutions at different pH values.

cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Calculation A Prepare sterile buffer solutions (e.g., pH 4, 7, 9) C Spike buffers with stock solution to final concentration (e.g., 1-10 ppm) A->C B Prepare Azoxystrobin stock in a suitable solvent (e.g., Acetonitrile) B->C D Incubate solutions in the dark at a constant temperature (e.g., 25°C) C->D E Withdraw aliquots at defined intervals (t=0, 1, 3, 7, 14, 30... days) D->E F Analyze Azoxystrobin concentration in each aliquot via HPLC or LC-MS/MS E->F G Plot concentration vs. time F->G H Calculate degradation rate (k) and half-life (DT₅₀) using first-order kinetics G->H

Caption: Experimental workflow for hydrolytic stability testing.

Methodology:

  • Preparation of Buffered Solutions: Prepare sterile aqueous buffer solutions at the target pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Fortification: Add a small volume of a concentrated Azoxystrobin stock solution (prepared in a water-miscible solvent like acetonitrile to aid dissolution) to each buffered solution to achieve the desired final concentration. The volume of organic solvent should be minimal (e.g., <1% v/v).

  • Incubation: Store the solutions in sealed, sterile containers in the dark at a constant, controlled temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 7, 14, 30, 60, and 90 days), withdraw aliquots from each solution for analysis.

  • Quantification: Analyze the concentration of the parent Azoxystrobin compound in each sample using a validated analytical method, such as RP-HPLC-UV or LC-MS/MS.

  • Data Analysis: Determine the dissipation kinetics. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The half-life (DT₅₀) can be calculated using the formula: DT₅₀ = ln(2) / k, where 'k' is the degradation rate constant (the negative of the slope of the regression line).

Protocol 2: Quantification of Azoxystrobin by Reverse-Phase HPLC-UV

This is a representative method for the quantification of Azoxystrobin. The exact parameters may require optimization for your specific instrument and samples.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10][11]

  • Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).[10][11]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm.[10][11]

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of an Azoxystrobin analytical standard and transfer to a 50 mL volumetric flask.[10]

    • Add a diluent (e.g., the mobile phase) and sonicate to dissolve, then dilute to volume. This creates a 1000 µg/mL primary stock.[10]

    • Perform serial dilutions from the primary stock using the diluent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Extract Azoxystrobin from the sample matrix using an appropriate method (e.g., QuEChERS for plant/soil, liquid-liquid extraction for water).[12][13]

    • Ensure the final sample is dissolved in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Analysis:

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the prepared samples.

    • Quantify the Azoxystrobin concentration in the samples by comparing their peak areas to the calibration curve.

References

Addressing cross-reactivity in immunoassays for azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azoxystrobin immunoassays. The following sections address common issues related to cross-reactivity and provide detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an azoxystrobin immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay, which are designed to specifically bind to azoxystrobin, also bind to other structurally similar molecules. This can lead to inaccurate quantification of azoxystrobin, often resulting in false-positive results or an overestimation of the analyte concentration.[1]

Q2: Which compounds are known to cross-react with azoxystrobin immunoassays?

A2: Cross-reactivity is highly dependent on the specificity of the antibody used in the assay. Some polyclonal antibodies have shown low cross-reactivity with other strobilurin fungicides and some pesticides. For instance, one study reported a maximum cross-reactivity of 5.7% with other pesticides.[2] Highly specific monoclonal antibody-based ELISAs have been developed that show no cross-reactivity to other strobilurin analogues.[3] It is crucial to evaluate the cross-reactivity of the specific immunoassay being used with compounds that are structurally related to azoxystrobin, including other strobilurin fungicides, their metabolites, and other pesticides that may be present in the samples.

Q3: What are the common causes of matrix effects in azoxystrobin immunoassays?

A3: Matrix effects are caused by components in the sample matrix (e.g., soil, water, crop extracts) that interfere with the antibody-antigen binding.[1] For azoxystrobin immunoassays in agricultural and environmental samples, common sources of matrix effects include organic matter, lipids, pigments, and other co-extracted substances. These interferences can be minimized through proper sample preparation, such as extraction with a suitable solvent like methanol followed by dilution.[2][3]

Q4: How can I determine if my azoxystrobin immunoassay is experiencing cross-reactivity or matrix effects?

A4: To identify potential cross-reactivity, it is recommended to test the assay's response to a panel of structurally related compounds, including other strobilurin fungicides and known metabolites of azoxystrobin. To assess matrix effects, a spike and recovery experiment is often performed. A known amount of azoxystrobin is added (spiked) into a sample matrix extract and a clean solvent. The recovery of the spiked analyte is then calculated. A recovery rate significantly different from 100% suggests the presence of matrix effects.

Troubleshooting Guides

Issue 1: High Background or False-Positive Results

High background or false-positive results can be a significant issue in immunoassays, potentially stemming from cross-reactivity or non-specific binding.

Troubleshooting_High_Background start Start: High Background or False-Positive Signal check_cross_reactivity 1. Assess Potential Cross-Reactivity start->check_cross_reactivity structurally_related Test with structurally similar compounds (other strobilurins, metabolites). check_cross_reactivity->structurally_related is_cross_reactivity Significant signal from related compounds? structurally_related->is_cross_reactivity mitigate_cross_reactivity 2. Mitigate Cross-Reactivity is_cross_reactivity->mitigate_cross_reactivity Yes no_cross_reactivity Cross-reactivity is not the primary issue. is_cross_reactivity->no_cross_reactivity No select_specific_antibody Use a more specific monoclonal antibody if available. mitigate_cross_reactivity->select_specific_antibody sample_cleanup Implement a sample cleanup step (e.g., SPE). select_specific_antibody->sample_cleanup end End: Problem Resolved sample_cleanup->end check_matrix_effects 3. Evaluate Matrix Effects no_cross_reactivity->check_matrix_effects spike_recovery Perform spike and recovery experiment. check_matrix_effects->spike_recovery is_matrix_effect Recovery outside of acceptable range (e.g., 80-120%)? spike_recovery->is_matrix_effect mitigate_matrix_effects 4. Mitigate Matrix Effects is_matrix_effect->mitigate_matrix_effects Yes no_matrix_effect Matrix effect is not the primary issue. is_matrix_effect->no_matrix_effect No optimize_dilution Optimize sample dilution factor. mitigate_matrix_effects->optimize_dilution matrix_matched_calibrators Use matrix-matched calibrators. optimize_dilution->matrix_matched_calibrators matrix_matched_calibrators->end review_protocol 5. Review Assay Protocol no_matrix_effect->review_protocol check_reagents Check for contaminated reagents or buffers. review_protocol->check_reagents check_washing Ensure adequate washing steps. check_reagents->check_washing check_blocking Verify effectiveness of blocking buffer. check_washing->check_blocking check_blocking->end

Caption: Troubleshooting workflow for high background or false-positive signals.

Data Presentation

Table 1: Cross-Reactivity of a Polyclonal Antibody-Based Azoxystrobin Immunoassay
CompoundCross-Reactivity (%)
Azoxystrobin100
Trifloxystrobin5.7
Diclofop4.0
Pyraclostrobin3.4
2,4-DB2.8
2,4-D1.5

Note: Data is illustrative and based on a specific polyclonal antibody. Cross-reactivity profiles will vary between different antibodies.

Table 2: Performance Characteristics of Different Azoxystrobin Immunoassay Formats
Assay FormatIC50 (pg/mL)Limit of Detection (LOD) (pg/mL)
ELISA3063
Fluorescence Polarization (FP)25246
Time-Resolved Fluorescence (TR-FIA)24428

Source: Development and Comparison of Three Diagnostic Immunoassay Formats for the Detection of Azoxystrobin.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Azoxystrobin Analysis in Agricultural Products

This protocol is adapted from a method for a direct competitive ELISA (dc-ELISA) for azoxystrobin in agricultural products.[3]

Materials:

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Homogenization: Weigh 10 g of the homogenized agricultural sample (e.g., cucumber, tomato, apple) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Vortexing: Vortex vigorously for 5 minutes to ensure thorough extraction of azoxystrobin.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution: Carefully collect the supernatant (methanol extract). Dilute the extract with deionized water to achieve a final methanol concentration of 10%. For example, take 1 mL of the supernatant and add 9 mL of deionized water.

  • Filtration: Filter the diluted extract through a 0.45 µm syringe filter.

  • Analysis: The filtered extract is now ready for analysis with the azoxystrobin ELISA kit.

Protocol 2: Direct Competitive ELISA (dc-ELISA) for Azoxystrobin

This is a general procedure for a direct competitive ELISA. Specific incubation times, concentrations, and reagents will depend on the particular ELISA kit being used. Always refer to the manufacturer's instructions.

dc_ELISA_Workflow start Start add_antibody 1. Add anti-azoxystrobin antibody to wells start->add_antibody add_sample_conjugate 2. Add standards/samples and azoxystrobin-enzyme conjugate add_antibody->add_sample_conjugate incubation1 3. Incubate to allow competition add_sample_conjugate->incubation1 wash1 4. Wash wells to remove unbound reagents incubation1->wash1 add_substrate 5. Add substrate wash1->add_substrate incubation2 6. Incubate for color development add_substrate->incubation2 add_stop_solution 7. Add stop solution incubation2->add_stop_solution read_absorbance 8. Read absorbance at specified wavelength add_stop_solution->read_absorbance end End read_absorbance->end

Caption: General workflow for a direct competitive ELISA.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.

  • Antibody Coating (if not pre-coated): If the microplate wells are not pre-coated, add the capture antibody solution to each well and incubate as specified.

  • Addition of Reagents: Add the azoxystrobin antibody solution, followed by the standards or prepared samples, and the azoxystrobin-enzyme conjugate to the appropriate wells.

  • Incubation: Incubate the plate for the specified time to allow for the competitive binding reaction to occur.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Color Development: Incubate the plate for the specified time to allow for color development. The intensity of the color is inversely proportional to the amount of azoxystrobin in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the recommended wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of azoxystrobin in the samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors used during sample preparation.

References

Optimizing spray application parameters for uniform (Z)-Azoxystrobin coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving uniform coverage of (Z)-Azoxystrobin in experimental settings. Accurate and consistent application is critical for reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the spray application of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Uneven Coverage (Streaking or Patchiness) - Improper nozzle selection- Incorrect boom height- Inconsistent travel speed- Clogged nozzles- Inadequate spray volume- Select nozzles that produce a medium droplet size for a balance of coverage and drift control.[1]- Maintain a boom height that allows for 30-50% overlap between nozzle patterns. A general rule is a 1:1 ratio of nozzle spacing to boom height.[2]- Ensure a constant and appropriate travel speed; faster speeds can reduce coverage.[3]- Regularly inspect and clean all nozzles and filters before and during application.[4]- Increase the spray volume (gallons per acre or liters per hectare) to ensure thorough coverage, especially in dense canopies.[3][5]
Spray Drift (Off-Target Deposition) - Small droplet size- High spray pressure- High boom height- Windy conditions- High temperatures and low humidity- Use nozzles that produce coarser droplets, such as air-induction nozzles, to minimize drift.[1]- Operate within the recommended pressure range for the selected nozzle; higher pressures create finer droplets.[1][2]- Lower the boom as much as possible while maintaining uniform coverage.[3]- Avoid spraying in wind speeds exceeding 10-12 mph.- Spray during cooler parts of the day when humidity is higher to reduce evaporation.[6][7]
Poor Canopy Penetration - Coarse droplet size- Low spray volume- Inappropriate nozzle type- Use nozzles that produce medium-sized droplets to penetrate dense foliage.[1]- Increase spray volume to ensure droplets reach the lower canopy.[5]- Consider using twin-fan or cone nozzles for better canopy penetration.
Foaming in Spray Tank - Agitation issues- Certain adjuvant properties- Use an anti-foaming agent or select adjuvants with anti-foam properties.[8][9]
Clogged Nozzles - Incompatible tank mix- Poor quality water- Inadequate filtration- Conduct a jar test to ensure compatibility of all tank mix components.- Use clean water and appropriate screens and filters on the sprayer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: For most applications of systemic fungicides like azoxystrobin, a medium droplet size (200-400 microns) is recommended. This provides a balance between good coverage and reduced potential for spray drift.[1] Finer droplets can provide better coverage but are more susceptible to drift, while very coarse droplets may not provide adequate coverage.[1][5]

Q2: How do I select the right nozzle for my experiment?

A2: Nozzle selection depends on the target, desired droplet size, and operating pressure.[2] Extended-range flat-fan nozzles are versatile and provide good distribution over a range of pressures.[2] For enhanced coverage and canopy penetration, twin-fan or hollow-cone nozzles can be effective.[10] Air-induction nozzles are excellent for minimizing drift. Always consult the manufacturer's charts for your specific nozzle to determine the droplet size at your intended operating pressure.[1]

Q3: What is the recommended spray pressure?

A3: The optimal pressure is dependent on the nozzle type and desired droplet size. A typical range for many applications is 30 to 60 psi.[2] Increasing pressure will generally decrease droplet size, which can improve coverage but also increases the risk of drift.[1][2] It is crucial to operate within the manufacturer's recommended pressure range for the chosen nozzle.[1]

Q4: How does spray volume affect coverage?

A4: Higher spray volumes generally result in better coverage.[3][5] For foliar applications with ground equipment, a common recommendation is 15 to 20 gallons per acre.[5] Insufficient spray volume can lead to patchy coverage and reduced efficacy.

Q5: Should I use an adjuvant with this compound?

A5: Yes, adjuvants can significantly improve the performance of your spray application.[8][9] Different types of adjuvants offer various benefits:

  • Surfactants: Reduce the surface tension of spray droplets, leading to better spreading on the leaf surface.

  • Oils (Mineral or Vegetable): Can enhance penetration of the active ingredient through the plant cuticle.[9]

  • Drift Retardants: Increase the viscosity of the spray solution to produce larger droplets and reduce drift.[8][9]

A study on adjuvants mixed with azoxystrobin found that all tested adjuvants improved spray quality by creating more uniform droplet sizes and reducing the percentage of small, drift-prone droplets.[8][11]

Q6: How do environmental conditions impact my spray application?

A6: Environmental conditions play a critical role in the success of a spray application.

  • Wind: Wind is a major cause of spray drift. It is best to spray in low wind conditions.[6]

  • Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate more quickly, reducing their size and increasing the potential for drift.[6][7] Applying in cooler, more humid conditions is preferable.

Experimental Protocols & Data

Protocol for Evaluating Spray Coverage

A common method for assessing spray coverage involves the use of water-sensitive paper.

  • Placement of Collectors: Place water-sensitive paper cards at various locations and orientations within the target canopy (e.g., upper, middle, lower canopy; top and underside of leaves).[12][13]

  • Spray Application: Prepare the this compound solution and apply it using the desired sprayer setup (nozzle type, pressure, speed, etc.).

  • Collection and Analysis: After the spray has dried, carefully collect the water-sensitive cards.

  • Coverage Assessment: Analyze the cards to determine the percentage of the area covered by spray droplets and the number of droplets per unit area. This can be done visually or with image analysis software.[13][14]

  • Optimization: Adjust spray parameters as needed based on the coverage assessment and repeat the process until uniform coverage is achieved.

Data Tables

Table 1: Nozzle Types and General Characteristics

Nozzle TypeTypical Droplet SizeBest ForConsiderations
Extended-Range Flat-Fan Fine to CoarseGeneral use, good distribution[2]Droplet size is very dependent on pressure.
Twin-Fan MediumDense canopies, improved coverageMay require higher spray volumes.
Hollow-Cone Fine to MediumFungicide applications requiring thorough coverage[10]Can produce more fine, drift-prone droplets.[15]
Air-Induction Coarse to Very CoarseMinimizing drift, systemic productsMay not provide as thorough coverage as finer sprays.

Table 2: Effect of Adjuvants on this compound Spray Solution Properties

Adjuvant TypeEffect on pHEffect on Droplet EvaporationEffect on Droplet Uniformity
Silicone ReducedMay increaseImproved[8][11]
Propionic Acid + Soy Lecithin ReducedReducedImproved[8][11]
Sodium Lauryl Ether Sulfate No significant changeReducedImproved[8][11]
Orange Essential Oil No significant changeReducedImproved[8][11]

Visualizations

Experimental_Workflow_for_Spray_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_outcome Outcome A Define Target (e.g., specific leaf area) B Select Initial Parameters (Nozzle, Pressure, Volume) A->B C Place Water-Sensitive Paper in Canopy B->C D Perform Spray Application of this compound C->D E Collect Water-Sensitive Paper D->E F Analyze Coverage (% area, droplets/cm²) E->F G Is Coverage Uniform? F->G H Refine Parameters (e.g., change pressure, nozzle) G->H No I Protocol Optimized G->I Yes H->B

Caption: Workflow for optimizing spray application parameters.

Troubleshooting_Logic Start Problem: Non-Uniform Coverage Q1 Is there streaking in the spray pattern? Start->Q1 A1_Yes Check for clogged nozzles and incorrect boom height. Q1->A1_Yes Yes Q2 Is coverage generally patchy or sparse? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase spray volume (GPA/LHa) and/or slow travel speed. Q2->A2_Yes Yes Q3 Is there significant off-target drift? Q2->Q3 No A2_Yes->Q3 A3_Yes Use drift-reducing nozzles, lower pressure, and avoid windy conditions. Q3->A3_Yes Yes End Coverage Optimized Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting uneven spray coverage.

References

Technical Support Center: Biocatalytic Synthesis of (Z)-Azoxystrobin for Improved Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the biocatalytic synthesis of (Z)-Azoxystrobin. Our focus is on enhancing the purity of the (Z)-isomer through enzymatic processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the biocatalytic synthesis or stereoselective conversion to this compound.

ProblemPotential CauseSuggested Solution
Low Yield of this compound Suboptimal enzyme activity due to incorrect pH or temperature.Verify and adjust the pH and temperature of the reaction mixture to the optimal range for the specific enzyme used (e.g., pH 7.5, 30°C for Azo-Isomerase 1).
Enzyme inhibition by substrate or product.Implement a fed-batch system for the substrate to maintain a low concentration. Consider in-situ product removal to prevent feedback inhibition.
Poor cofactor regeneration (if using a reductase).Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is functioning efficiently. Increase the concentration of the regeneration enzyme or substrate if necessary.
Low Stereoselectivity (High contamination with (E)-Azoxystrobin) Incorrect enzyme selection.Screen different classes of enzymes known for stereoselective transformations, such as isomerases or specific hydrolases, to identify one with high selectivity for the (Z)-isomer.
Racemization of the product.Lower the reaction temperature to reduce the rate of spontaneous racemization. Investigate the effect of the solvent system on product stability.
Non-specific binding or reaction.Modify the enzyme's active site through directed evolution or protein engineering to enhance its stereospecificity for the desired substrate and formation of the (Z)-isomer.
Enzyme Deactivation Presence of denaturing agents or proteases in the reaction medium.Purify the enzyme to remove any contaminating proteases. Add stabilizing agents such as glycerol or BSA to the reaction buffer.
Harsh reaction conditions (e.g., extreme pH, high temperature, organic solvents).Immobilize the enzyme on a solid support to improve its stability under operational conditions. Optimize the reaction parameters to be within the enzyme's tolerance limits.
Difficulties in Product Purification Similar physicochemical properties of (E) and (Z) isomers.Employ chiral chromatography (e.g., HPLC with a chiral column) for effective separation of the isomers.
Presence of unreacted substrate and byproducts.Optimize the reaction time to maximize conversion. Use extraction and crystallization techniques to remove impurities before the final chiral separation step.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using a biocatalytic approach for synthesizing this compound over traditional chemical methods?

Biocatalytic methods offer several key advantages:

  • High Stereoselectivity: Enzymes can catalyze reactions with high precision, leading to the preferential formation of the desired (Z)-isomer and thus higher product purity.

  • Mild Reaction Conditions: Biocatalytic reactions are typically conducted under mild conditions of temperature, pressure, and pH, which reduces energy consumption and the formation of degradation byproducts.

  • Environmental Sustainability: This approach is more environmentally friendly as it avoids the use of harsh chemicals and hazardous reagents often employed in traditional organic synthesis.

2. Which classes of enzymes are most promising for the stereoselective synthesis of this compound?

While research is ongoing, promising enzyme classes include:

  • Isomerases: These enzymes can directly catalyze the conversion of the thermodynamically more stable (E)-isomer to the (Z)-isomer.

  • Hydrolases (e.g., Lipases, Esterases): These can be used for the kinetic resolution of a racemic mixture of a precursor, selectively reacting with one enantiomer to allow for the separation and subsequent conversion to this compound.

  • Reductases: Certain reductases may stereoselectively reduce a precursor molecule to an intermediate that preferentially forms the (Z)-isomer in a subsequent step.

3. How can I monitor the progress and stereoselectivity of the biocatalytic reaction?

The most effective method is Chiral High-Performance Liquid Chromatography (HPLC) . An HPLC system equipped with a chiral column can separate and quantify both the (E) and (Z) isomers of Azoxystrobin, allowing you to determine the enantiomeric excess and the overall reaction conversion over time.

4. What are the critical parameters to optimize for a successful biocatalytic synthesis of this compound?

Key parameters to optimize include:

  • Enzyme Concentration: Higher enzyme concentration can increase the reaction rate but also the cost.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition.

  • pH and Temperature: These must be optimized for the specific enzyme's activity and stability.

  • Cofactor Concentration and Regeneration (if applicable): Crucial for the efficiency of oxidoreductases.

  • Solvent System: The choice of buffer and any co-solvents can significantly impact enzyme activity and stability.

5. Is enzyme immobilization beneficial for this process?

Yes, enzyme immobilization can be highly advantageous. It allows for:

  • Easier enzyme recovery and reuse , which reduces the overall cost of the process.

  • Enhanced enzyme stability under operational conditions.

  • Continuous process operation in a packed-bed reactor, which can improve productivity.

Experimental Protocols

Protocol 1: Enzymatic Isomerization of (E)-Azoxystrobin to this compound

This protocol describes a general procedure for the enzymatic conversion of the (E)-isomer to the (Z)-isomer using a hypothetical isomerase.

Materials:

  • (E)-Azoxystrobin

  • Recombinant Azo-Isomerase 1 (lyophilized powder)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Chiral HPLC system

Procedure:

  • Prepare a 100 mM stock solution of (E)-Azoxystrobin in DMSO.

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5).

  • Add the (E)-Azoxystrobin stock solution to the reaction buffer to a final concentration of 10 mM.

  • Initiate the reaction by adding 1 mg/mL of lyophilized Azo-Isomerase 1.

  • Incubate the reaction at 30°C with gentle agitation (150 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquots by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and analyze by chiral HPLC to determine the concentrations of (E)- and this compound.

Protocol 2: Purification of this compound using Chiral HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector (detection at 254 nm)

  • Chiral column (e.g., Chiralcel OD-H or equivalent)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

  • Dissolve the crude product containing the mixture of (E)- and this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Inject the sample onto the chiral column.

  • Monitor the elution profile at 254 nm. The two isomers should elute as distinct peaks.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Visualizations

Biocatalytic_Workflow cluster_preparation Reaction Setup cluster_reaction Biocatalytic Conversion cluster_analysis Analysis & Purification E_Azo (E)-Azoxystrobin (Substrate) Reaction Enzymatic Isomerization E_Azo->Reaction Enzyme Azo-Isomerase 1 (Biocatalyst) Enzyme->Reaction Buffer Reaction Buffer (pH, Temp) Buffer->Reaction Mixture Mixture of (E) & (Z) Isomers Reaction->Mixture HPLC Chiral HPLC Separation Mixture->HPLC Z_Azo This compound (Pure Product) HPLC->Z_Azo E_Azo_waste (E)-Azoxystrobin (Byproduct) HPLC->E_Azo_waste

Caption: Experimental workflow for the biocatalytic synthesis and purification of this compound.

Signaling_Pathway E_Azo (E)-Azoxystrobin ES_Complex Enzyme-Substrate Complex E_Azo->ES_Complex Binding ActiveSite Enzyme Active Site (Azo-Isomerase 1) TransitionState Transition State ES_Complex->TransitionState Isomerization EP_Complex Enzyme-Product Complex TransitionState->EP_Complex Z_Azo This compound EP_Complex->Z_Azo Release Enzyme_Free Free Enzyme EP_Complex->Enzyme_Free Release

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Azoxystrobin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists, the robust validation of analytical methods is paramount to ensure data quality and reliability. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of azoxystrobin residues with alternative analytical techniques, supported by experimental data.

GC-MS Method Performance

A validated GC-MS method offers a reliable and sensitive approach for the quantification of azoxystrobin in various agricultural matrices. The performance of this method is characterized by several key validation parameters, which are summarized in the table below.

Validation ParameterGC-MS Performance
Linearity (Correlation Coefficient) > 0.99[1]
Limit of Detection (LOD) 0.003 - 0.01 mg/kg[1][2][3]
Limit of Quantitation (LOQ) 0.01 - 0.05 mg/kg[1][2][3]
Accuracy (Recovery) 76.29% - 106%[1][2][4][5]
Precision (Relative Standard Deviation, RSD) < 21.5%[1][2]

Comparison with Alternative Methods

While GC-MS is a powerful tool, other techniques are also employed for azoxystrobin residue analysis. The following table compares the GC-MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

FeatureGC-MSHPLC-UVLC-MS/MS
Selectivity High (with SIM mode)ModerateVery High
Sensitivity GoodModerateVery High[6]
LOD 0.003 - 0.01 mg/kg[1][2][3]~0.1 mg/kg[7]0.001 - 0.011 mg/kg[8]
LOQ 0.01 - 0.05 mg/kg[1][2][3]Not always reported0.002 - 0.030 mg/kg[8]
Sample Derivatization Not typically requiredNot requiredNot required
Matrix Effects Can be significant[2]Can be significantCan be significant but manageable with advanced techniques
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the typical experimental protocols for the GC-MS analysis of azoxystrobin.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[2]

  • Homogenization: A representative sample (e.g., 10 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and 10 mL of acetonitrile is added. The tube is vigorously shaken for 1 minute.

  • Salting Out: A salt mixture, typically containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, is added to induce phase separation.[2]

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Extract: The mixture is centrifuged, and the supernatant is collected for GC-MS analysis.

GC-MS Analysis

The final extract is analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[2]

    • Injector: Splitless injection is typically employed to enhance sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 280°C).[2]

    • Carrier Gas: Helium is the most common carrier gas.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for enhanced selectivity and sensitivity by monitoring specific ions characteristic of azoxystrobin.[1][2]

    • Selected Ions (m/z): Commonly monitored ions for azoxystrobin include 344, 372, 388, and 403.[1][2]

Visualizing the Workflow and Comparisons

To further clarify the experimental process and performance comparisons, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4, NaCl Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GC_Injection GC_Injection Final_Extract->GC_Injection Separation Separation GC_Injection->Separation Detection_MS Detection_MS Separation->Detection_MS Data_Analysis Data_Analysis Detection_MS->Data_Analysis

Caption: Experimental workflow for azoxystrobin residue analysis using GC-MS.

Performance_Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS GCMS_LOD LOD 0.003-0.01 mg/kg HPLCUV_LOD LOD ~0.1 mg/kg GCMS_LOQ LOQ 0.01-0.05 mg/kg GCMS_Recovery Recovery 76-106% LCMSMS_LOD LOD 0.001-0.011 mg/kg HPLCUV_LOQ LOQ Not always reported HPLCUV_Recovery Recovery 81-107% LCMSMS_LOQ LOQ 0.002-0.030 mg/kg LCMSMS_Recovery Recovery 82-106%

Caption: Comparison of key performance parameters for different analytical methods.

References

A Comparative Guide to the Efficacy of (Z)-Azoxystrobin and Other Quinone outside Inhibitor (QoI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Z)-Azoxystrobin against other prominent Quinone outside Inhibitor (QoI) fungicides. The information presented is collated from various scientific studies and is intended to assist researchers and professionals in drug development in making informed decisions.

Introduction to QoI Fungicides

Quinone outside Inhibitor (QoI) fungicides, also known as strobilurins, are a critical class of agricultural fungicides inspired by naturally occurring compounds.[1] They are widely used to control a broad spectrum of fungal pathogens across numerous crops.[1] Their mode of action is highly specific: they inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking ATP synthesis in fungi.[2][3] This specific mode of action, however, also makes them prone to the development of resistance in fungal populations.[4]

This compound was one of the first synthetic strobilurins to be commercialized and remains a leading fungicide globally.[1] This guide compares its performance with other key QoI fungicides, namely pyraclostrobin and trifloxystrobin, based on available experimental data.

Data Presentation: In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) values of this compound and other QoI fungicides against various plant pathogens. Lower EC50 values indicate higher antifungal activity.

Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of QoI fungicides against various fungal pathogens.

FungicideCercospora zeae-maydis (Gray Leaf Spot of Maize)[5]Ascochyta rabiei (Ascochyta Blight of Chickpea)[6]
This compound 0.018 (mean)0.0272 (mean)
Pyraclostrobin 0.0010 (mean)0.0023 (mean)
Trifloxystrobin 0.0023 (mean)Not Reported

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Data Presentation: In Vivo Field Efficacy

Field trials provide a more practical measure of a fungicide's performance under real-world conditions. The table below presents data on the disease control efficacy of various QoI fungicides from field experiments.

Table 2: Comparative field efficacy (% disease control) of QoI fungicides against Asian Soybean Rust (Phakopsora pachyrhizi). [7]

FungicideDisease Severity (%)Disease Control (%)
Untreated Control75.00-
This compound 63.115.8
Pyraclostrobin 63.415.4
Picoxystrobin 34.454.1
Trifloxystrobin 22.669.7

Data from a 2016/17 growing season field trial.[7]

Table 3: Comparative field efficacy of strobilurin fungicides against Cercospora leaf spot of sugar beet. [8]

FungicideEfficacy Description
This compound Modest to poor control
Kresoxim-methyl Poor disease control
Pyraclostrobin Efficient control (second to trifloxystrobin)
Trifloxystrobin Most efficient strobilurin fungicide

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for evaluating fungicide efficacy.

In Vitro Efficacy Testing (EC50 Determination)

A common method for determining the EC50 value of a fungicide is the mycelial growth inhibition assay on fungicide-amended agar.

  • Preparation of Fungicide Stock Solutions: Technical-grade fungicides are dissolved in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.[5]

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to achieve a range of desired test concentrations.[5]

  • Preparation of Fungicide-Amended Media: The fungicide dilutions are added to a molten agar medium (e.g., potato dextrose agar - PDA) at a specific temperature (e.g., 55°C) to achieve the final test concentrations.[5] The amended media is then poured into petri dishes.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a fungal culture, is placed at the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: The inoculated plates are incubated at a specific temperature and for a set duration, depending on the fungal species.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of EC50: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

In Vivo Efficacy Testing (Field Trials)

Field trials are essential for evaluating fungicide performance under natural environmental conditions and disease pressure.

  • Experimental Design: A randomized complete block design is often used with multiple replications for each treatment.[7]

  • Plot Establishment: The crop is planted and maintained according to standard agricultural practices.

  • Fungicide Application: Fungicides are applied at specified rates and timings, often using a calibrated sprayer to ensure uniform coverage.[7] Applications can be preventive (before disease onset) or curative (after initial symptoms appear).

  • Disease Assessment: Disease severity is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).[7]

  • Data Analysis: The Area Under the Disease Progress Curve (AUDPC) is often calculated to provide a quantitative measure of disease development over time. Disease control efficacy is calculated relative to the untreated control plots.[7]

  • Yield Assessment: At the end of the growing season, crop yield is measured to determine the economic benefit of the fungicide treatment.

Mandatory Visualizations

Signaling Pathway of QoI Fungicides

QoI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_result Cellular Impact Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Production ATP Production (Energy) Fungal_Growth Fungal Growth & Spore Germination Complex_III->Fungal_Growth Inhibition of Respiration Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP_Production Generates Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- QoI_Fungicide This compound & other QoI Fungicides QoI_Fungicide->Complex_III Binds to Qo site ATP_Production->Fungal_Growth Fuels

Caption: Mode of action of QoI fungicides at the cytochrome bc1 complex.

Experimental Workflow for Fungicide Efficacy Evaluation

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Prepare Fungicide Stock Solutions A2 Create Serial Dilutions A1->A2 A3 Prepare Fungicide- Amended Media A2->A3 A4 Inoculate with Fungal Pathogen A3->A4 A5 Incubate under Controlled Conditions A4->A5 A6 Measure Mycelial Growth A5->A6 A7 Calculate EC50 Value A6->A7 B6 Analyze Data (% Control, Yield Impact) B1 Establish Field Plots (Randomized Design) B2 Apply Fungicide Treatments at Specified Timings B1->B2 B3 Natural or Artificial Inoculation B2->B3 B4 Assess Disease Severity Over Time B3->B4 B5 Harvest and Measure Yield B4->B5 B5->B6

Caption: General workflow for in vitro and in vivo fungicide efficacy testing.

References

A Comparative Analysis of the Environmental Persistence of Azoxystrobin's Geometric Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the E and Z isomers of the broad-spectrum fungicide, azoxystrobin, reveals significant differences in their environmental persistence, primarily driven by photochemical transformation. This guide provides a comparative study of the stability and degradation of these isomers in soil and water, supported by experimental data and standardized testing protocols.

Azoxystrobin, a widely used fungicide in modern agriculture, exists predominantly as the biologically active E-isomer.[1] However, upon exposure to sunlight, the E-isomer can undergo photoisomerization to form its Z-isomer.[2][3][4] This conversion has significant implications for the overall environmental fate and persistence of azoxystrobin, as the two isomers exhibit different degradation characteristics.

Comparative Persistence in Soil and Water

The environmental persistence of a pesticide is a critical factor in assessing its potential for long-term environmental impact. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric used in this assessment.

Persistence in Soil

The E-isomer of azoxystrobin is known to be persistent in soil, with its degradation rate being influenced by factors such as soil type, temperature, and microbial activity.[5][6] In laboratory incubation studies using Andisol soil, the degradation of the E-isomer followed first-order kinetics.[5] Temperature was found to have a significant influence on the degradation rate, with a greater percentage of the applied azoxystrobin degrading at higher temperatures.[5] In sterile soil, no significant degradation was observed, indicating that microbial breakdown is a key dissipation pathway.[5]

While the formation of the Z-isomer from the E-isomer through photolysis on soil surfaces is expected, comprehensive data on the independent degradation kinetics and half-life of the Z-isomer in soil are limited in the reviewed literature. It is understood that after the initial rapid photoisomerization, a slower degradation of the Z-isomer occurs.[7]

Isomer Soil Type Conditions Half-life (DT50) in Days Reference
E-isomerAndisol5°C, laboratory incubation108.3[5]
E-isomerAndisol20°C, laboratory incubation94.9[5]
E-isomerAndisol35°C, laboratory incubation78.8[5]
E-isomerVariousField conditions~14[7]
Z-isomer--Data not available-
Persistence in Water

In aquatic environments, the persistence of azoxystrobin is influenced by pH, temperature, and sunlight. The E-isomer is relatively stable to hydrolysis at neutral and acidic pH, but degradation is faster under alkaline conditions.[8][9][10] One study reported half-life values for the E-isomer in water ranging from 143 to 158 days, with the fastest degradation occurring at pH 9.[8][9]

Photodegradation is a major dissipation pathway for azoxystrobin in water.[4] This process involves the photoisomerization of the E-isomer to the Z-isomer.[4] The Z-isomer is formed rapidly upon irradiation of the E-isomer in aqueous solutions. Following its formation, the Z-isomer can also undergo further degradation.[7]

Isomer Water Type pH Conditions Half-life (DT50) in Days Reference
E-isomer-4Laboratory incubation158.4[9]
E-isomer-7Laboratory incubation158.0[9]
E-isomer-9Laboratory incubation143.2[8][9]
E-isomer-9-12.1[10]
Z-isomer---Data not available-

Experimental Protocols

The determination of the environmental persistence of azoxystrobin isomers relies on standardized and rigorous experimental protocols. These studies are typically conducted following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Soil Biodegradation Study Protocol

A typical laboratory soil biodegradation study for a pesticide like azoxystrobin involves the following steps:

  • Soil Selection and Preparation: A representative agricultural soil is collected, sieved to remove large debris, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance (E-isomer, Z-isomer, or a mixture) is applied to the soil at a concentration relevant to its agricultural use. For radiolabeled studies, a 14C-labeled test substance is often used to trace its fate.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a specified period. Aerobic conditions are typically maintained.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The dissipation of the test substance over time is plotted, and the half-life (DT50) is calculated assuming first-order kinetics.

Water Photodegradation Study Protocol

To assess the photodegradation of azoxystrobin isomers in water, the following experimental setup is commonly used:

  • Solution Preparation: A solution of the test substance is prepared in a buffered aqueous solution at a relevant concentration.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp. Control samples are kept in the dark to assess abiotic hydrolysis.

  • Sampling and Analysis: Aliquots of the solution are taken at various time points and analyzed by HPLC-MS/MS to determine the concentrations of the parent isomer and any photoproducts.

  • Quantum Yield and Half-life Calculation: The rate of degradation is used to calculate the quantum yield and the environmental half-life under specific light conditions.

Visualizing Experimental Workflows and Degradation Pathways

To better understand the processes involved in studying and the subsequent environmental fate of azoxystrobin isomers, the following diagrams are provided.

Experimental_Workflow cluster_soil Soil Persistence Study cluster_water Water Photodegradation Study Soil_Collection Soil Collection & Characterization Spiking Spiking with Azoxystrobin Isomers Soil_Collection->Spiking Incubation Controlled Incubation (Dark) Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction Analysis_Soil HPLC-MS/MS Analysis Extraction->Analysis_Soil DT50_Soil DT50 Calculation Analysis_Soil->DT50_Soil Solution_Prep Prepare Aqueous Solution Irradiation Simulated Sunlight Exposure Solution_Prep->Irradiation Dark_Control Dark Control Solution_Prep->Dark_Control Sampling Periodic Sampling Irradiation->Sampling Dark_Control->Sampling Analysis_Water HPLC-MS/MS Analysis Sampling->Analysis_Water DT50_Water DT50 & Quantum Yield Calculation Analysis_Water->DT50_Water Degradation_Pathway Azoxystrobin_E Azoxystrobin (E-isomer) Azoxystrobin_Z Azoxystrobin (Z-isomer) Azoxystrobin_E->Azoxystrobin_Z Photoisomerization (Sunlight) Photodegradation_Products Photodegradation Products Azoxystrobin_E->Photodegradation_Products Photodegradation Biodegradation_Products Biodegradation Products (e.g., Azoxystrobin Acid) Azoxystrobin_E->Biodegradation_Products Microbial Degradation (Soil/Water) Azoxystrobin_Z->Azoxystrobin_E Photoisomerization (Sunlight) Azoxystrobin_Z->Photodegradation_Products Photodegradation Mineralization Mineralization (CO2) Biodegradation_Products->Mineralization

References

Comparative Genomics of Azoxystrobin-Sensitive and -Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of fungicide resistance is paramount for developing sustainable disease management strategies and novel antifungal compounds. This guide provides a comparative analysis of azoxystrobin-sensitive and -resistant fungal strains, focusing on the genomic differences, key molecular mechanisms, and the experimental protocols used to identify them.

Azoxystrobin, a quinone outside inhibitor (QoI) fungicide, targets the mitochondrial cytochrome b (cyt b) protein, disrupting the fungal respiratory chain. However, the emergence of resistance poses a significant challenge in agriculture and clinical settings. Comparative genomic studies have been instrumental in elucidating the mechanisms by which fungi overcome the inhibitory effects of azoxystrobin.

Key Genomic Determinants of Azoxystrobin Resistance

The primary mechanism of resistance to azoxystrobin is the alteration of the target site, the cyt b gene. However, other mechanisms, such as the activation of stress response pathways and increased efflux pump activity, also contribute to the resistance phenotype.

Target Site Mutations in the Cytochrome b (cyt b) Gene

Point mutations in the cyt b gene are the most frequently identified cause of azoxystrobin resistance. These mutations lead to amino acid substitutions that reduce the binding affinity of azoxystrobin to the cytochrome b protein.

  • G143A Substitution: The substitution of glycine (G) with alanine (A) at codon 143 is the most common and significant mutation, conferring a high level of resistance to azoxystrobin across a wide range of fungal species.[1][2][3][4]

  • F129L Substitution: The replacement of phenylalanine (F) with leucine (L) at codon 129 is another frequently observed mutation, typically resulting in a moderate level of resistance.[1][3][4][5]

  • G137R Substitution: A less common mutation involves the substitution of glycine (G) with arginine (R) at position 137, which has also been associated with moderate resistance.[1][3]

Quantitative Data on Azoxystrobin Sensitivity and Resistance

The following tables summarize the effective concentration required to inhibit 50% of growth (EC50) in sensitive and resistant fungal strains, highlighting the impact of specific mutations.

Fungal SpeciesStrain TypeMutation in cyt bEC50 (µg/mL) for AzoxystrobinReference
Penicillium digitatumSensitiveWild-Type0.0250[2]
Penicillium digitatumResistantG143A>12[2]
Colletotrichum acutatumSensitiveWild-Type<1[3]
Colletotrichum acutatumModerately ResistantF129L31.4 - 36.9[3]
Colletotrichum acutatumHighly ResistantG143A>100[3]
Colletotrichum nymphaeaeModerately ResistantF129L2.6 - 7.8[4]
Colletotrichum nymphaeaeHighly ResistantG143A>100[4]
Colletotrichum siamenseHighly ResistantG143A>100[4]
Aspergillus uvarumWild-TypeWild-Type-[5]
Aspergillus uvarumModerately SensitiveS108A, A194V-[5]
Aspergillus uvarumResistantS108A, F129L, A194V-[5]

Signaling Pathways Implicated in Fungicide Tolerance

Beyond target site modification, fungal stress response pathways can be activated to tolerate the effects of fungicides.[6] The High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are key mitogen-activated protein kinase (MAPK) cascades involved in these responses.[7]

Signaling_Pathways cluster_HOG High-Osmolarity Glycerol (HOG) Pathway cluster_CWI Cell Wall Integrity (CWI) Pathway HOG_stimulus Osmotic/Oxidative Stress (induced by fungicide) HOG_mapkkk MAPKKK HOG_stimulus->HOG_mapkkk HOG_mapkk MAPKK HOG_mapkkk->HOG_mapkk HOG_mapk Hog1/Osc1 (MAPK) HOG_mapkk->HOG_mapk HOG_response Stress Response (e.g., Glycerol Production) HOG_mapk->HOG_response tolerance Fungicide Tolerance HOG_response->tolerance contributes to CWI_stimulus Cell Wall Stress (induced by fungicide) CWI_mapkkk MAPKKK CWI_stimulus->CWI_mapkkk CWI_mapkk MAPKK CWI_mapkkk->CWI_mapkk CWI_mapk MAPK CWI_mapkk->CWI_mapk CWI_response Cell Wall Repair and Reinforcement CWI_mapk->CWI_response CWI_response->tolerance contributes to fungicide Azoxystrobin fungicide->HOG_stimulus induces fungicide->CWI_stimulus induces

Caption: Fungal stress response pathways (HOG and CWI) activated by fungicide-induced stress.

Experimental Protocols for Resistance Analysis

The identification and characterization of azoxystrobin resistance rely on a combination of molecular and bioinformatic techniques.

Fungal Isolation and Sensitivity Testing
  • Isolation: Isolate fungal strains from field samples on appropriate culture media.

  • Sensitivity Assay (EC50 determination):

    • Prepare a series of agar plates amended with a range of azoxystrobin concentrations.

    • Inoculate the center of each plate with a mycelial plug from the fungal isolate.

    • Incubate the plates under controlled conditions.

    • Measure the radial growth of the fungal colony at different fungicide concentrations.

    • Calculate the EC50 value, which is the concentration of azoxystrobin that inhibits fungal growth by 50% relative to the control (no fungicide).[8][9]

Molecular Analysis of the cyt b Gene
  • DNA Extraction: Extract genomic DNA from both sensitive and resistant fungal isolates.

  • PCR Amplification: Amplify a fragment of the cyt b gene using specific primers.

  • DNA Sequencing: Sequence the amplified PCR product to identify point mutations.[3]

  • Allele-Specific PCR: Design primers that specifically amplify either the wild-type or the mutant allele (e.g., for G143A) to rapidly screen a large number of isolates for known resistance mutations.[2]

Comparative Genomics and Transcriptomics
  • Whole-Genome Sequencing: Sequence the entire genome of sensitive and resistant strains to identify other potential resistance-conferring mutations, such as in genes encoding efflux pumps or transcription factors.

  • RNA-Sequencing (Transcriptome Analysis): Compare the gene expression profiles of sensitive and resistant strains under azoxystrobin treatment. This can reveal the upregulation of genes involved in stress response, detoxification, or efflux pumps.[10]

Experimental_Workflow cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_expression Gene Expression Analysis cluster_conclusion Conclusion start Isolate Fungal Strains ec50 Determine EC50 Values start->ec50 classify Classify as Sensitive or Resistant ec50->classify dna Genomic DNA Extraction classify->dna wgs Whole-Genome Sequencing classify->wgs Broader genomic comparison rna RNA Extraction classify->rna pcr PCR Amplification of cyt b gene dna->pcr seq DNA Sequencing pcr->seq Identify mutations as_pcr Allele-Specific PCR pcr->as_pcr Screen for known mutations conclusion Elucidate Resistance Mechanism(s) seq->conclusion as_pcr->conclusion wgs->conclusion rnaseq RNA-Sequencing rna->rnaseq deg Identify Differentially Expressed Genes rnaseq->deg deg->conclusion

References

A Comparative Evaluation of the Photostability of Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the stability of common strobilurin fungicides under light exposure, supported by experimental data and standardized protocols, to inform researchers and drug development professionals.

Strobilurin fungicides are a critical class of agricultural chemicals used to control a broad spectrum of fungal pathogens. Their mode of action involves the inhibition of mitochondrial respiration, a vital process for fungal cell viability. However, the efficacy and environmental fate of these compounds can be significantly influenced by their photostability—the ability to withstand degradation upon exposure to light. This guide provides a side-by-side evaluation of the photostability of several key strobilurin fungicides, presenting quantitative data, detailed experimental methodologies, and visual representations of their mode of action and the typical workflow for photostability assessment.

Quantitative Photostability Data

The photostability of strobilurin fungicides is typically quantified by their photodegradation half-life (DT50), which is the time required for 50% of the active ingredient to degrade under specific light conditions. The following table summarizes the reported photodegradation half-lives for several common strobilurin fungicides. It is important to note that these values can vary significantly depending on the experimental conditions, such as the medium (e.g., water, soil), pH, and the nature of the light source (e.g., natural sunlight, UV lamp).

FungicideMediumLight SourcepHHalf-life (DT50)Reference(s)
Azoxystrobin Soil SurfaceSimulated Sunlight-11 days[1]
Field ConditionsNatural Sunlight-< 14 days[2][3]
Pyraclostrobin Aqueous SolutionUV Light5.02.42 hours[4]
Aqueous SolutionSunlight5.011.2 hours[4]
Aqueous SolutionUV Light7.01.47 hours[4]
Aqueous SolutionSunlight7.03.29 hours[4]
Aqueous SolutionUV Light9.01.32 hours[4]
Aqueous SolutionSunlight9.03.69 hours[4]
Paddy WaterUV Light / Sunlight-< 12 hours[5]
Kresoxim-methyl Aqueous SolutionHigh-pressure mercury lamp-~10.3 hours[6]
Trifloxystrobin Aqueous SolutionNot Specified4.013.0 hours[7]
Aqueous SolutionNot Specified7.011.9 hours[7]
Aqueous SolutionNot Specified9.04.3 hours[7]
Aquatic EnvironmentSummer Sunlight-0.7 - 1.3 days[8]
Aqueous SystemsNot Specified-< 2 days[9]
Mandestrobin Aqueous SolutionArtificial Sunlight (λ > 290 nm)7.02.2 - 3.2 days
Fluoxastrobin Aerobic Aquatic ConditionsNot Specified-Several days[10]

Experimental Protocols for Photostability Testing

The evaluation of fungicide photostability is conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the generation of reliable and comparable data. A typical experimental setup involves the following steps:

1. Preparation of the Test Substance:

  • The fungicide is dissolved in a suitable solvent and applied to the surface of a solid matrix (e.g., soil thin layers) or dissolved in an aqueous solution (e.g., buffer at a specific pH).[11]

  • For studies requiring the identification of degradation products, a radiolabeled test substance (e.g., with 14C) is often used to facilitate tracking and mass balance calculations.[11]

2. Irradiation:

  • Samples are exposed to a light source that simulates natural sunlight, typically a xenon arc lamp, which provides a continuous emission spectrum in the UV and visible regions.[11]

  • The light intensity is monitored and controlled to ensure consistent exposure.

  • Control samples are kept in the dark under identical temperature and humidity conditions to differentiate between photodegradation and other degradation processes (e.g., hydrolysis).[11]

3. Sample Analysis:

  • At predetermined time intervals, samples are collected from both the irradiated and dark control groups.

  • The concentration of the parent fungicide and its degradation products is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • The degradation kinetics are determined, and the half-life (DT50) is calculated, often assuming pseudo-first-order kinetics.[6][12]

Visualizing Key Processes

To better understand the context of strobilurin fungicide function and evaluation, the following diagrams illustrate their mode of action and a typical experimental workflow for photostability testing.

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_fungicide Prepare Fungicide Solution (with or without radiolabel) application Apply Fungicide to Matrix prep_fungicide->application prep_matrix Prepare Test Matrix (e.g., Aqueous Buffer, Soil Plate) prep_matrix->application irradiated Irradiated Samples (Simulated Sunlight) application->irradiated dark_control Dark Control Samples application->dark_control sampling Collect Samples at Time Intervals irradiated->sampling dark_control->sampling extraction Extract Fungicide and Metabolites sampling->extraction quantification Quantify by HPLC-MS/UV extraction->quantification kinetics Determine Degradation Kinetics quantification->kinetics pathway Identify Degradation Pathway quantification->pathway dt50 Calculate Half-life (DT50) kinetics->dt50

Experimental workflow for photostability testing.

Strobilurin fungicides act by inhibiting the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[2][13][14]

mode_of_action cluster_membrane Inner Mitochondrial Membrane ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient QH2 Ubiquinol (QH2) Q->QH2 Reduction QH2->ComplexIII e- CytC->ComplexIV e- Strobilurin Strobilurin Fungicides Strobilurin->ComplexIII Inhibition at Qo site ATP ATP ATP_Synthase->ATP Synthesis

Mode of action of strobilurin fungicides.

Conclusion

The photostability of strobilurin fungicides is a crucial factor influencing their persistence and efficacy in agricultural applications. The data presented in this guide highlights the variability in photostability among different strobilurin compounds and underscores the importance of standardized testing protocols for accurate evaluation. For researchers and professionals in drug development, a thorough understanding of a fungicide's photostability profile is essential for optimizing formulations, predicting environmental fate, and ensuring effective and sustainable pest management strategies.

References

A Comparative Guide to Azoxystrobin Analysis: Cross-Validation of HPLC and Immunoassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like azoxystrobin is paramount. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for such analyses. However, immunoassay techniques are emerging as rapid and sensitive alternatives. This guide provides a comprehensive cross-validation of HPLC and immunoassay methods for the detection of azoxystrobin, supported by experimental data and detailed protocols.

Performance Comparison: HPLC vs. Immunoassay

The choice between HPLC and immunoassay for azoxystrobin analysis depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the sample matrix. The following table summarizes the key performance metrics for both methods based on published data.

Performance MetricHPLCImmunoassay
Limit of Detection (LOD) 0.002 µg/g (mango)[1][2], 0.01 µg/mL (tomato)[3], 0.18 mg/L (water, FLD), 0.33 mg/L (water, VWD)[4]3 pg/mL (ELISA)[5][6], 28 pg/mL (TR-FIA)[5][6], 46 pg/mL (FP)[5][6], 0.017 µg/L (Monoclonal Antibody based)
Limit of Quantitation (LOQ) 0.004 µg/g (mango)[1][2], 0.3 µg/mL (for (Z)-azoxystrobin)[7], 0.37 mg/L (water, FLD)[4], 0.68 mg/L (water, VWD)[4]114 pg/mL (TR-FIA)[6]
Recovery (%) 81.94 - 97.91 (mango)[1], 85.57 (average, mango)[1][2], 83.69 - 91.58 (green beans)[8], 81.99 - 107.85 (peas)[8], 97 - 103 (formulations)[7][8], 85.23 - 92.04 (Citrus Shatangju)[8], 89 - 99 (legumes)[8][9], 86 - 112 (guava & dragon fruit)[10], 84.36 - 95.64 (various crops)[11]71 - 109 (ELISA)[6], 88 - 110 (FP)[6], 75 - 107 (TR-FIA)[6]
Precision (RSD %) < 3 (tomato)[3], < 5 (sugarcane)[10], < 15 (oilseed rape)[10], < 20 (guava & dragon fruit)[10], 2.2 - 8.5 (legumes)[8][9]Not explicitly stated in the provided abstracts.
Cross-Reactivity (%) Not Applicable5.7 (highest observed with other pesticides)[5][6]
Analysis Time Longer, includes column equilibration and run timeShorter, especially with formats like Fluorescence Polarization[5]
Sample Preparation Often requires extensive extraction and clean-up[1][2]Can sometimes be performed with minimal or no sample extraction[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols for both HPLC and immunoassay analysis of azoxystrobin based on common practices found in the literature.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a composite based on methods developed for the analysis of azoxystrobin in fruit samples.[1][2]

  • Sample Preparation (Extraction and Clean-up):

    • Homogenize a representative sample of the matrix (e.g., mango pulp).

    • Extract a known weight of the homogenized sample with acetonitrile.

    • Perform liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for clean-up.

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: ODS2 (C18) column.

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).[1][2][8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection: UV detector set at 255 nm.[1][2][8][9]

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard solutions of azoxystrobin in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample extract.

    • Determine the concentration of azoxystrobin in the sample by comparing its peak area to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a generalized representation of a direct competitive ELISA for azoxystrobin.[5][6][12]

  • Coating:

    • Coat a 96-well microtiter plate with azoxystrobin-specific antibodies.

    • Incubate and then wash the plate to remove unbound antibodies.

    • Block the remaining protein-binding sites in the wells.

  • Competitive Reaction:

    • Add standard solutions of azoxystrobin or sample extracts to the wells.

    • Add a fixed amount of enzyme-conjugated azoxystrobin (tracer) to each well.

    • Incubate to allow competition between the free azoxystrobin (in the sample/standard) and the tracer for binding to the antibodies.

  • Signal Generation:

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction after a specific incubation time.

  • Detection:

    • Measure the absorbance of the wells using a microplate reader. The color intensity is inversely proportional to the concentration of azoxystrobin in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the azoxystrobin concentration for the standards.

    • Determine the concentration of azoxystrobin in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Methodologies

To further clarify the experimental processes and their comparative logic, the following diagrams illustrate the workflows for azoxystrobin analysis and the cross-validation process.

General Workflow for Azoxystrobin Analysis cluster_hplc HPLC Method cluster_ia Immunoassay Method hplc_prep Sample Preparation (Extraction & Clean-up) hplc_sep Chromatographic Separation (HPLC Column) hplc_prep->hplc_sep hplc_det Detection (UV or MS/MS) hplc_sep->hplc_det hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_det->hplc_quant ia_prep Sample Preparation (Dilution/Minimal Extraction) ia_react Competitive Binding Reaction (Antibody-Antigen) ia_prep->ia_react ia_sig Signal Generation (Enzymatic Reaction) ia_react->ia_sig ia_quant Quantification (Absorbance vs. Standard Curve) ia_sig->ia_quant

Caption: A diagram illustrating the general experimental workflows for HPLC and Immunoassay methods for azoxystrobin analysis.

Cross-Validation Logical Flow start Spiked & Real Samples hplc Analyze with HPLC (Reference Method) start->hplc immunoassay Analyze with Immunoassay (Test Method) start->immunoassay compare Compare Results (Correlation, Agreement) hplc->compare immunoassay->compare validate Validate Immunoassay Performance (Accuracy, Precision) compare->validate

Caption: A diagram showing the logical relationship in the cross-validation process between HPLC and Immunoassay.

Conclusion

Both HPLC and immunoassay are powerful techniques for the quantification of azoxystrobin. HPLC, particularly when coupled with mass spectrometry, offers high selectivity and is considered a confirmatory method.[8] However, it often involves laborious sample preparation and longer analysis times.

Immunoassays, on the other hand, provide a rapid, cost-effective, and highly sensitive screening tool.[5][6][13] The development of specific monoclonal antibodies has led to immunoassays with excellent sensitivity and specificity, showing good agreement with chromatographic methods.[14][12] The choice of method will ultimately be guided by the specific analytical needs of the researcher, balancing the trade-offs between speed, cost, and the level of validation required. For high-throughput screening, immunoassays are an excellent choice, while HPLC remains the benchmark for confirmation and regulatory purposes.

References

Safety Operating Guide

Proper Disposal of (Z)-Azoxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of (Z)-Azoxystrobin in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is the less stable, photo-isomer of the more common (E)-Azoxystrobin; however, disposal procedures should be handled with the same level of caution due to its inherent toxicity and environmental hazards.

Hazard and Safety Data Summary

Proper disposal planning begins with understanding the substance's hazards. This compound shares the toxicological profile of its E-isomer, which is classified as hazardous.

Hazard Classification & DataDescriptionSource
Acute Toxicity Toxic if inhaled.[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][3]
UN Number UN3082[4]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Azoxystrobin)[4]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[4]
Packing Group III (minor danger)[4][5]

Experimental Protocol: Waste Disposal and Decontamination

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste streams in a research environment.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE before handling this compound. This includes:

    • Chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Safety goggles or face shield.[3]

    • Laboratory coat.

    • In case of aerosols, dust, or insufficient ventilation, use a respiratory protective device.[1]

2. Waste Segregation and Collection

  • Unused or Excess Product: Do not dispose of this compound with household garbage or down the drain.[1] It must be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, absorbent pads, and contaminated labware, must be considered hazardous waste.

  • Waste Container:

    • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste: Azoxystrobin" and include the appropriate hazard pictograms (e.g., skull and crossbones, environment).[1]

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials like strong acids or bases.[2][6]

3. Spill Management and Decontamination

  • Immediate Action: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[7][8]

  • Containment:

    • For liquid spills , dike the area with an inert, non-combustible absorbent material such as sand, vermiculite, or clay to prevent it from spreading or entering drains.[6][7][8]

    • For solid spills , gently cover the material to avoid generating dust.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material and spilled substance into the designated hazardous waste container.[2][9]

    • Clean the spill area thoroughly with a detergent and water solution.[6][7]

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and the wash liquid as hazardous waste. Do not allow wash water to enter drains or waterways.[7][9]

4. Disposal of Empty Containers

  • Do not reuse empty containers.[8][10]

  • For containers larger than 5 gallons, triple rinse as follows:

    • Empty the remaining contents into application equipment or a mix tank.

    • Fill the container one-quarter full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a designated collection container for later disposal.

    • Repeat this procedure two more times.[10]

  • Dispose of the cleaned container in accordance with institutional and local regulations, which may include offering it for recycling if available or disposing of it in a sanitary landfill.[10]

5. Final Disposal Procedure

  • Excess this compound and its waste must be disposed of through an approved waste disposal facility or a licensed hazardous waste management company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office or your state's Pesticide or Environmental Control Agency for guidance on licensed contractors and specific local regulations.[8] Improper disposal is a violation of federal law.[8]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper management and disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused/Excess This compound waste_type->unused  Product contaminated Contaminated Materials (Gloves, Labware, etc.) waste_type->contaminated  Materials empty_cont Empty Container waste_type->empty_cont Container collect Collect in Labeled, Sealed Hazardous Waste Container unused->collect contaminated->collect rinse Triple Rinse Container (if applicable) empty_cont->rinse storage Store Waste in a Secure, Well-Ventilated Area collect->storage collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate disposed_cont Dispose of Rinsed Container per Local Regulations rinse->disposed_cont collect_rinsate->storage contact_ehs Contact EHS or Approved Waste Disposal Facility storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.